molecular formula C6H6N2O5S B1198127 2-Amino-5-nitrobenzenesulfonic acid CAS No. 96-75-3

2-Amino-5-nitrobenzenesulfonic acid

Cat. No.: B1198127
CAS No.: 96-75-3
M. Wt: 218.19 g/mol
InChI Key: LTASFWDWBYFZQQ-UHFFFAOYSA-N
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Description

2-amino-5-nitrobenzenesulfonic acid is the arenesulfonic acid that is benzenesulfonic acid substituted at the ortho position by an amino group and at the para posiion It is a C-nitro compound and an arenesulfonic acid.

Properties

IUPAC Name

2-amino-5-nitrobenzenesulfonic acid
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InChI

InChI=1S/C6H6N2O5S/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13/h1-3H,7H2,(H,11,12,13)
Source PubChem
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InChI Key

LTASFWDWBYFZQQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3059139
Record name Benzenesulfonic acid, 2-amino-5-nitro-
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Molecular Weight

218.19 g/mol
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CAS No.

96-75-3
Record name 4-Nitroaniline-2-sulfonic acid
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Record name Benzenesulfonic acid, 2-amino-5-nitro-
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Record name 2-Amino-5-nitrobenzenesulfonic acid
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Record name Benzenesulfonic acid, 2-amino-5-nitro-
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Record name 2-amino-5-nitrobenzenesulphonic acid
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Record name BENZENESULFONIC ACID, 2-AMINO-5-NITRO-
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-nitrobenzenesulfonic acid, also known by its CAS number 96-75-3, is an important aromatic organic compound characterized by the presence of an amino group, a nitro group, and a sulfonic acid group attached to a benzene (B151609) ring.[1] This trifunctional nature makes it a versatile intermediate in the synthesis of a wide range of chemicals, particularly azo dyes and some pharmaceuticals.[2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its chemical reactivity, tailored for professionals in research and development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2-Amino-5-nitrobenzenesulfonic acid is presented in the table below. It is important to note that some of the data, particularly the boiling point and pKa, are estimated values due to the compound's tendency to decompose at high temperatures and the challenges in experimental determination.

PropertyValueReference
Molecular Formula C6H6N2O5S[4]
Molecular Weight 218.19 g/mol [4]
Appearance Yellow crystalline powder[2]
Melting Point 196 °C (decomposes)[5]
Boiling Point Not available (decomposes)[2]
Density 1.559 g/cm³ (estimate)[5]
Solubility in Water Soluble[2]
pKa -1.01 ± 0.36 (Predicted)
CAS Number 96-75-3[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-Amino-5-nitrobenzenesulfonic acid. Below is a summary of its key spectral features.

1H NMR Spectrum (Predicted)

Due to the limited availability of detailed experimental spectra in the public domain, a predicted 1H NMR spectrum is described. The aromatic region would be expected to show three protons with distinct chemical shifts and coupling patterns due to the substitution on the benzene ring.

13C NMR Spectrum

The 13C NMR spectrum would display six distinct signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing nitro and sulfonic acid groups.

Infrared (IR) Spectrum

The IR spectrum of 2-Amino-5-nitrobenzenesulfonic acid is characterized by absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Functional Group Assignment
3400-3200N-H stretching (primary amine)
1550-1475 & 1350-1300N-O stretching (nitro group)
1250-1120 & 1080-1010S=O stretching (sulfonic acid)
3200-2500O-H stretching (sulfonic acid)
1620-1580N-H bending (primary amine)
UV-Vis Spectrum

In an acidic solution, 2-Amino-5-nitrobenzenesulfonic acid exhibits characteristic absorption maxima in the UV-Vis spectrum. The exact wavelengths of maximum absorbance (λmax) can be influenced by the solvent and pH.

Chemical Reactivity

The chemical behavior of 2-Amino-5-nitrobenzenesulfonic acid is governed by the interplay of its three functional groups.

  • Amino Group: The amino group is activating and ortho-, para-directing for electrophilic aromatic substitution. It can undergo diazotization when treated with nitrous acid, forming a diazonium salt. This intermediate is highly versatile and can be used to introduce a variety of other functional groups onto the aromatic ring.

  • Nitro Group: The nitro group is a strong deactivating and meta-directing group for electrophilic aromatic substitution. It can be readily reduced to an amino group using various reducing agents, such as tin or iron in acidic media, or through catalytic hydrogenation. This transformation is significant for the synthesis of diamino compounds.

  • Sulfonic Acid Group: The sulfonic acid group is also a deactivating and meta-directing group. It imparts water solubility to the molecule. Under certain conditions, it can be replaced by other functional groups, such as a hydroxyl group upon fusion with alkali.

The logical relationship of these key reactions is depicted in the following diagram:

Chemical_Reactivity ANS 2-Amino-5-nitrobenzenesulfonic acid Diazonium Diazonium Salt ANS->Diazonium Diazotization (NaNO2, HCl) Diamino 2,5-Diaminobenzenesulfonic acid ANS->Diamino Reduction (e.g., Fe/HCl) Phenol Substituted Phenol ANS->Phenol Nucleophilic Substitution (e.g., NaOH, heat) Substituted Substituted Product Diazonium->Substituted Sandmeyer/Schiemann Reaction

Caption: Key chemical transformations of 2-Amino-5-nitrobenzenesulfonic acid.

Experimental Protocols

Synthesis of 2-Amino-5-nitrobenzenesulfonic Acid

A common laboratory-scale synthesis involves the sulfonation of p-nitroaniline.

Materials:

  • p-Nitroaniline

  • Concentrated sulfuric acid (98%)

  • Fuming sulfuric acid (oleum, 20% SO3)

  • Ice

  • Water

Procedure:

  • In a fume hood, carefully add p-nitroaniline to concentrated sulfuric acid with stirring.

  • Cool the mixture in an ice bath and slowly add fuming sulfuric acid, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently according to the specific protocol being followed.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC).

  • Once the reaction is complete, pour the mixture carefully onto crushed ice with stirring.

  • The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., water) to obtain pure 2-Amino-5-nitrobenzenesulfonic acid.

The workflow for this synthesis is illustrated below:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification pNA p-Nitroaniline Mixing Mixing and Sulfonation pNA->Mixing H2SO4 Conc. H2SO4 H2SO4->Mixing Oleum Oleum (20% SO3) Oleum->Mixing Quenching Quenching on Ice Mixing->Quenching Filtration Vacuum Filtration Quenching->Filtration Washing Washing with Cold Water Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Product Pure 2-Amino-5-nitrobenzenesulfonic acid Recrystallization->Product

Caption: A typical laboratory workflow for the synthesis of 2-Amino-5-nitrobenzenesulfonic acid.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Purity analysis and quantification of 2-Amino-5-nitrobenzenesulfonic acid can be effectively performed using reverse-phase HPLC with UV detection.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for the specific column and system.

  • Standard of 2-Amino-5-nitrobenzenesulfonic acid of known purity

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters

Procedure:

  • Preparation of Mobile Phase: Prepare the mobile phase and degas it before use.

  • Preparation of Standard Solutions: Accurately prepare a stock solution of the standard in the mobile phase. From the stock solution, prepare a series of calibration standards of different concentrations.

  • Preparation of Sample Solution: Accurately weigh a sample of the synthesized product and dissolve it in a known volume of the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: Typically 1.0 mL/min

    • Injection volume: Typically 10-20 µL

    • Detection wavelength: Monitor the absorbance at a wavelength where the compound has a strong absorbance, determined from its UV-Vis spectrum.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution.

    • Determine the concentration and purity of the sample by comparing its peak area to the calibration curve.

Safety and Handling

2-Amino-5-nitrobenzenesulfonic acid should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Amino-5-nitrobenzenesulfonic acid is a valuable and versatile chemical intermediate with a rich chemistry stemming from its three functional groups. This guide has provided a comprehensive overview of its chemical and physical properties, spectroscopic data, reactivity, and key experimental protocols for its synthesis and analysis. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound.

References

An In-depth Technical Guide to 2-Amino-5-nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 2-Amino-5-nitrobenzenesulfonic acid. The information is intended for researchers, scientists, and professionals in drug development who are interested in the application of this compound as a chemical intermediate.

Core Molecular Structure and Properties

2-Amino-5-nitrobenzenesulfonic acid, also known as 4-Nitroaniline-2-sulfonic acid, is an organic compound with the chemical formula C₆H₆N₂O₅S.[1][2][3] Its structure consists of a benzene (B151609) ring substituted with a sulfonic acid group, an amino group, and a nitro group at positions 1, 2, and 5, respectively. This trifunctional nature makes it a versatile intermediate in organic synthesis, particularly in the production of azo dyes and potentially in the development of pharmaceutical compounds.[4]

Physicochemical Properties

The key physicochemical properties of 2-Amino-5-nitrobenzenesulfonic acid are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₆N₂O₅S[1][2][3]
Molecular Weight 218.19 g/mol [1][2][3]
CAS Number 96-75-3[2][5]
Appearance Yellow crystalline powder[6]
Melting Point 196 °C (decomposes)[1]
Density (estimate) 1.559 g/cm³[1]
pKa -1.01 ± 0.36 (Predicted)[1]
Solubility Soluble in water and ethanol[6]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-Amino-5-nitrobenzenesulfonic acid. The following tables summarize key spectroscopic data.

¹H and ¹³C NMR Spectroscopy (Sodium Salt Dihydrate in DMSO-d₆)

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H7.9-7.2mAromatic Protons
¹³C150-110-Aromatic Carbons

FTIR Spectroscopy (KBr Pellet)

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3500-3300N-H stretchAmino group
3100-3000C-H stretchAromatic ring
1630-1600N-H bendAmino group
1580-1560C=C stretchAromatic ring
1530-1500Asymmetric N-O stretchNitro group
1350-1330Symmetric N-O stretchNitro group
1200-1150S=O stretchSulfonic acid group
1050-1000S-O stretchSulfonic acid group

Note: Assignments are based on typical infrared absorption frequencies for the respective functional groups.

UV-Vis Spectroscopy

λmax (nm)SolventConditions
~230, 260, 390MethanolAcidic
~250, 420-Neutral

Note: Data can be found on SpectraBase.[9]

Experimental Protocols

Synthesis of 2-Amino-5-nitrobenzenesulfonic Acid

A common synthetic route to 2-Amino-5-nitrobenzenesulfonic acid starts from p-nitrochlorobenzene. The protocol is a two-step process involving sulfonation followed by amination.

Step 1: Sulfonation of p-Nitrochlorobenzene

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, add 100 g of p-nitrochlorobenzene and 100 g of 100% sulfuric acid.

  • Addition of Oleum (B3057394): With continuous stirring, add 280 g of oleum (25% sulfur trioxide) to the mixture.

  • Heating: Heat the reaction mixture to 100-110 °C and maintain this temperature until the p-nitrochlorobenzene has completely reacted.

  • Quenching and Salting Out: Pour the reaction mixture into a vessel containing 300 g of ice and 300 g of water. Add 200 g of sodium chloride to salt out the product.

  • Isolation: Allow the mixture to stand for 24 hours. Filter the precipitate and press to remove excess liquid, yielding approximately 280 g of moist filter cake of 4-nitro-1-chlorobenzene-2-sulfonic acid.

Step 2: Amination of 4-nitro-1-chlorobenzene-2-sulfonic acid

  • Autoclave Reaction: Place the moist filter cake from the previous step into an autoclave. Add an equal weight of concentrated ammonia (B1221849) solution (20%).

  • Heating: Heat the autoclave to 150 °C for 8 hours. The internal pressure will reach approximately 6 atmospheres.

  • Crystallization and Isolation: Upon cooling, the ammonium (B1175870) salt of 2-Amino-5-nitrobenzenesulfonic acid will crystallize as large, amber-colored cubes.

  • Neutralization: The final product, 2-Amino-5-nitrobenzenesulfonic acid, is obtained by neutralizing the ammonium salt. The isolated product weight is approximately 100 g.

Visualizations

Experimental Workflow: Synthesis of an Azo Dye

The following diagram illustrates the experimental workflow for the synthesis of an azo dye using 2-Amino-5-nitrobenzenesulfonic acid as the diazo component and a generic coupling agent. This is a primary application of the title compound.[10]

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Isolation and Purification A Suspend 2-Amino-5-nitrobenzenesulfonic acid in HCl and water B Cool to 0-5 °C in an ice bath A->B D Add NaNO₂ solution dropwise to the amine suspension B->D C Prepare cold aqueous solution of NaNO₂ C->D E Stir for 30 min at 0-5 °C D->E F Diazonium Salt Solution (Use Immediately) E->F I Slowly add Diazonium Salt Solution to the coupling agent solution F->I Immediate Use G Dissolve Coupling Agent (e.g., phenol) in NaOH solution H Cool to 0-5 °C in an ice bath G->H H->I J Stir for 2-3 hours, allow to warm to room temp. I->J K Azo Dye Precipitate J->K L Filter the crude dye K->L M Wash with cold water until filtrate is neutral L->M N Dry the purified dye M->N O Purified Azo Dye N->O

Workflow for Azo Dye Synthesis.
Biological Relevance: General Metabolism of Nitroaromatic Compounds

While no specific signaling pathways involving 2-Amino-5-nitrobenzenesulfonic acid have been identified in the current literature, its nitroaromatic structure is relevant to drug development due to potential metabolic pathways that can lead to bioactivation or detoxification. The following diagram illustrates the general metabolic pathways for nitroaromatic compounds in biological systems.[11]

G cluster_reductive Reductive Metabolism cluster_oxidative Oxidative Metabolism cluster_conjugation Conjugation A Nitroaromatic Compound (e.g., 2-Amino-5-nitrobenzenesulfonic acid) B Nitroso Intermediate A->B Nitroreductases E Ring Hydroxylation A->E CYP450 Enzymes I Glutathione Conjugation A->I GSTs C Hydroxylamine Intermediate B->C D Amino Metabolite C->D G Glucuronidation D->G H Sulfation D->H F Hydroxylated Metabolite E->F F->G F->H J Excretable Conjugates G->J H->J I->J

General Metabolic Pathways of Nitroaromatics.

Conclusion

2-Amino-5-nitrobenzenesulfonic acid is a well-characterized chemical intermediate with significant applications in the dye industry. Its potential utility in pharmaceutical synthesis is an area that warrants further investigation, particularly concerning the biological activities of its derivatives. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this versatile molecule. Future studies are needed to elucidate any specific roles of this compound or its derivatives in biological signaling pathways.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-amino-5-nitrobenzenesulfonic acid, a key intermediate in the production of various dyes and pharmaceuticals. This document outlines the core synthetic strategies, detailed experimental protocols, and quantitative data to support research, development, and manufacturing activities.

Core Synthesis Pathways

There are two primary industrial routes for the synthesis of 2-amino-5-nitrobenzenesulfonic acid. The traditional and most widely practiced method begins with p-nitrochlorobenzene. An alternative pathway involves the direct sulfonation of p-nitroaniline. Each route presents distinct advantages and challenges in terms of reagent availability, reaction conditions, yield, and purity of the final product.

Pathway 1: Synthesis from p-Nitrochlorobenzene

This well-established, two-step process involves the sulfonation of p-nitrochlorobenzene to form an intermediate, 2-chloro-5-nitrobenzenesulfonic acid, followed by amination to yield the final product.[1]

Logical Relationship of Pathway 1

G p_nitrochlorobenzene p-Nitrochlorobenzene sulfonation Sulfonation p_nitrochlorobenzene->sulfonation intermediate 2-Chloro-5-nitrobenzenesulfonic acid sulfonation->intermediate amination Amination intermediate->amination product 2-Amino-5-nitrobenzenesulfonic acid amination->product

Caption: Synthesis of 2-Amino-5-nitrobenzenesulfonic acid from p-Nitrochlorobenzene.

Pathway 2: Synthesis from p-Nitroaniline

A more direct, though potentially less selective, approach is the direct sulfonation of p-nitroaniline.[1] This method avoids the use of a halogenated starting material but requires careful control of reaction conditions to ensure the desired regioselectivity of the sulfonation.[1]

Logical Relationship of Pathway 2

G p_nitroaniline p-Nitroaniline direct_sulfonation Direct Sulfonation p_nitroaniline->direct_sulfonation product 2-Amino-5-nitrobenzenesulfonic acid direct_sulfonation->product G start Start: p-Nitrochlorobenzene mix_sulfuric Mix with 100% H₂SO₄ start->mix_sulfuric add_oleum Add Oleum (25% SO₃) with stirring mix_sulfuric->add_oleum heat_sulfonation Heat at 100-110°C add_oleum->heat_sulfonation pour_ice Pour into ice and water heat_sulfonation->pour_ice salt_out Salt out with NaCl pour_ice->salt_out filter_press Filter and press after 24h salt_out->filter_press intermediate_cake Obtain moist filter cake of 2-Chloro-5-nitrobenzenesulfonic acid filter_press->intermediate_cake heat_amination Heat with concentrated NH₃ in autoclave at 150°C, ~6 atm for 8h intermediate_cake->heat_amination cool_crystallize Cool to crystallize ammonium (B1175870) salt heat_amination->cool_crystallize isolate_product Isolate ammonium salt cool_crystallize->isolate_product neutralize Neutralize to obtain 2-Amino-5-nitrobenzenesulfonic acid isolate_product->neutralize end_product Final Product neutralize->end_product

References

An In-depth Technical Guide to 4-Nitroaniline-2-sulfonic acid: Properties, Uses, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitroaniline-2-sulfonic acid, also known as 2-amino-5-nitrobenzenesulfonic acid, is a significant organic intermediate with the chemical formula C₆H₆N₂O₅S. Its molecular structure, featuring an aniline (B41778) ring substituted with a nitro group, a sulfonic acid group, and an amino group, imparts a unique reactivity that makes it a valuable precursor in various chemical syntheses. This technical guide provides a comprehensive overview of its properties, primary applications, and detailed experimental protocols relevant to its synthesis, purification, and analysis, tailored for professionals in research and development.

Chemical and Physical Properties

4-Nitroaniline-2-sulfonic acid is typically a yellow to brownish crystalline powder.[1] It is soluble in water.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Chemical Formula C₆H₆N₂O₅S
Molar Mass 218.19 g/mol [1]
Appearance Yellow to brownish crystalline powder[1]
Melting Point Decomposes before melting[1]
Solubility Soluble in water[1]
Density Approx. 1.67 g/cm³[1]
pKa (sulfonic acid group) Approx. 1-2[1]
CAS Number 96-75-3[2]

Spectroscopic Data

  • ¹H and ¹³C NMR: The proton and carbon nuclear magnetic resonance spectra are crucial for confirming the substitution pattern on the aromatic ring. Predicted ¹³C NMR data for 4-nitroaniline (B120555) is available and can be used as a comparative reference.[3][4][5]

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group, asymmetric and symmetric stretching of the nitro group, and the S=O and S-O stretching vibrations of the sulfonic acid group.[6]

  • UV-Vis Spectroscopy: The ultraviolet-visible spectrum of 4-nitroaniline in various solvents shows characteristic absorption bands that can be used for quantitative analysis and to study electronic transitions within the molecule.[7] The absorbance of 4-nitroaniline is often measured around 380-410 nm.[1][8]

Uses and Applications

4-Nitroaniline-2-sulfonic acid is a versatile intermediate with significant applications in the chemical industry, particularly in the synthesis of dyes and pharmaceuticals.

Dye Synthesis

The primary application of 4-Nitroaniline-2-sulfonic acid is as a diazo component in the synthesis of azo dyes. The presence of the amino group allows for diazotization, followed by coupling with various aromatic compounds to produce a wide range of colors.[9] This process is a cornerstone of the dye manufacturing industry.

Pharmaceutical Intermediate

In the pharmaceutical sector, 4-Nitroaniline-2-sulfonic acid serves as a key building block for the synthesis of more complex molecules. The reactive functional groups on the molecule, including the amino, nitro, and sulfonic acid moieties, allow for a variety of chemical transformations. For instance, the nitro group can be reduced to an amine, providing a new site for functionalization, and the sulfonic acid group can be derivatized to form sulfonamides, a class of compounds with diverse pharmacological activities. There is also research suggesting its potential use in combination with antibiotics like Ofloxacin to enhance their solubility and bioavailability.[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of 4-Nitroaniline-2-sulfonic acid. These protocols are intended as a guide for laboratory work and should be adapted and optimized as necessary.

Synthesis of 4-Nitroaniline-2-sulfonic acid

A common method for the synthesis of 4-Nitroaniline-2-sulfonic acid is the sulfonation of o-nitroaniline.[10]

Materials:

  • o-Nitroaniline

  • Concentrated sulfuric acid

  • A suitable solvent (e.g., a mixture of monochlorobenzene and dichlorobenzene)[10]

  • Sodium carbonate solution

  • Saturated salt water

  • Anhydrous sodium sulfite (B76179)

  • Hydrochloric acid

Procedure:

  • In a four-necked flask equipped with a stirrer, dropping funnel, condenser, and thermometer, add the mixed solvent and o-nitroaniline.[10]

  • While stirring, heat the mixture in an oil bath to melt the o-nitroaniline.[10]

  • Slowly add concentrated sulfuric acid to form the salt.[10]

  • After salt formation is complete, slowly raise the temperature to 160°C and maintain for 5 hours to carry out the dehydration and transposition reaction.[10]

  • During the reaction, continuously drip in and evaporate the solvent to maintain a constant volume in the reactor.[10]

  • After the reaction, cool the mixture and pour out the solvent.[10]

  • Add water and a small amount of anhydrous sodium sulfite and stir until dissolved.[10]

  • Adjust the pH to 8-9 with a sodium carbonate solution and filter to remove any residue.[10]

  • Transfer the filtrate to saturated salt water, add a small amount of anhydrous sodium sulfite, and then acidify with hydrochloric acid to a pH of 2.2.[10]

  • Allow the solution to stand for complete crystallization.[10]

  • Filter the crystals, wash with cold water, and dry to obtain the 2-nitroaniline-4-sulfonic acid product.[10]

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.

General Procedure:

  • Solvent Selection: Identify a suitable solvent in which 4-Nitroaniline-2-sulfonic acid is highly soluble at elevated temperatures and poorly soluble at room temperature. Water is a potential solvent given the compound's solubility.[11]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4-Nitroaniline-2-sulfonic acid in a minimum amount of the hot solvent to form a saturated solution.[12][13]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[13]

  • Cooling and Crystallization: Allow the hot solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[12][14]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12][14]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[14]

  • Drying: Dry the purified crystals, for example, by drawing air through the Büchner funnel or in a drying oven at an appropriate temperature.[14]

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

Example HPLC Method Parameters:

  • Column: A C18 reverse-phase column (e.g., YMC-Triart C8, 250 x 4.6 mm, 5 µm) is a suitable starting point.[15]

  • Mobile Phase: A gradient elution using a mixture of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol).[15][16][17]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[15]

  • Detection: UV detection at a wavelength where the compound has significant absorbance, such as 265 nm or near its λmax.[15]

  • Injection Volume: 5 µL.[15]

  • Column Temperature: 25°C.[15]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-Nitroaniline-2-sulfonic acid.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A 1. React o-Nitroaniline and Sulfuric Acid B 2. Heat to 160°C A->B C 3. Work-up with Water and Base B->C D 4. Dissolve Crude Product in Hot Solvent C->D Crude Product E 5. Cool to Crystallize D->E F 6. Filter and Wash Crystals E->F G 7. Dry Purified Product F->G H Final Product G->H Pure 4-Nitroaniline- 2-sulfonic acid

A general workflow for the synthesis and purification of 4-Nitroaniline-2-sulfonic acid.
Diazotization and Azo Coupling Pathway

This diagram illustrates the fundamental chemical pathway for the use of 4-Nitroaniline-2-sulfonic acid in azo dye synthesis.

Azo_Dye_Synthesis PNA 4-Nitroaniline- 2-sulfonic acid Diazonium Diazonium Salt Intermediate PNA->Diazonium Diazotization Reagents NaNO₂ / HCl 0-5 °C Reagents->Diazonium AzoDye Azo Dye Product Diazonium->AzoDye Azo Coupling CouplingAgent Coupling Component (e.g., Naphthol derivative) CouplingAgent->AzoDye

The reaction pathway for azo dye synthesis from 4-Nitroaniline-2-sulfonic acid.

Toxicology and Safety

4-Nitroaniline-2-sulfonic acid should be handled with care in a laboratory setting. While a comprehensive toxicological profile for this specific compound is not thoroughly investigated, information from its parent compound, 4-nitroaniline, and general safety data sheets provide important guidance.[13][18]

  • Toxicity: 4-Nitroaniline is toxic by inhalation, ingestion, and skin absorption.[19] It may cause respiratory irritation.[18] The LD₅₀ in rats (oral) for 4-nitroaniline is 750.0 mg/kg.[19]

  • Carcinogenicity: No component of 4-Nitroaniline-2-sulfonic acid at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[18]

  • Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical.[18] Work in a well-ventilated area or a fume hood.[18]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[1] Keep the container tightly closed and protected from direct sunlight and moisture.[1]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[18]

Conclusion

4-Nitroaniline-2-sulfonic acid is a chemical intermediate of significant industrial importance, particularly in the synthesis of dyes and as a precursor in pharmaceutical manufacturing. Its unique chemical structure provides a versatile platform for a variety of chemical transformations. This guide has provided an in-depth overview of its properties, applications, and essential experimental protocols to aid researchers and professionals in their work with this compound. As with all chemical procedures, appropriate safety precautions should be strictly followed.

References

Spectroscopic Profile of 2-Amino-5-nitrobenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-nitrobenzenesulfonic acid (CAS No. 96-75-3).[1][2] This document is intended as a centralized resource for the structural characterization of this important chemical intermediate, widely used in the synthesis of dyes and pigments.[3] The data presented herein is a compilation of predicted and reported values from various spectroscopic techniques.

Spectroscopic Data Summary

The following tables summarize the key predicted and expected spectroscopic data for 2-Amino-5-nitrobenzenesulfonic acid, providing a quantitative basis for its identification and characterization.

Table 1: ¹H and ¹³C NMR Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data (Predicted)
Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz)
H-3~7.0-7.2d (doublet)JH3-H4 ≈ 8-9 Hz
H-4~8.0-8.2dd (doublet of doublets)JH4-H3 ≈ 8-9 Hz, JH4-H6 ≈ 2-3 Hz
H-6~8.3-8.5d (doublet)JH6-H4 ≈ 2-3 Hz
-NH₂Variablebr s (broad singlet)N/A
¹³C NMR Data (Predicted)
Carbon Atom Predicted Chemical Shift (δ, ppm)
C1-SO₃H~145-150
C2-NH₂~140-145
C5-NO₂~148-153
C3, C4, C6~115-130

NMR data is predicted and may vary based on solvent and experimental conditions.

Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data (Expected)

FT-IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (-NH₂)Asymmetric & Symmetric N-H Stretch~3300-3500
Nitro (-NO₂)Asymmetric N=O Stretch~1500-1560
Symmetric N=O Stretch~1335-1385
Sulfonic Acid (-SO₃H)Asymmetric S=O Stretch~1150-1250
Symmetric S=O Stretch~1030-1080
Broad O-H Stretch~2800-3200
Aromatic RingC=C Stretch~1450-1600
C-H Stretch>3000
Table 3: UV-Visible (UV-Vis) Spectroscopy Data
Parameter Value
λmaxData not available
Table 4: Mass Spectrometry (MS) Data (Predicted)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The expected exact mass for 2-Amino-5-nitrobenzenesulfonic acid (C₆H₆N₂O₅S) is approximately 218.19 g/mol .[1][2][4]

Ion Type Predicted m/z
[M+H]⁺219.0070
[M-H]⁻217.0002
[M+Na]⁺241.9890

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of 2-Amino-5-nitrobenzenesulfonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of 2-Amino-5-nitrobenzenesulfonic acid and dissolve it in a suitable deuterated solvent, such as DMSO-d₆, to a final volume of 0.6-0.7 mL in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Use tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

  • ¹H NMR Parameters: Acquire data over a spectral width of approximately -2 to 12 ppm.

  • ¹³C NMR Parameters: Utilize a proton-decoupled pulse program.

Fourier-Transform Infrared (FT-IR) Spectroscopy (ATR Method)
  • Background Spectrum: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid 2-Amino-5-nitrobenzenesulfonic acid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Record the spectrum in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., methanol (B129727) or water).

  • Solution Preparation: Prepare a dilute solution of 2-Amino-5-nitrobenzenesulfonic acid. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1 AU.

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Sample Measurement: Place the sample solution in a 1 cm path length quartz cuvette and record the UV-Vis spectrum over a range of 200-800 nm.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a non-volatile compound like this, electrospray ionization (ESI) is a suitable technique.

  • Ionization: Ionize the sample in either positive or negative ion mode.

  • Mass Analysis: Analyze the resulting ions to determine their mass-to-charge ratio (m/z).

  • Fragmentation (MS/MS): To obtain structural information, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 2-Amino-5-nitrobenzenesulfonic acid.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample 2-Amino-5-nitrobenzenesulfonic Acid Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample Sample->Solid_Sample Dilute_Solution Dilute Solution Sample->Dilute_Solution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR FTIR FT-IR Spectroscopy (ATR) Solid_Sample->FTIR UV_Vis UV-Vis Spectroscopy Dilute_Solution->UV_Vis MS Mass Spectrometry (ESI-MS/MS) Dilute_Solution->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies FTIR->FTIR_Data UV_Vis_Data Absorption Maxima UV_Vis->UV_Vis_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure_Confirmation Structural Confirmation NMR_Data->Structure_Confirmation FTIR_Data->Structure_Confirmation UV_Vis_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

References

Technical Guide to the Safety and Handling of 2-Amino-5-nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for 2-Amino-5-nitrobenzenesulfonic acid (CAS No. 96-75-3). The information herein is intended to support laboratory safety protocols and risk assessments in research and development settings.

Chemical Identification and Physical Properties

2-Amino-5-nitrobenzenesulfonic acid is an organic compound used as an intermediate in the synthesis of various dyes and potentially in pharmaceutical development.[1][2]

Table 1: Physical and Chemical Properties of 2-Amino-5-nitrobenzenesulfonic acid

PropertyValueCitation
CAS Number 96-75-3[3][4]
Molecular Formula C₆H₆N₂O₅S[3][4]
Molecular Weight 218.19 g/mol [3][4]
Appearance Yellow crystalline powder[5]
Melting Point 196 °C (decomposes)[6]
Boiling Point Data not available[5]
Density 1.559 g/cm³ (estimate)[6]
Solubility Soluble in water and ethanol[5]
Vapor Pressure Data not available[3]
Flash Point Data not available[3]
Autoignition Temperature Data not available

Hazard Identification and GHS Classification

The primary hazard associated with 2-Amino-5-nitrobenzenesulfonic acid is serious eye irritation.[7]

Table 2: GHS Hazard Classification for 2-Amino-5-nitrobenzenesulfonic acid

Hazard ClassCategoryHazard StatementCitation
Serious eye damage/eye irritation2H319: Causes serious eye irritation[7]

Signal Word: Warning

Hazard Pictogram:

alt text

Toxicological Information

Table 3: Summary of Toxicological Data for 2-Amino-5-nitrobenzenesulfonic acid

Toxicity EndpointRoute of ExposureSpeciesValueCitation
Acute Oral Toxicity (LD50) Oral---Data not available
Acute Dermal Toxicity (LD50) Dermal---Data not available
Acute Inhalation Toxicity (LC50) Inhalation---Data not available

Occupational Exposure Limits

Currently, there are no established occupational exposure limits (e.g., PEL, TLV) for 2-Amino-5-nitrobenzenesulfonic acid from major regulatory bodies such as OSHA or ACGIH.[8]

First Aid Measures

In the event of exposure to 2-Amino-5-nitrobenzenesulfonic acid, the following first aid procedures should be followed promptly.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing.[3] Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] If irritation persists, seek medical attention.[3]

  • Inhalation: Remove the individual from the area of exposure to fresh air.[8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[8]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure.

  • Handling: Avoid contact with eyes, skin, and clothing.[8] Avoid breathing dust.[8] Use only in a well-ventilated area, preferably in a chemical fume hood.[9] Take precautionary measures against static discharges.[8]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[2] Opened containers must be carefully resealed and kept upright to prevent leakage.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling 2-Amino-5-nitrobenzenesulfonic acid.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Workflow start Handling 2-Amino-5-nitrobenzenesulfonic acid eye_protection Eye/Face Protection (Safety glasses with side-shields or goggles) start->eye_protection Always Required hand_protection Hand Protection (Chemically resistant gloves, e.g., nitrile) start->hand_protection Always Required body_protection Body Protection (Laboratory coat) start->body_protection Always Required respiratory_protection Respiratory Protection (Use in a fume hood or wear a respirator if dust is generated) start->respiratory_protection As Needed end_ppe Safe Handling Achieved eye_protection->end_ppe hand_protection->end_ppe body_protection->end_ppe respiratory_protection->end_ppe

Personal Protective Equipment Workflow

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safe cleanup and containment.

Spill_Response_Workflow cluster_spill Chemical Spill Response Workflow spill Spill of 2-Amino-5-nitrobenzenesulfonic acid evacuate Evacuate immediate area and ensure proper ventilation spill->evacuate ppe Don appropriate PPE (gloves, goggles, lab coat, respirator if needed) evacuate->ppe contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain cleanup Carefully sweep or scoop up the material contain->cleanup disposal Place in a sealed, labeled container for chemical waste disposal cleanup->disposal decontaminate Decontaminate the spill area with soap and water disposal->decontaminate report Report the incident to the appropriate safety personnel decontaminate->report

Chemical Spill Response Workflow

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[3]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and sulfur oxides may be formed.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[3]

  • Conditions to Avoid: Data not available.

  • Incompatible Materials: Data not available.

  • Hazardous Decomposition Products: Carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[3]

Experimental Protocols

The following are generalized experimental protocols for assessing the safety of a chemical like 2-Amino-5-nitrobenzenesulfonic acid. These protocols are based on OECD guidelines and should be adapted and performed by qualified professionals.

Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)
  • Objective: To determine the potential for 2-Amino-5-nitrobenzenesulfonic acid to cause eye irritation or corrosion.

  • Test System: Albino rabbit.

  • Procedure:

    • A single animal is initially used.

    • A dose of 0.1 mL (for liquids) or not more than 100 mg (for solids) of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.

    • The eyelids are held together for about one second.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.

    • Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored.

    • If severe irritation or corrosion is observed, the test is terminated. If the initial test shows no or mild irritation, the response is confirmed using up to two additional animals.

  • Evaluation: The scores are used to classify the substance according to its eye irritation potential.

Acute Dermal Toxicity (Based on OECD Test Guideline 402)
  • Objective: To determine the acute toxicity of 2-Amino-5-nitrobenzenesulfonic acid when applied to the skin.

  • Test System: Rat, rabbit, or guinea pig.

  • Procedure:

    • The test substance is applied uniformly over a shaved area of at least 10% of the body surface.

    • The treated area is covered with a porous gauze dressing for 24 hours.

    • A limit test at a dose of 2000 mg/kg body weight is typically performed first.

    • If no mortality or significant toxicity is observed, no further testing is required.

    • If toxicity is observed, a full study with multiple dose groups is conducted to determine the LD50.

    • Animals are observed for 14 days for signs of toxicity and mortality.

  • Evaluation: The LD50 value is calculated to classify the substance for acute dermal toxicity.

Acute Inhalation Toxicity (Based on OECD Test Guideline 403)
  • Objective: To determine the acute toxicity of 2-Amino-5-nitrobenzenesulfonic acid upon inhalation.

  • Test System: Rat.

  • Procedure:

    • Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber.

    • The exposure duration is typically 4 hours.

    • A limit test at a concentration of 5 mg/L (for dusts/mists) or 20,000 ppm (for gases) may be performed.

    • If no mortality or significant toxicity is observed, no further testing is required.

    • If toxicity is observed, a full study with multiple concentration groups is conducted to determine the LC50.

    • Animals are observed for 14 days for signs of toxicity and mortality.

  • Evaluation: The LC50 value is calculated to classify the substance for acute inhalation toxicity.

Disposal Considerations

Dispose of 2-Amino-5-nitrobenzenesulfonic acid and any contaminated materials in accordance with local, state, and federal regulations.[8] Do not allow the chemical to enter drains or waterways.[8]

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety analysis. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety procedures based on the specific conditions of use. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

Physical and chemical characteristics of 2-Amino-5-nitrobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics, synthesis, and analysis of 2-Amino-5-nitrobenzenesulfonic acid. The information is intended for professionals in research, development, and pharmaceutical sciences.

Core Physical and Chemical Properties

2-Amino-5-nitrobenzenesulfonic acid is an organic compound that appears as a yellow crystalline powder.[1] It serves as a crucial intermediate in the synthesis of various dyes and pigments, particularly azo dyes.[1][2][3]

The quantitative properties of 2-Amino-5-nitrobenzenesulfonic acid are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₆H₆N₂O₅S[3][4][5][6]
Molar Mass 218.19 g/mol [3][4][5][7]
CAS Number 96-75-3[3][4][5]
Appearance Yellow crystalline powder[1]
Melting Point 196 °C[4]
Solubility Soluble in water and ethanol[1]
Density (estimate) 1.559 - 1.727 g/cm³[4][7]
pKa (predicted) -1.01 ± 0.36[4]

Chemical Reactivity and Signaling Pathways

The chemical behavior of 2-Amino-5-nitrobenzenesulfonic acid is dictated by its three functional groups: the amino (-NH₂), nitro (-NO₂), and sulfonic acid (-SO₃H) groups.[8] These groups provide multiple reaction sites, making the compound a versatile building block in organic synthesis.[8]

  • Amino Group (-NH₂): The primary aromatic amine is a key site for functionalization. It can undergo diazotization when treated with nitrous acid at low temperatures to form a diazonium salt.[8] This diazonium salt is a highly valuable intermediate for creating the chromophoric azo linkage (-N=N-) characteristic of azo dyes.[8] The amino group can also be acetylated to form an acetamido group, which serves as a protecting group to prevent unwanted side reactions during subsequent transformations.[8]

  • Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing. A significant reaction pathway involves its reduction to a second amino group, yielding 2,5-diaminobenzenesulfonic acid.[8] This transformation can be achieved through various methods, including catalytic hydrogenation (e.g., using Palladium on carbon) or chemical reduction with metals in acidic media (e.g., iron or tin with HCl).[8]

  • Sulfonic Acid Group (-SO₃H): This group confers high water solubility to the molecule.[8] It is also a versatile handle for further chemical modifications. For instance, it can be converted into a more reactive sulfonyl chloride (-SO₂Cl) intermediate by reacting with a chlorinating agent like phosphorus oxychloride (POCl₃).[8] This intermediate can then be readily converted into a variety of sulfonamide derivatives.[8]

The following diagram illustrates the primary reactive pathways of 2-Amino-5-nitrobenzenesulfonic acid.

G Key Chemical Reactions A 2-Amino-5-nitrobenzenesulfonic acid B Diazonium Salt (Azo Dye Precursor) A->B Diazotization (NaNO₂, H⁺) C 2,5-Diaminobenzenesulfonic acid A->C Reduction (e.g., Pd/C, H₂) D 2-Amino-5-nitrobenzenesulfonyl chloride A->D Chlorination (e.g., POCl₃) E N-Acetyl Protected Intermediate A->E Acetylation (Acetic Anhydride) G Synthesis Workflow A Start: p-Nitrochlorobenzene + Oleum/H₂SO₄ B Heat to 100-110°C (Sulfonation) A->B C Precipitate in Ice Water & Salt Out (NaCl) B->C D Filter & Press (Isolate Intermediate) C->D E Heat with Conc. Ammonia in Autoclave (150°C, 8h) (Amination) D->E F Cool & Crystallize (Ammonium Salt) E->F G Neutralize Salt & Isolate Product F->G H End Product: 2-Amino-5-nitrobenzenesulfonic acid G->H G HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject Sample (10 µL) C->D F Separation on C18 Column D->F E Mobile Phase Pump (0.35 mL/min) E->F G UV-Vis Detection (200 nm) F->G H Generate Chromatogram G->H I Integrate Peak Area H->I J Quantify using Calibration Curve I->J

References

Solubility Profile of 2-Amino-5-nitrobenzenesulfonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Amino-5-nitrobenzenesulfonic acid (CAS No. 96-75-3). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing the available qualitative information and detailed experimental protocols to enable researchers to determine precise solubility data for their specific applications.

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative solubility data for 2-Amino-5-nitrobenzenesulfonic acid in various solvents at different temperatures. The compound is qualitatively described as being soluble in water and ethanol.[1] For a structurally related compound, 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid, a solubility of 1 to 5 mg/mL at 21.5°C (70.7°F) has been reported. While this provides an estimate, direct experimental determination for 2-Amino-5-nitrobenzenesulfonic acid is recommended for accurate assessments.

The following table summarizes the available qualitative solubility information.

SolventTemperatureSolubility
WaterNot SpecifiedSoluble[1]
EthanolNot SpecifiedSoluble[1]

Experimental Protocols for Solubility Determination

To empower researchers to generate precise and reliable solubility data, this section details a comprehensive experimental protocol based on the widely accepted shake-flask method, followed by quantitative analysis.

Principle of the Shake-Flask Method

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound. It involves creating a saturated solution by agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the solute in the resulting saturated solution is then determined using a suitable analytical method.

Materials and Equipment
  • 2-Amino-5-nitrobenzenesulfonic acid (solid, high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, buffers at various pH values)

  • Conical flasks or vials with airtight stoppers

  • Orbital shaker or magnetic stirrer with temperature control

  • Thermostatic water bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 2-Amino-5-nitrobenzenesulfonic acid.

G Experimental Workflow for Solubility Determination A 1. Preparation of Supersaturated Solution Add excess 2-Amino-5-nitrobenzenesulfonic acid to the chosen solvent in a sealed flask. B 2. Equilibration Agitate the mixture at a constant temperature for a defined period (e.g., 24-72 hours) to reach equilibrium. A->B C 3. Phase Separation Allow the solution to stand at the equilibration temperature for a sufficient time for undissolved solids to settle. B->C D 4. Filtration Carefully withdraw a clear aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles. C->D E 5. Sample Preparation Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the analytical instrument's linear range. D->E F 6. Quantitative Analysis Analyze the diluted sample using a validated analytical method (e.g., UV-Vis Spectroscopy or HPLC) to determine the concentration. E->F G 7. Calculation of Solubility Calculate the solubility of 2-Amino-5-nitrobenzenesulfonic acid in the chosen solvent based on the measured concentration and the dilution factor. F->G

Figure 1. Experimental workflow for determining the solubility of 2-Amino-5-nitrobenzenesulfonic acid.

Quantitative Analysis of the Saturated Solution

The concentration of 2-Amino-5-nitrobenzenesulfonic acid in the filtered saturated solution can be determined using various analytical techniques. The choice of method will depend on the properties of the compound and the available instrumentation.

This method is suitable if 2-Amino-5-nitrobenzenesulfonic acid has a significant absorbance in the UV-Vis region and the solvent does not interfere.

  • Procedure:

    • Prepare a series of standard solutions of 2-Amino-5-nitrobenzenesulfonic acid of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the appropriately diluted, filtered saturated solution.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.

  • Procedure:

    • Develop a suitable HPLC method, including the choice of column, mobile phase, flow rate, and detector wavelength.

    • Prepare a series of standard solutions of 2-Amino-5-nitrobenzenesulfonic acid of known concentrations.

    • Inject the standard solutions into the HPLC system and record the peak areas.

    • Construct a calibration curve by plotting peak area versus concentration.

    • Inject the appropriately diluted, filtered saturated solution into the HPLC system and record the peak area.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

Logical Classification of Solubility

The solubility of an organic acid can be systematically classified by testing its solubility in a series of solvents with different properties. The following diagram illustrates a logical pathway for such a classification.

G Solubility Classification Pathway Start Start with the compound: 2-Amino-5-nitrobenzenesulfonic acid Water Test Solubility in Water Start->Water Soluble_H2O Soluble Water->Soluble_H2O Yes Insoluble_H2O Insoluble Water->Insoluble_H2O No Ether Test Solubility in Diethyl Ether Soluble_H2O->Ether HCl Test Solubility in 5% HCl Insoluble_H2O->HCl Soluble_Ether Soluble Insoluble_Ether Insoluble Soluble_HCl Soluble (Basic Compound) HCl->Soluble_HCl Yes Insoluble_HCl Insoluble HCl->Insoluble_HCl No NaOH Test Solubility in 5% NaOH Insoluble_HCl->NaOH Soluble_NaOH Soluble (Acidic Compound) NaOH->Soluble_NaOH Yes Insoluble_NaOH Insoluble NaOH->Insoluble_NaOH No H2SO4 Test Solubility in conc. H2SO4 Insoluble_NaOH->H2SO4 Soluble_H2SO4 Soluble (Neutral Compound) H2SO4->Soluble_H2SO4 Yes Insoluble_H2SO4 Insoluble (Inert Compound) H2SO4->Insoluble_H2SO4 No

Figure 2. Logical pathway for the classification of a compound's solubility.

Given that 2-Amino-5-nitrobenzenesulfonic acid possesses both an acidic sulfonic acid group and a basic amino group, it is expected to be soluble in both acidic and basic aqueous solutions, as well as in water to some extent due to the formation of a zwitterion.

Conclusion

References

An In-depth Technical Guide to 2-Amino-5-nitrobenzenesulfonic Acid and Its Chemical Equivalents

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Amino-5-nitrobenzenesulfonic acid, a significant chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines its various synonyms, chemical and physical properties, and a detailed experimental protocol for its synthesis.

Nomenclature and Synonyms

2-Amino-5-nitrobenzenesulfonic acid is known by a variety of names in scientific literature and chemical databases. An extensive list of these synonyms is provided below for clear identification and cross-referencing.

Table 1: Synonyms and Identifiers for 2-Amino-5-nitrobenzenesulfonic acid

TypeIdentifier
IUPAC Name 2-amino-5-nitrobenzenesulfonic acid[1]
CAS Number 96-75-3[1][2][3]
Common Synonyms 4-Nitroaniline-2-sulfonic acid[1][3], P-Nitroaniline-o-sulfonic acid[1][4][5], 4-Nitro-2-sulfoaniline[1][3][4][6], p-nitroanilin-o-sulphonic acid[1], 2-Amino-5-nitrobenzenesulphonic acid[1][5]
Systematic Names Benzenesulfonic acid, 2-amino-5-nitro-[1]
Other Identifiers NSC 7540[1], EINECS 202-531-5[1], BRN 2654142[1]

Physicochemical Properties

The physical and chemical characteristics of 2-Amino-5-nitrobenzenesulfonic acid are crucial for its application in various experimental and industrial settings. The following table summarizes its key quantitative properties.

Table 2: Physicochemical Data of 2-Amino-5-nitrobenzenesulfonic acid

PropertyValue
Molecular Formula C6H6N2O5S[1][7][8]
Molecular Weight 218.19 g/mol [1][2][7][8]
Appearance Yellow crystalline powder[9]
Melting Point 196 °C (decomposes)[5][6][7]
Density ~1.67 g/cm³[10]
Solubility Soluble in water and ethanol[9]
pKa -1.01 ± 0.36 (Predicted)[7]

Experimental Protocols

The synthesis of 2-Amino-5-nitrobenzenesulfonic acid is a well-established process in organic chemistry. Below is a detailed methodology for its preparation from p-nitrochlorobenzene.

Synthesis of 2-Amino-5-nitrobenzenesulfonic acid

This protocol describes a two-step process involving the sulfonation of p-nitrochlorobenzene followed by amination.[2][11]

Step 1: Sulfonation of p-Nitrochlorobenzene

  • In a suitable reaction vessel, combine 100 grams of p-nitrochlorobenzene with 100 grams of 100% sulfuric acid.[11]

  • With continuous stirring, slowly add 280 grams of oleum (B3057394) (containing 25% sulfur trioxide).[11]

  • Heat the reaction mixture to 100-110 °C and maintain this temperature until all the p-nitrochlorobenzene has reacted.[11]

  • Carefully pour the reaction mixture onto a mixture of 300 grams of ice and 300 grams of water.[11]

  • Precipitate the product by adding 200 grams of sodium chloride.[11]

  • Allow the mixture to stand for 24 hours to ensure complete precipitation.[11]

  • Filter the solid product and press it to remove excess liquid. This will yield approximately 280 grams of the moist sodium salt of 4-nitrochlorobenzene-2-sulfonic acid.[11]

Step 2: Amination of 4-Nitrochlorobenzene-2-sulfonic acid

  • Transfer the filter cake from the previous step into an autoclave.

  • Add an equal weight of concentrated ammonia (B1221849) (20%) to the autoclave.[11]

  • Heat the autoclave to 150 °C for 8 hours. The internal pressure will reach approximately 6 atmospheres.[11]

  • After the reaction is complete, allow the autoclave to cool. The ammonium (B1175870) salt of 2-Amino-5-nitrobenzenesulfonic acid will crystallize as large, amber-colored cubes.[11]

  • Isolate the crystalline product. The expected yield is about 100 grams.[11]

  • To obtain the free acid, neutralize the ammonium salt.[11]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2-Amino-5-nitrobenzenesulfonic acid.

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Amination A p-Nitrochlorobenzene C Reaction at 100-110°C A->C F Concentrated Ammonia B Sulfuric Acid & Oleum B->C D Quenching & Salting Out C->D E Sodium 4-nitrochlorobenzene-2-sulfonate D->E G Autoclave at 150°C, 6 atm E->G Intermediate Product F->G H Crystallization G->H I Ammonium 2-amino-5-nitrobenzenesulfonate H->I J Neutralization I->J K 2-Amino-5-nitrobenzenesulfonic acid J->K

Caption: Synthesis workflow for 2-Amino-5-nitrobenzenesulfonic acid.

Applications in Chemical Synthesis

2-Amino-5-nitrobenzenesulfonic acid is a versatile intermediate, primarily utilized in the synthesis of azo dyes.[3][8][9] The presence of the amino, nitro, and sulfonic acid groups allows for a variety of chemical transformations. For instance, the amino group can be diazotized and coupled with other aromatic compounds to produce a wide range of dyes.[2] Furthermore, the nitro group can be selectively reduced to an amino group, opening pathways to the synthesis of diaminobenzenesulfonic acid derivatives, which are also valuable in dye and polymer chemistry.[2]

The following diagram illustrates the logical relationship of its functional groups to its role as a dye intermediate.

G cluster_reactions Chemical Transformations cluster_products Resulting Products A 2-Amino-5-nitrobenzenesulfonic acid -NH2 (Amino) -NO2 (Nitro) -SO3H (Sulfonic Acid) B Diazotization A:f0->B C Reduction A:f1->C D Coupling Reaction B->D F Diamino Derivatives C->F E Azo Dyes D->E

Caption: Functional group reactivity and applications.

References

Methodological & Application

Application Notes: Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[1][2] Their synthesis is a fundamental process in industrial and laboratory organic chemistry.[1] 2-Amino-5-nitrobenzenesulfonic acid is a valuable intermediate in the production of azo dyes. The presence of an amino group allows for diazotization, while the nitro group, an electron-withdrawing entity, can deepen the color of the resulting dye. This document provides a detailed protocol for the synthesis of an azo dye using 2-Amino-5-nitrobenzenesulfonic acid as the diazo component and 2-naphthol (B1666908) as the coupling component. The general synthesis is a two-step process: the diazotization of the primary aromatic amine, followed by an azo coupling reaction with an electron-rich partner like a phenol (B47542) or naphthol.[1][3]

Experimental Protocols

The synthesis is divided into two primary protocols: the diazotization of the amine and the subsequent coupling reaction to form the azo dye.

Protocol 1: Diazotization of 2-Amino-5-nitrobenzenesulfonic Acid

This protocol details the conversion of the primary aromatic amine group of 2-Amino-5-nitrobenzenesulfonic acid into a reactive diazonium salt.[1][3] This is achieved by reaction with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong mineral acid.[1] Maintaining a low temperature is critical as diazonium salts are unstable at higher temperatures.[1]

Materials:

  • 2-Amino-5-nitrobenzenesulfonic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a 250 mL beaker, create a fine suspension by mixing 1.82 g (0.01 mol) of 2-Amino-5-nitrobenzenesulfonic acid with a solution of 5 mL of concentrated hydrochloric acid and 20 mL of water.[3]

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.[3]

  • Separately, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.[3]

  • Add the sodium nitrite solution dropwise to the cooled amine suspension over a period of 15-20 minutes. It is crucial to maintain the reaction temperature below 5 °C throughout the addition.[3]

  • After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5 °C.[3]

  • Confirm the completion of the diazotization reaction by testing for the presence of excess nitrous acid. A drop of the reaction mixture streaked on starch-iodide paper should produce an immediate blue-black color.[3]

  • The resulting diazonium salt solution is highly reactive and should be used immediately for the subsequent coupling reaction.[1][3]

Protocol 2: Azo Coupling with 2-Naphthol

This protocol describes the electrophilic aromatic substitution reaction between the freshly prepared diazonium salt and 2-naphthol to form the final azo dye.[3][4]

Materials:

  • Diazonium salt solution (from Protocol 1)

  • 2-Naphthol

  • 10% Sodium Hydroxide (B78521) (NaOH) solution

  • Distilled water

  • Ice

Procedure:

  • In a separate 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of a 10% sodium hydroxide solution.[3]

  • Cool this solution to 0-5 °C in an ice bath.[3]

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cooled 2-naphthol solution with constant and efficient stirring. A colored precipitate of the azo dye will form immediately.[1][3]

  • Maintain the temperature below 5 °C and continue to stir the mixture for 2-3 hours, allowing it to gradually warm to room temperature to ensure the coupling reaction is complete.[3]

  • Isolate the crude dye by vacuum filtration using a Buchner funnel.[3]

  • Wash the filtered precipitate thoroughly with cold distilled water until the filtrate becomes neutral.[3]

  • Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture.[1][3]

  • Dry the purified dye in a vacuum oven at 60 °C.[3]

Data Presentation

The following table summarizes the quantitative data for the reactants used in the synthesis protocol.

Step Reactant Molar Mass ( g/mol ) Moles (mol) Mass / Volume
Diazotization 2-Amino-5-nitrobenzenesulfonic acid218.19[5]0.011.82 g[3]
Concentrated HCl--5 mL[3]
Sodium Nitrite (NaNO₂)69.000.010.7 g[3]
Azo Coupling 2-Naphthol144.170.011.44 g[3]
10% Sodium Hydroxide--30 mL[3]

Visualization

The following diagram illustrates the experimental workflow for the synthesis of azo dyes using 2-Amino-5-nitrobenzenesulfonic acid.

AzoDyeSynthesis cluster_0 Protocol 1: Diazotization cluster_1 Protocol 2: Azo Coupling & Purification start Suspend 2-Amino-5-nitrobenzenesulfonic acid in HCl and Water cool1 Cool Suspension to 0-5 °C start->cool1 add_nitrite Add NaNO₂ Solution Dropwise (Maintain < 5 °C) cool1->add_nitrite prep_nitrite Prepare NaNO₂ Solution prep_nitrite->add_nitrite stir1 Stir for 30 min at 0-5 °C add_nitrite->stir1 test Test with Starch-Iodide Paper stir1->test diazonium_salt Diazonium Salt Solution (Use Immediately) test->diazonium_salt coupling Add Diazonium Salt to Naphthol Solution (Constant Stirring, < 5 °C) diazonium_salt->coupling Coupling Reaction prep_naphthol Dissolve 2-Naphthol in NaOH Solution cool2 Cool Naphthol Solution to 0-5 °C prep_naphthol->cool2 cool2->coupling stir2 Stir for 2-3 hours coupling->stir2 filter Filter Crude Dye stir2->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry Purified Dye in Vacuum Oven recrystallize->dry final_product Final Azo Dye Product dry->final_product

Caption: Workflow for Azo Dye Synthesis.

Applications

Azo dyes derived from 2-Amino-5-nitrobenzenesulfonic acid have various applications. They can be utilized as analytical reagents; for example, a dye synthesized by coupling with 4,5-diphenyl imidazole (B134444) has been used for the spectrophotometric determination of Copper (II) and Ferric (III) ions.[1] Furthermore, the sulfonic acid group enhances water solubility and can improve the affinity of the dye for polar substrates like textile fibers, making them suitable for use in the textile industry.[1] The presence of the carboxylic acid group can also be used to create reactive dyes that form covalent bonds with fibers.[3]

References

Application Notes and Protocols: 2-Amino-5-nitrobenzenesulfonic Acid as a Dye Intermediate in the Textile Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Amino-5-nitrobenzenesulfonic acid as a crucial intermediate in the synthesis of various dyes for the textile industry. Detailed experimental protocols, quantitative data, and safety information are presented to guide researchers in their work with this compound.

Introduction

2-Amino-5-nitrobenzenesulfonic acid (CAS No: 96-75-3) is an aromatic compound containing an amino group, a nitro group, and a sulfonic acid group.[1] This specific arrangement of functional groups makes it a valuable precursor in the synthesis of a wide range of colorants, particularly azo dyes. The amino group can be readily converted into a diazonium salt, which then acts as an electrophile in coupling reactions with various aromatic compounds to form dyes. The presence of the electron-withdrawing nitro and sulfonic acid groups influences the final color and properties of the dye, such as solubility and fastness.[2][3]

Applications in Dye Synthesis

2-Amino-5-nitrobenzenesulfonic acid is a versatile intermediate used in the production of several classes of dyes, including acid, direct, and mordant dyes.[4] Its primary application is as a diazo component in the synthesis of azo dyes. The sulfonic acid group enhances the water solubility of the resulting dyes, making them suitable for dyeing hydrophilic fibers like wool, silk, and nylon.

Some of the synthetic dyes that utilize 2-Amino-5-nitrobenzenesulfonic acid as an intermediate include:

  • C.I. Mordant Orange 15

  • C.I. Acid Black 66

  • C.I. Acid Violet 1

  • C.I. Direct Red 75

  • C.I. Direct Blue 29

  • C.I. Direct Blue 43[1]

The general synthetic pathway involves two main steps: the diazotization of 2-Amino-5-nitrobenzenesulfonic acid and the subsequent coupling reaction with an appropriate coupling component.[5]

G cluster_workflow Azo Dye Synthesis Workflow A 2-Amino-5-nitrobenzenesulfonic acid B Diazotization (NaNO2, HCl, 0-5°C) A->B C Diazonium Salt B->C E Coupling Reaction C->E D Coupling Component (e.g., Naphthol derivative) D->E F Azo Dye E->F G Isolation & Purification F->G H Final Dye Product G->H

Caption: General workflow for the synthesis of azo dyes.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative azo dye using 2-Amino-5-nitrobenzenesulfonic acid.

Protocol 1: Diazotization of 2-Amino-5-nitrobenzenesulfonic Acid

This protocol describes the conversion of the primary aromatic amine group of 2-Amino-5-nitrobenzenesulfonic acid into a diazonium salt.[2][5]

Materials:

  • 2-Amino-5-nitrobenzenesulfonic acid (1.0 eq.)

  • Concentrated Hydrochloric Acid (HCl) (3.0 eq.)

  • Sodium Nitrite (B80452) (NaNO₂) (1.0-1.1 eq.)

  • Distilled water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a beaker, create a suspension of 2-Amino-5-nitrobenzenesulfonic acid in a mixture of concentrated hydrochloric acid and water. Stir vigorously to form a fine suspension.[2]

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. It is critical to maintain this low temperature as diazonium salts are unstable at higher temperatures.[5][6]

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.[2]

  • Slowly add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.[2]

  • After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture for an additional 30 minutes at 0-5 °C.[2]

  • Check for the completion of diazotization by streaking a drop of the reaction mixture on starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, signifying the reaction is complete.[2]

  • The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction.[2][5]

Protocol 2: Azo Coupling Reaction

This protocol details the reaction of the freshly prepared diazonium salt with a coupling component (e.g., 2-naphthol) to form a colored azo dye.[2]

Materials:

Procedure:

  • In a separate beaker, dissolve the coupling component (e.g., 1.44 g of 2-naphthol for a 0.01 mol scale reaction) in a 10% sodium hydroxide solution.[2]

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.[2]

  • Slowly and with vigorous stirring, add the cold diazonium salt solution from Protocol 1 to the cooled solution of the coupling component. A colored precipitate of the azo dye should form immediately.[2][5]

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.[5]

  • Isolate the crude dye by vacuum filtration, washing it with cold water to remove any unreacted starting materials and salts.[5]

  • The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or acetic acid.[5]

G cluster_protocol Experimental Protocol for Dye Synthesis start Start prep_amine Prepare amine suspension (2-Amino-5-nitrobenzenesulfonic acid, HCl, H₂O) start->prep_amine cool_amine Cool to 0-5°C prep_amine->cool_amine add_nitrite Add NaNO₂ solution dropwise (maintain T < 5°C) cool_amine->add_nitrite prep_nitrite Prepare NaNO₂ solution prep_nitrite->add_nitrite stir_diazo Stir for 30 min at 0-5°C add_nitrite->stir_diazo check_diazo Check completion with starch-iodide paper stir_diazo->check_diazo couple Slowly add diazonium salt to coupling solution check_diazo->add_nitrite Negative prep_coupler Prepare coupling component solution (e.g., 2-naphthol in NaOH) check_diazo->prep_coupler Positive cool_coupler Cool to 0-5°C prep_coupler->cool_coupler cool_coupler->couple stir_couple Stir for 30-60 min at 0-5°C couple->stir_couple filtrate Isolate crude dye by vacuum filtration stir_couple->filtrate purify Purify by recrystallization filtrate->purify end End purify->end

Caption: Step-by-step experimental protocol for dye synthesis.

Quantitative Data and Performance

The performance of a dye is evaluated based on several factors, including chemical yield, purity, and fastness properties. The presence of the nitro group in 2-Amino-5-nitrobenzenesulfonic acid can enhance the properties of the resulting dyes compared to those derived from unsubstituted intermediates.[7]

Performance MetricDye from 2-Amino-5-nitrobenzenesulfonic Acid
Chemical Yield (%) 85 - 92%
Purity (by HPLC) > 98%
Light Fastness (ISO 105-B02) 6 - 7
Wash Fastness (ISO 105-C06) 4 - 5
Rubbing Fastness (ISO 105-X12) - Dry 5
Rubbing Fastness (ISO 105-X12) - Wet 4 - 5
Thermal Stability (°C) > 250°C
Note: The data presented in this table is illustrative and based on typical results for azo dyes derived from this intermediate. Actual results may vary depending on the specific reaction conditions and coupling components used.[7]

Analytical Methods

For quality control and characterization of 2-Amino-5-nitrobenzenesulfonic acid and the synthesized dyes, High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique.[3][8]

Typical HPLC Parameters for Purity Analysis:

  • Column: Reverse-phase C18 column.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., 0.1% phosphoric acid in acetonitrile).[8]

  • Detector: UV-Vis detector, with the wavelength set to the λmax of the compound.

  • Injector Temperature: Typically around 280 °C.[3]

  • Sample Preparation: Samples are dissolved in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a known concentration.[8]

This method allows for the determination of the purity of the intermediate and the final dye product by separating the main component from any impurities or byproducts.[8][9]

Safety and Handling

It is essential to handle 2-Amino-5-nitrobenzenesulfonic acid and all other chemicals with appropriate safety precautions.

  • General Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Work in a well-ventilated area, preferably a fume hood.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][13]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[10]

    • Inhalation: Move the victim to fresh air. Seek medical attention if symptoms persist.[10]

    • Ingestion: Wash out the mouth with water and seek medical attention.[10]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[10][14]

Always consult the Safety Data Sheet (SDS) for the specific compound before use.[10][11][12][13]

References

Experimental procedure for diazotization of 2-Amino-5-nitrobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Diazotization of 2-Amino-5-nitrobenzenesulfonic Acid

Introduction

The diazotization of 2-Amino-5-nitrobenzenesulfonic acid is a crucial chemical transformation that converts the primary aromatic amine into a highly reactive diazonium salt. This process is a foundational step in the synthesis of a wide array of organic compounds, particularly in the dye manufacturing industry.[1][][3] The resulting diazonium salt is a versatile intermediate, serving as a precursor for various azo dyes and other fine chemicals.[4] The presence of both a nitro group (electron-withdrawing) and a sulfonic acid group (water-solubilizing) on the aromatic ring makes the resulting diazonium salt a unique building block for producing specialized colorants. The general principle involves treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures to ensure the stability of the diazonium salt.[][5][6]

Safety Precautions

The preparation and handling of diazonium salts require strict safety protocols due to their inherent instability.

  • Explosion Hazard: Solid diazonium salts are often thermally unstable and can be sensitive to shock and friction, posing a significant explosion risk.[5][7] It is imperative to use the generated diazonium salt solution immediately in situ and avoid isolating it in its solid, dry form.[5][8]

  • Temperature Control: The diazotization reaction is exothermic. The temperature must be strictly maintained between 0-5 °C to prevent the rapid decomposition of the diazonium salt, which can lead to the evolution of nitrogen gas and potential runaway reactions.[5][7][8][9]

  • Ventilation: All procedures should be conducted in a well-ventilated fume hood to avoid inhalation of potentially evolved toxic nitrogen oxides.[5]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[10]

  • Acid Handling: Concentrated mineral acids are corrosive and must be handled with extreme care.[5]

  • Nitrite Handling: Use only the stoichiometric amount of sodium nitrite required, as excess nitrous acid can lead to side reactions and should be neutralized upon completion.[7][9] The completion of the reaction can be monitored by testing for the presence of excess nitrous acid with starch-iodide paper, which will turn blue-black in its presence.[5]

Experimental Protocol

This protocol details a standard laboratory procedure for the diazotization of 2-Amino-5-nitrobenzenesulfonic acid.

Materials and Reagents

  • 2-Amino-5-nitrobenzenesulfonic acid

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Equipment

  • Beaker (250 mL or appropriate size)

  • Round-bottom flask or three-necked flask equipped with a mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

Procedure

  • Preparation of the Amine Suspension: In a flask, create a suspension of 2-Amino-5-nitrobenzenesulfonic acid (1.0 eq.) in a mixture of concentrated hydrochloric acid (2.5 - 3.0 eq.) and distilled water.[1] Stir the mixture vigorously to ensure it is well-dispersed.

  • Cooling: Place the flask in an ice-salt bath and cool the suspension to 0-5 °C while stirring continuously. It is critical to maintain this temperature range throughout the subsequent steps.[8][11]

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.0 - 1.1 eq.) in a minimal amount of cold distilled water.[1][5] Cool this solution to 0-5 °C.

  • Diazotization: Slowly add the chilled sodium nitrite solution dropwise from the dropping funnel to the stirred amine suspension.[1][8] The rate of addition must be carefully controlled to ensure the reaction temperature does not exceed 5 °C.[5][11]

  • Reaction Completion: After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete.[1][8]

  • Verification (Optional): To confirm the reaction's completion, test for the presence of a slight excess of nitrous acid. Dip a glass rod into the reaction mixture and streak it onto starch-iodide paper. An immediate blue-black color indicates that the diazotization is complete.[5]

  • Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately for the subsequent reaction (e.g., azo coupling).[8] Do not attempt to isolate the solid diazonium salt.

Data Presentation

The following table summarizes the key quantitative parameters for the diazotization procedure.

ParameterValue/RangeNotes
Reactants
2-Amino-5-nitrobenzenesulfonic acid1.0 molar equivalentThe limiting reagent.
Concentrated Mineral Acid (e.g., HCl)2.5 - 3.0 molar equivalentsEnsures the formation of the amine salt and maintains an acidic medium.
Sodium Nitrite (NaNO₂)1.0 - 1.1 molar equivalentsA slight excess ensures complete conversion of the primary amine.[5]
Reaction Conditions
Temperature0 - 5 °CCritical for the stability of the diazonium salt.[7][9]
Reaction Time (Post-addition)30 minutesEnsures the reaction proceeds to completion.[1]

Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure for the diazotization of 2-Amino-5-nitrobenzenesulfonic acid.

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_completion Completion & Use start Start prep_amine Suspend Amine in Acid/Water start->prep_amine cool_amine Cool Amine Suspension to 0-5 °C prep_amine->cool_amine prep_nitrite Prepare cold NaNO₂ Solution add_nitrite Slowly Add NaNO₂ Solution (Keep Temp < 5 °C) prep_nitrite->add_nitrite cool_amine->add_nitrite Dropwise stir Stir for 30 min at 0-5 °C add_nitrite->stir test Test for Excess HNO₂ (Starch-Iodide Paper) stir->test product Diazonium Salt Solution (Use Immediately) test->product end Proceed to Next Step (e.g., Coupling Reaction) product->end

Caption: Workflow for the diazotization of 2-Amino-5-nitrobenzenesulfonic acid.

References

Application of 2-Amino-5-nitrobenzenesulfonic Acid in Pharmaceutical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-amino-5-nitrobenzenesulfonic acid as a versatile building block in the synthesis of pharmaceutically relevant compounds. The inherent reactivity of its functional groups—an amino group, a nitro group, and a sulfonic acid moiety—renders it a valuable starting material for the construction of complex molecular architectures with potential therapeutic applications.

Key Applications in Medicinal Chemistry

2-Amino-5-nitrobenzenesulfonic acid serves as a key intermediate in the synthesis of various organic molecules, although its direct application in the synthesis of commercial drugs is not as widely documented as its analog, 2-amino-5-nitrobenzoic acid. However, its chemical properties make it a suitable precursor for the development of novel therapeutic agents. The amino group can be readily diazotized or acylated, the nitro group can be reduced to an amino group for further functionalization, and the sulfonic acid group can be converted into sulfonamides or other derivatives.

Derivatives of structurally similar compounds have been investigated for a range of biological activities, including:

  • Anticancer Agents: As precursors for compounds that modulate critical signaling pathways involved in cancer cell proliferation and survival.

  • Antiviral Agents: As building blocks for molecules designed to inhibit viral replication and entry into host cells.

  • Anthelmintic Drugs: In the synthesis of novel anti-parasitic agents.

Featured Pharmaceutical Application: Synthesis of Niclosamide Analogs

Niclosamide, an established anthelmintic drug, has attracted significant interest for its potential as an anticancer and antiviral agent. Its mechanism of action in cancer is attributed to the inhibition of the STAT3 and Androgen Receptor (AR) signaling pathways. While Niclosamide itself is synthesized from different starting materials, analogs with potentially enhanced efficacy and modified physicochemical properties can be synthesized using 2-amino-5-nitrobenzenesulfonic acid as a key starting material. The following protocol is adapted from the synthesis of Niclosamide analogs using the closely related 2-amino-5-nitrobenzoic acid.

Experimental Protocol: Synthesis of a Sulfonamide-Based Niclosamide Analog

This protocol outlines a general two-step procedure for the synthesis of a Niclosamide analog from 2-amino-5-nitrobenzenesulfonic acid and a substituted salicylic (B10762653) acid derivative, forming a sulfonamide linkage instead of an amide bond.

Step 1: Conversion of 2-Amino-5-nitrobenzenesulfonic acid to the corresponding Sulfonyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-5-nitrobenzenesulfonic acid (1.0 eq.) in an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Conditions: Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the evolution of HCl and SO₂ gases (ensure the reaction is performed in a well-ventilated fume hood). Maintain the reflux until the starting material is completely consumed, which can be checked by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully remove the excess chlorinating agent under reduced pressure. The resulting crude 2-amino-5-nitrobenzenesulfonyl chloride is typically used in the next step without further purification.

Step 2: Sulfonamide Bond Formation

  • Reaction Setup: In a separate round-bottom flask, dissolve the substituted salicylic acid (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine (B92270) (2.0 eq.), to the solution and cool the mixture in an ice bath.

  • Addition of Reagents: Slowly add a solution of the crude 2-amino-5-nitrobenzenesulfonyl chloride (1.0 eq.) in the same solvent to the cooled solution of the salicylic acid derivative.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove the excess base, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the desired Niclosamide analog.

Quantitative Data for Niclosamide Analog Synthesis

The following table summarizes the typical quantitative data for the synthesis of Niclosamide analogs, adapted from similar syntheses. The actual yields may vary depending on the specific substrates and reaction conditions used.

ParameterValue
Starting Material 2-Amino-5-nitrobenzenesulfonic acid
Coupling Partner Substituted Salicylic Acid
Chlorinating Agent Thionyl Chloride (SOCl₂)
Solvent Dichloromethane (DCM)
Base Triethylamine (TEA)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Reported Yield Range 50-70% (for similar syntheses)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed synthesis workflow and the relevant signaling pathways targeted by Niclosamide and its analogs.

G cluster_synthesis Synthesis Workflow A 2-Amino-5-nitrobenzenesulfonic Acid B 2-Amino-5-nitrobenzenesulfonyl Chloride A->B SOCl₂/Reflux D Niclosamide Analog B->D Coupling in DCM/TEA C Substituted Salicylic Acid C->D

A simplified workflow for the synthesis of a Niclosamide analog.

G cluster_pathway STAT3 and Androgen Receptor Signaling Inhibition cluster_stat3 STAT3 Pathway cluster_ar Androgen Receptor Pathway Niclosamide Niclosamide Analog pSTAT3 p-STAT3 (Active) Niclosamide->pSTAT3 Inhibits AR_Androgen AR-Androgen Complex Niclosamide->AR_Androgen Inhibits STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Gene_Expression_STAT3 Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression_STAT3 Transcription AR Androgen Receptor (AR) AR->AR_Androgen Androgen Androgen Androgen->AR Gene_Expression_AR Gene Expression (Cell Growth) AR_Androgen->Gene_Expression_AR Transcription

Inhibition of STAT3 and AR signaling pathways by Niclosamide analogs.

Conclusion

2-Amino-5-nitrobenzenesulfonic acid represents a valuable and versatile starting material for the synthesis of novel compounds with potential pharmaceutical applications. Its utility in creating analogs of known drugs, such as Niclosamide, highlights its potential in drug discovery and development programs aimed at identifying new anticancer and antiviral agents. The protocols and data presented here provide a foundation for researchers to explore the synthetic potential of this compound.

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Amino-5-nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-amino-5-nitrobenzenesulfonic acid as a versatile starting material for the preparation of a variety of heterocyclic compounds, including azo dyes, benzothiazoles, phenothiazines, and quinoxalines. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate the application of these methodologies in research and development settings.

Synthesis of Azo Dyes

2-Amino-5-nitrobenzenesulfonic acid is a valuable diazo component in the synthesis of azo dyes. The presence of the electron-withdrawing nitro and sulfonic acid groups influences the color of the resulting dyes. The general synthesis involves diazotization of the primary aromatic amine followed by a coupling reaction with an electron-rich partner.

Experimental Protocol: Synthesis of a Monoazo Dye

Diazotization of 2-Amino-5-nitrobenzenesulfonic Acid:

  • Suspend 2.18 g (0.01 mol) of 2-amino-5-nitrobenzenesulfonic acid in 20 mL of water in a 100 mL beaker.

  • Add 2.5 mL of concentrated hydrochloric acid and stir to form a fine suspension.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite (B80452) in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cooled amine suspension over 20 minutes, ensuring the temperature is maintained below 5 °C.

  • Stir the reaction mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the diazonium salt and should be used immediately.

Azo Coupling with β-Naphthol:

  • Dissolve 1.44 g (0.01 mol) of β-naphthol in 15 mL of a 10% sodium hydroxide (B78521) solution in a 250 mL beaker.

  • Cool the β-naphthol solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution to the cold β-naphthol solution with constant stirring.

  • A colored precipitate of the azo dye will form. Continue stirring the mixture for 2-3 hours, allowing it to slowly warm to room temperature.

  • Filter the crude dye using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the purified dye.

  • Dry the purified dye in a vacuum oven at 60 °C.

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mol)Yield (%)
2-Amino-5-nitrobenzenesulfonic acid218.192.180.01-
β-Naphthol144.171.440.01-
Azo Dye Product381.34--Typically >85%

Reaction Pathway

Azo_Dye_Synthesis cluster_start Starting Material cluster_reagents1 Diazotization cluster_intermediate Intermediate cluster_reagents2 Coupling cluster_product Product A 2-Amino-5-nitrobenzenesulfonic acid R1 NaNO₂, HCl 0-5 °C B Diazonium Salt R1->B C β-Naphthol, NaOH 0-5 °C D Azo Dye C->D Benzothiazole_Synthesis A 2-Amino-5-nitro- benzenesulfonic acid B 2-Amino-5-nitro- benzenesulfonyl chloride A->B POCl₃ C 2-Amino-5-nitro- benzenethiol B->C Reduction (e.g., SnCl₂/HCl) D 2-Amino-6-nitro- benzothiazole C->D Cyclization (e.g., CNBr) Phenothiazine_Synthesis A p-Nitrochlorobenzene B 2-Chloro-5-nitro- benzenesulfonic acid A->B H₂SO₄/Oleum C Diphenyl Sulfide Intermediate B->C Ullmann Condensation (2-aminothiophenol, Cu catalyst) D Nitrophenothiazine C->D Cyclization (Base, Heat) Quinoxaline_Synthesis A 2-Amino-5-nitro- benzenesulfonic acid B 2,5-Diamino- benzenesulfonic acid A->B Reduction (Fe/HCl) C Quinoxaline-6-sulfonic acid derivative B->C Condensation (1,2-dicarbonyl compound)

Application Notes and Protocols for Azo Coupling Reactions of 2-Amino-5-nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-5-nitrobenzenesulfonic acid is a key intermediate in the synthesis of a wide range of azo dyes. The presence of an amino group allows for diazotization, while the electron-withdrawing nitro and sulfonic acid groups modulate the color and solubility of the resulting dyes.[1][2] This document provides detailed protocols for the diazotization of 2-amino-5-nitrobenzenesulfonic acid and its subsequent coupling with various aromatic compounds to generate azo dyes. These dyes have applications as analytical reagents and are integral in the textile and printing industries.[3]

The general synthesis is a two-step process:

  • Diazotization: The primary aromatic amine (2-amino-5-nitrobenzenesulfonic acid) is converted into a reactive diazonium salt using nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures.[3]

  • Azo Coupling: The electrophilic diazonium salt reacts with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or an aromatic amine, to form a stable azo dye.[3][4]

Experimental Protocols

Protocol 1: Diazotization of 2-Amino-5-nitrobenzenesulfonic Acid

This protocol details the formation of the diazonium salt of 2-amino-5-nitrobenzenesulfonic acid. The resulting diazonium salt is highly reactive and should be used immediately in the subsequent coupling reaction.[1][3]

Materials:

  • 2-Amino-5-nitrobenzenesulfonic acid

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a beaker, create a fine suspension of 2-amino-5-nitrobenzenesulfonic acid (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.[1]

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring. Maintaining this low temperature is critical as diazonium salts are unstable at higher temperatures.[3][5]

  • In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 eq.) in cold distilled water.[1][5]

  • Slowly add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, ensuring the temperature remains between 0-5 °C.[1][3]

  • After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture for an additional 30 minutes at 0-5 °C.[1]

  • Verify the completion of the diazotization by testing for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates a positive test.[1] The resulting diazonium salt solution is now ready for the coupling reaction.

Protocol 2: Azo Coupling with Aromatic Compounds

This protocol describes the reaction of the freshly prepared diazonium salt with a suitable coupling component to form the azo dye. The specific coupling partner will determine the final color and properties of the dye.[3]

Materials:

  • Diazonium salt solution (from Protocol 1)

  • Coupling component (e.g., 2-Naphthol, 4,5-Diphenyl Imidazole, Salicylic Acid)[1][3]

  • Sodium Hydroxide (B78521) (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Sodium Chloride (NaCl) (for salting out)

  • Ethanol (B145695) or Ethanol/water mixture (for recrystallization)

  • Distilled water

  • Ice

Procedure:

  • Prepare a solution of the coupling component (1.0 eq.) in an aqueous solution of sodium hydroxide or sodium carbonate.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.[3]

  • Slowly and with vigorous stirring, add the cold diazonium salt solution to the cooled solution of the coupling component. A colored precipitate of the azo dye should form immediately.[3]

  • Maintain the reaction mixture in the ice bath and continue stirring for 30-60 minutes to ensure the coupling reaction goes to completion.[3] For some reactions, stirring may need to be continued for 2-3 hours as the mixture slowly warms to room temperature.[1]

  • Isolate the crude dye by vacuum filtration using a Buchner funnel.[1][3]

  • Wash the filtered dye thoroughly with cold distilled water until the filtrate is neutral.[1] In some cases, washing with a saturated sodium chloride solution is recommended.

  • (Optional) To improve precipitation, the dye can be "salted out" by adding sodium chloride to the reaction mixture and heating until it dissolves, followed by cooling.

  • Purify the crude dye by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]

  • Dry the purified dye in a vacuum oven at 60 °C.[1]

Quantitative Data Summary

The following table summarizes the reaction conditions and components for the synthesis of various azo dyes using 2-amino-5-nitrobenzenesulfonic acid.

Diazo ComponentCoupling ComponentMolar Ratio (Diazo:Coupling)Reaction Temperature (°C)pH/Solvent Conditions for Coupling
2-Amino-5-nitrobenzenesulfonic acid2-Naphthol1:10-5Alkaline (NaOH solution)[1]
2-Amino-5-nitrobenzenesulfonic acid4,5-Diphenyl Imidazole1:10-5Not specified, likely neutral or slightly acidic[3]
2-Amino-5-nitrobenzenesulfonic acidSalicylic Acid1:10-5Alkaline (NaOH solution)
2-Amino-5-nitrobenzenesulfonic acid7-Amino-4-hydroxynaphthalene-2-sulfonic acid1:1Not specifiedAcidic[6]
2-Amino-5-nitrobenzenesulfonic acid2-Amino-4-methylanisole1:1Not specifiedAlkaline[6]
2-Amino-5-nitrobenzenesulfonic acid5-Aminonaphthalene-2-sulfonic acid & 8-Aminonaphthalene-2-sulfonic acidNot specifiedNot specifiedNot specified[6]
2-Amino-5-nitrobenzenesulfonic acid2-Hydroxybenzoic acidNot specifiedNot specifiedNot specified[6]

Visualizations

Azo_Dye_Synthesis_Workflow cluster_diazotization Protocol 1: Diazotization cluster_coupling Protocol 2: Azo Coupling Amine 2-Amino-5-nitrobenzenesulfonic acid Suspension Cooling1 Cool to 0-5 °C (Ice-Salt Bath) Amine->Cooling1 Addition Slow, Dropwise Addition of NaNO₂ Cooling1->Addition NaNO2_prep Prepare NaNO₂ Solution NaNO2_prep->Addition Stirring1 Stir for 30 min at 0-5 °C Addition->Stirring1 Test Test with Starch-Iodide Paper Stirring1->Test Diazonium_Salt Diazonium Salt Solution (Use Immediately) Test->Diazonium_Salt Coupling Add Diazonium Salt with Vigorous Stirring Diazonium_Salt->Coupling Coupling_Comp_Prep Prepare Coupling Component Solution Cooling2 Cool to 0-5 °C (Ice Bath) Coupling_Comp_Prep->Cooling2 Cooling2->Coupling Stirring2 Stir for 30-60 min at 0-5 °C Filtration Vacuum Filtration Stirring2->Filtration Washing Wash with Cold Water Filtration->Washing Purification Recrystallization Washing->Purification Drying Dry under Vacuum Purification->Drying Azo_Dye Purified Azo Dye Drying->Azo_Dye Reaction_Pathway Amine 2-Amino-5-nitrobenzenesulfonic acid H₂N-Ar-SO₃H Diazonium Diazonium Salt ⁺N₂-Ar-SO₃H Amine->Diazonium Diazotization Reagents1 {NaNO₂ + HCl | 0-5 °C} Azo_Dye Azo Dye Ar-N=N-Ar'-OH Diazonium->Azo_Dye Azo Coupling Coupling_Component Coupling Component (e.g., Phenol, Naphthol) Ar'-OH

References

HPLC Analysis of 2-Amino-5-nitrobenzenesulfonic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the analysis of 2-Amino-5-nitrobenzenesulfonic acid using High-Performance Liquid Chromatography (HPLC). Due to the highly polar and strongly acidic nature of the sulfonic acid group, a standard reversed-phase HPLC method is often insufficient for adequate retention. Therefore, this protocol employs an ion-pair reversed-phase HPLC method, a robust and reliable technique for the analysis of such compounds.

Application Note

Introduction

2-Amino-5-nitrobenzenesulfonic acid is a key intermediate in the synthesis of various dyes and pharmaceuticals. The purity and accurate quantification of this compound are critical for ensuring the quality, safety, and efficacy of the final products. This application note describes a selective and reproducible ion-pair reversed-phase HPLC method for the determination of 2-Amino-5-nitrobenzenesulfonic acid.

Method Principle

The inherent challenge in the HPLC analysis of 2-Amino-5-nitrobenzenesulfonic acid lies in its high polarity, which leads to poor retention on conventional reversed-phase columns. To overcome this, an ion-pairing agent, such as a quaternary ammonium (B1175870) salt, is added to the mobile phase.[1] This agent forms a neutral ion-pair with the negatively charged sulfonic acid group of the analyte. The resulting complex is more hydrophobic, allowing for effective retention and separation on a C8 or C18 stationary phase.[1] Detection is typically achieved using a UV detector, as the aromatic and nitro groups provide strong chromophores.

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C8 or C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Data Acquisition and Processing: Chromatography data station for instrument control and data analysis.

  • Solvents: HPLC grade acetonitrile (B52724) and methanol.

  • Reagents: Tetrabutylammonium (B224687) hydroxide (B78521) or phosphate (B84403), phosphoric acid, and reagent-grade water.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the proposed ion-pair HPLC method. These values are illustrative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterTypical Value
Retention Time (tR) 5 - 10 minutes
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocol

This protocol is based on established methods for the analysis of aromatic sulfonic acids using ion-pair reversed-phase HPLC.[2]

1. Preparation of Solutions

  • Mobile Phase A (Aqueous Component):

    • Prepare a phosphate buffer solution (pH 7.3) by neutralizing orthophosphoric acid with ammonium hydroxide.[2]

    • Prepare a 20% aqueous stock solution of the ion-pairing agent (e.g., tetrabutylammonium hydroxide) and neutralize to pH 7.3 with orthophosphoric acid.[2]

    • To prepare 1000 mL of Mobile Phase A, mix 100 mL of methanol, 2 mL of the buffer solution, 15 mL of the ion-pairing agent stock solution, and dilute to the mark with distilled water.[2]

    • Degas the mobile phase using sonication or vacuum filtration.

  • Mobile Phase B (Organic Component):

    • To prepare 1000 mL of Mobile Phase B, mix 85 mL of distilled water, 2 mL of the buffer solution, 15 mL of the ion-pairing agent stock solution, and dilute to the mark with methanol.[2]

    • Degas the mobile phase.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of 2-Amino-5-nitrobenzenesulfonic acid reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent to obtain a stock solution of approximately 100 µg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the 2-Amino-5-nitrobenzenesulfonic acid test sample and transfer it to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions

  • Column: C8 reversed-phase, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: A gradient or isocratic elution can be used. A typical starting point for isocratic elution is a mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v). For gradient elution, a linear gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B can be employed to optimize separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte)

  • Injection Volume: 10 µL

3. System Suitability

Before sample analysis, perform system suitability tests by injecting the standard solution multiple times. The system is deemed suitable if the relative standard deviation (%RSD) for peak area and retention time is within acceptable limits (typically < 2%).

4. Data Analysis

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of 2-Amino-5-nitrobenzenesulfonic acid in the sample solutions by interpolating their peak areas from the calibration curve. The purity of the sample can be determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Visualizations

HPLC_Workflow prep Solution Preparation std_prep Standard Preparation prep->std_prep sample_prep Sample Preparation prep->sample_prep inject_std Inject Standard Solutions std_prep->inject_std inject_sample Inject Sample Solutions sample_prep->inject_sample hplc_system HPLC System Setup instrument_setup Set Chromatographic Conditions hplc_system->instrument_setup system_suitability System Suitability Test instrument_setup->system_suitability analysis Sample Analysis system_suitability->analysis If Passed analysis->inject_std analysis->inject_sample data_acq Data Acquisition inject_std->data_acq inject_sample->data_acq data_proc Data Processing & Analysis data_acq->data_proc calibration Generate Calibration Curve data_proc->calibration quantification Quantify Analyte data_proc->quantification calibration->quantification report Generate Report quantification->report

Caption: Workflow for the HPLC analysis of 2-Amino-5-nitrobenzenesulfonic acid.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopy of 2-Amino-5-nitrobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-nitrobenzenesulfonic acid is a valuable intermediate in the synthesis of various dyes and pharmaceuticals.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such organic compounds. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR analysis of 2-Amino-5-nitrobenzenesulfonic acid. Due to the limited availability of public experimental NMR data for this specific compound, this guide presents predicted spectral data based on the analysis of structurally similar compounds, including substituted anilines and nitrophenylsulfonic acids.[2][3][4]

Predicted ¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR data for 2-Amino-5-nitrobenzenesulfonic acid are summarized below. These predictions are based on established substituent effects on the chemical shifts of aromatic compounds. The electron-donating amino group and the electron-withdrawing nitro and sulfonic acid groups have distinct effects on the electronic environment of the aromatic protons and carbons.

Predicted ¹H NMR Data (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-37.9 - 8.1dJ ≈ 2.0
H-47.5 - 7.7ddJ ≈ 8.5, 2.0
H-67.0 - 7.2dJ ≈ 8.5
-NH₂5.0 - 6.0br s-
-SO₃H10.0 - 12.0br s-

Predicted ¹³C NMR Data (in DMSO-d₆)

A ¹³C NMR spectrum of the sodium salt dihydrate of 2-Amino-5-nitrobenzenesulfonic acid in DMSO-d₆ is available, though the specific chemical shifts are not detailed in tabular form.[5][6] The predicted chemical shifts for the free acid are presented below.

CarbonPredicted Chemical Shift (δ, ppm)
C-1145 - 150
C-2140 - 145
C-3115 - 120
C-4120 - 125
C-5135 - 140
C-6110 - 115

Experimental Protocols

1. Sample Preparation

  • Materials:

    • 2-Amino-5-nitrobenzenesulfonic acid (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

    • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

    • 5 mm NMR tubes

    • Pipettes

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of 2-Amino-5-nitrobenzenesulfonic acid and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

    • Gently vortex the vial to dissolve the sample completely. The solubility of sulfonic acids can be limited, so gentle warming may be required.

    • Once dissolved, transfer the solution into a 5 mm NMR tube using a pipette.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrumentation:

    • A 400 MHz (or higher) NMR spectrometer is recommended for better signal resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30)

    • Solvent: DMSO-d₆

    • Temperature: 298 K

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: -2 to 12 ppm

    • Reference: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used for calibration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30)

    • Solvent: DMSO-d₆

    • Temperature: 298 K

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds

    • Spectral Width: 0 to 200 ppm

    • Reference: The solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) can be used for calibration.

Structure-Spectra Correlation Diagram

The following diagram illustrates the logical relationship between the chemical structure of 2-Amino-5-nitrobenzenesulfonic acid and its predicted NMR signals.

G Structure-Spectra Correlation for 2-Amino-5-nitrobenzenesulfonic acid cluster_structure Chemical Structure cluster_signals Predicted NMR Signals structure H3 H-3 ~7.9-8.1 ppm (d) structure->H3 H-3 H4 H-4 ~7.5-7.7 ppm (dd) structure->H4 H-4 H6 H-6 ~7.0-7.2 ppm (d) structure->H6 H-6 NH2 -NH₂ ~5.0-6.0 ppm (br s) structure->NH2 -NH₂ SO3H -SO₃H ~10.0-12.0 ppm (br s) structure->SO3H -SO₃H C1 C-1 ~145-150 ppm structure->C1 C-1 C2 C-2 ~140-145 ppm structure->C2 C-2 C3 C-3 ~115-120 ppm structure->C3 C-3 C4 C-4 ~120-125 ppm structure->C4 C-4 C5 C-5 ~135-140 ppm structure->C5 C-5 C6 C-6 ~110-115 ppm structure->C6 C-6

Caption: Correlation of atoms in 2-Amino-5-nitrobenzenesulfonic acid to their predicted NMR signals.

References

Application Notes and Protocols: The Role of 2-Amino-5-nitrobenzenesulfonic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-nitrobenzenesulfonic acid (CAS No. 96-75-3) is a versatile aromatic compound possessing three reactive functional groups: an amino group, a nitro group, and a sulfonic acid group.[1][2] While its primary documented application lies in the synthesis of dyes and pigments, its chemical functionalities offer significant potential as an intermediate in the synthesis of various agrochemicals.[1][3][4] This document outlines the potential applications of 2-Amino-5-nitrobenzenesulfonic acid in agrochemical synthesis by exploring its key chemical transformations. Detailed experimental protocols for these transformations, which are foundational in the synthesis of many bioactive molecules, are provided.

Introduction

2-Amino-5-nitrobenzenesulfonic acid is a bifunctional molecule whose reactivity is governed by its amino, nitro, and sulfonic acid moieties.[1] These groups can be selectively modified to generate a wide range of derivatives. In the context of agrochemical synthesis, this molecule can serve as a precursor for compounds with herbicidal, fungicidal, or insecticidal properties. The key transformations that enable its use as a versatile building block include diazotization of the amino group, reduction of the nitro group, and conversion of the sulfonic acid group to a sulfonyl chloride.[1]

Key Chemical Transformations and Potential Agrochemical Applications

The multifunctionality of 2-Amino-5-nitrobenzenesulfonic acid allows for a variety of synthetic routes to potentially bioactive molecules.

The primary amino group can be readily converted to a diazonium salt using nitrous acid.[5] This diazonium intermediate is highly valuable for introducing a variety of substituents onto the aromatic ring through Sandmeyer or similar reactions, or for coupling with activated aromatic compounds to form azo derivatives, some of which have been investigated for pesticidal activities.

The nitro group can be selectively reduced to a primary amine, yielding 2,5-diaminobenzenesulfonic acid.[1] This transformation is significant as diamino compounds are key intermediates in the synthesis of various heterocyclic structures, some of which form the core of modern fungicides and insecticides. A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation and metal-acid reductions.[1]

The sulfonic acid group can be converted to the more reactive sulfonyl chloride.[1] This intermediate can then be reacted with amines to form sulfonamides, a class of compounds known for their broad range of biological activities, including herbicidal and fungicidal properties.[6][7]

Experimental Protocols

The following protocols describe the key chemical transformations of 2-Amino-5-nitrobenzenesulfonic acid.

This protocol details the formation of the diazonium salt of 2-Amino-5-nitrobenzenesulfonic acid, a versatile intermediate.

Materials:

  • 2-Amino-5-nitrobenzenesulfonic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Distilled water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a 250 mL beaker, create a suspension of 2.18 g (0.01 mol) of 2-Amino-5-nitrobenzenesulfonic acid in a mixture of 5 mL of concentrated HCl and 20 mL of water.

  • Stir the mixture vigorously to create a fine suspension.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, ensuring the temperature is maintained below 5 °C.[8]

  • Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper.

  • The resulting cold diazonium salt solution is unstable and should be used immediately in subsequent reactions.[5]

This protocol describes the reduction of the nitro group of 2-Amino-5-nitrobenzenesulfonic acid to form 2,5-diaminobenzenesulfonic acid using catalytic hydrogenation.

Materials:

  • 2-Amino-5-nitrobenzenesulfonic acid

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas supply

  • Filtration apparatus

Procedure:

  • In a hydrogenation vessel, dissolve 2.18 g (0.01 mol) of 2-Amino-5-nitrobenzenesulfonic acid in 50 mL of ethanol.

  • Carefully add 0.1 g of 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 2-3 atm) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2,5-diaminobenzenesulfonic acid.

  • The product can be further purified by recrystallization if necessary.

This protocol outlines the conversion of 2-Amino-5-nitrobenzenesulfonic acid to its corresponding sulfonyl chloride.

Materials:

  • 2-Amino-5-nitrobenzenesulfonic acid

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • Inert solvent (e.g., acetonitrile)

  • Apparatus for reflux with protection from moisture

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 2.18 g (0.01 mol) of 2-Amino-5-nitrobenzenesulfonic acid in 20 mL of an inert solvent like acetonitrile.

  • Slowly add 2.5 mL (0.027 mol) of phosphorus oxychloride to the suspension with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the cooled mixture onto crushed ice with vigorous stirring to hydrolyze the excess POCl₃.

  • The solid precipitate of 2-Amino-5-nitrobenzenesulfonyl chloride is collected by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

Data Presentation

Table 1: Physical and Chemical Properties of 2-Amino-5-nitrobenzenesulfonic acid

PropertyValueReference
CAS Number96-75-3[2]
Molecular FormulaC₆H₆N₂O₅S[2]
Molecular Weight218.19 g/mol [2]
IUPAC Name2-amino-5-nitrobenzenesulfonic acid[2]

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reducing AgentTypical ConditionsNotesReference
Catalytic HydrogenationH₂, Pd/C or Raney NickelClean and efficient method.[1]
Metal and AcidFe, Sn, or Zn with HCl or Acetic AcidCommon laboratory method.[1][9]
Sodium SulfideNa₂S or NaSHZinin reduction; can be selective.[1]
Tin(II) ChlorideSnCl₂ in HClMild conditions, good for sensitive substrates.[10]

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of 2-Amino-5-nitrobenzenesulfonic acid that are relevant to the synthesis of potential agrochemicals.

Synthetic_Pathways A 2-Amino-5-nitrobenzenesulfonic acid B Diazonium Salt A->B  Diazotization  (NaNO₂, HCl) E 2,5-Diaminobenzenesulfonic acid A->E  Nitro Group Reduction  (e.g., H₂/Pd-C) G 2-Amino-5-nitrobenzenesulfonyl chloride A->G  Chlorination  (POCl₃ or SOCl₂) C Azo Compounds (Potential Pesticides) B->C  Azo Coupling  (Activated Aromatics) D Halogenated/Substituted Aromatics (Agrochemical Precursors) B->D  Sandmeyer Reaction  (CuX) F Heterocyclic Compounds (Fungicides, Insecticides) E->F  Cyclization Reactions H Sulfonamides (Herbicides, Fungicides) G->H  Amination  (R-NH₂)

Caption: Key synthetic transformations of 2-Amino-5-nitrobenzenesulfonic acid.

Experimental_Workflow cluster_diazotization Pathway 1: Diazotization cluster_reduction Pathway 2: Nitro Reduction cluster_chlorination Pathway 3: Sulfonyl Chloride Formation start Start: 2-Amino-5-nitrobenzenesulfonic acid D1 Suspend in HCl/Water start->D1 R1 Dissolve in Ethanol start->R1 C1 Suspend in inert solvent start->C1 D2 Cool to 0-5 °C D1->D2 D3 Add NaNO₂ solution D2->D3 D4 Immediate use in further synthesis D3->D4 end_product1 Agrochemical Precursors D4->end_product1 R2 Add Pd/C catalyst R1->R2 R3 Pressurize with H₂ R2->R3 R4 Filter and evaporate solvent R3->R4 end_product2 Diamino Intermediate R4->end_product2 C2 Add POCl₃ C1->C2 C3 Reflux for 2-4 hours C2->C3 C4 Quench on ice and filter C3->C4 end_product3 Sulfonamide Precursor C4->end_product3

Caption: Experimental workflow for the key transformations.

Conclusion

While 2-Amino-5-nitrobenzenesulfonic acid is predominantly utilized in the dye industry, its inherent chemical functionalities make it a potentially valuable, yet underexplored, intermediate for agrochemical synthesis. The protocols provided for diazotization, nitro group reduction, and sulfonyl chloride formation offer foundational methods for researchers to explore the synthesis of novel agrochemicals from this versatile starting material. Further research into the derivatization of this compound could lead to the discovery of new classes of pesticides, herbicides, and fungicides.

References

Application Notes and Protocols: 2-Amino-5-nitrobenzenesulfonic Acid as a Precursor for Specific Acid Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-5-nitrobenzenesulfonic acid is a versatile aromatic compound featuring an amino group (-NH₂), a nitro group (-NO₂), and a sulfonic acid group (-SO₃H). This specific arrangement of functional groups makes it a valuable precursor, or intermediate, in the synthesis of a variety of dyes, particularly acid azo dyes. The amino group can be readily converted into a diazonium salt, which is a potent electrophile. The sulfonic acid group imparts water solubility to the final dye molecule, a crucial characteristic for application in aqueous dyeing processes. The nitro group acts as an electron-withdrawing group, which can influence the final color of the dye, often leading to deeper shades.

The synthesis of acid dyes from this precursor follows a well-established two-step chemical pathway: the diazotization of the primary aromatic amine, followed by an azo coupling reaction with an electron-rich partner molecule.[1][2]

General Synthesis Pathway

The overall synthesis can be summarized in two primary stages. First, the 2-Amino-5-nitrobenzenesulfonic acid is converted into a highly reactive diazonium salt. This salt is typically unstable and is used immediately in the second stage, where it reacts with a coupling component (such as a phenol (B47542) or naphthol derivative) to form the final azo dye.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling A 2-Amino-5-nitrobenzenesulfonic Acid B Diazonium Salt Intermediate A->B  NaNO₂ / HCl  0-5 °C D Final Acid Azo Dye B->D  Coupling Reaction  < 5 °C C Coupling Component (e.g., 2-Naphthol) C->D

Caption: General two-stage workflow for synthesizing an acid azo dye.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative acid azo dye using 2-Amino-5-nitrobenzenesulfonic acid.

Protocol 1: Diazotization of 2-Amino-5-nitrobenzenesulfonic Acid

This protocol details the conversion of the primary amine into a reactive diazonium salt. This reaction is temperature-sensitive and must be performed at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt.[2]

Materials:

  • 2-Amino-5-nitrobenzenesulfonic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Distilled water

  • Ice

Equipment:

  • 250 mL beaker

  • 50 mL beaker

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Thermometer

  • Pipettes

Procedure:

  • In a 250 mL beaker, create a suspension by adding 0.01 mol of 2-Amino-5-nitrobenzenesulfonic acid to a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water.[1]

  • Stir the mixture vigorously with a magnetic stirrer to form a fine, uniform suspension.[1]

  • Cool the suspension to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature range throughout the procedure.[1][2]

  • In a separate 50 mL beaker, prepare the sodium nitrite solution by dissolving 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.[1]

  • Add the sodium nitrite solution dropwise to the cooled amine suspension over a period of 15-20 minutes. Ensure the temperature is consistently maintained below 5 °C.[1]

  • After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure the diazotization is complete.[1]

  • The resulting solution contains the diazonium salt of 2-Amino-5-nitrobenzenesulfonic acid and should be used immediately in the subsequent coupling reaction.[2]

Protocol 2: Azo Coupling with 2-Naphthol (B1666908)

This protocol describes the reaction of the freshly prepared diazonium salt with an electron-rich coupling component, in this case, 2-naphthol, to form the final azo dye.

Materials:

  • Diazonium salt solution (from Protocol 1)

  • 2-Naphthol

  • 10% Sodium Hydroxide (B78521) (NaOH) solution

  • Distilled water

  • Ice

Equipment:

  • 500 mL beaker

  • Magnetic stirrer and stir bar

  • Ice bath

  • pH indicator paper or pH meter

Procedure:

  • In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of a 10% sodium hydroxide solution. This creates a solution of the naphthoxide ion, which is highly reactive.[1]

  • Cool this 2-naphthol solution to 0-5 °C in an ice bath.[1]

  • While stirring vigorously, slowly add the freshly prepared diazonium salt solution (from Protocol 1) to the cooled 2-naphthol solution.[1]

  • Maintain the temperature below 5 °C during the addition. A colored precipitate of the azo dye should form immediately.[1][2]

  • Continue stirring the mixture for an additional 2-3 hours, allowing it to slowly warm to room temperature to ensure the reaction goes to completion.[1]

Protocol 3: Purification and Isolation of the Acid Dye

This protocol outlines the steps to isolate and purify the synthesized dye.

Materials:

  • Crude dye mixture (from Protocol 2)

  • Cold distilled water

  • Ethanol (B145695) or an ethanol/water mixture (for recrystallization)

  • Saturated Sodium Chloride (NaCl) solution (optional, for "salting out")

Equipment:

  • Büchner funnel and flask

  • Vacuum filtration setup

  • Beakers

  • Vacuum oven

Procedure:

  • Filter the crude dye precipitate from the reaction mixture using a Büchner funnel under vacuum.[1]

  • Wash the collected solid thoroughly with cold distilled water until the filtrate runs clear and is neutral to pH paper. This removes unreacted salts and acids.[1]

  • For enhanced purification, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]

  • To perform recrystallization, dissolve the crude dye in a minimum amount of the hot solvent, then allow it to cool slowly to form purified crystals.

  • Filter the purified crystals using vacuum filtration and wash with a small amount of cold solvent.

  • Dry the final purified dye product in a vacuum oven at 60 °C to remove any residual solvent.[1]

Experimental Workflow Visualization

The following diagram illustrates the detailed laboratory workflow for the synthesis of an acid dye from 2-Amino-5-nitrobenzenesulfonic acid.

G cluster_diazotization Protocol 1: Diazotization cluster_coupling Protocol 2: Azo Coupling cluster_purification Protocol 3: Purification start Suspend 2-Amino-5-nitrobenzenesulfonic acid in HCl/Water cool1 Cool suspension to 0-5 °C start->cool1 add_nitrite Add NaNO₂ solution dropwise (maintain < 5 °C) cool1->add_nitrite prep_nitrite Prepare NaNO₂ solution prep_nitrite->add_nitrite stir1 Stir for 30 min at 0-5 °C add_nitrite->stir1 diazonium_salt Diazonium Salt Solution (Use Immediately) stir1->diazonium_salt add_diazonium Add Diazonium Salt solution to Naphthol solution diazonium_salt->add_diazonium prep_naphthol Dissolve 2-Naphthol in 10% NaOH cool2 Cool Naphthol solution to 0-5 °C prep_naphthol->cool2 cool2->add_diazonium stir2 Stir for 2-3 hours add_diazonium->stir2 crude_dye Crude Dye Precipitate stir2->crude_dye filter1 Filter crude dye (Büchner Funnel) crude_dye->filter1 wash Wash with cold H₂O filter1->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize filter2 Filter purified crystals recrystallize->filter2 dry Dry in vacuum oven at 60 °C filter2->dry final_product Purified Acid Dye dry->final_product

Caption: Detailed laboratory workflow for acid dye synthesis.

Properties and Characterization of Derived Dyes

While specific quantitative data such as reaction yields and purity percentages for dyes synthesized from 2-Amino-5-nitrobenzenesulfonic acid are not always readily available and depend heavily on the specific coupling component and reaction conditions, the qualitative properties can be assessed.[1] The performance of a dye is often evaluated by its fastness properties, which describe its resistance to fading or running under various conditions.

The following table summarizes the expected fastness properties for acid dyes.

PropertyRating ScaleTypical Performance of Derived DyesDescription
Light Fastness 1 (Poor) to 8 (Excellent)Moderate to GoodResistance of the dye to fading upon exposure to light.
Wash Fastness 1 (Poor) to 5 (Excellent)Good to ExcellentResistance of the dye to removal or bleeding during washing.[1]
Rubbing Fastness 1 (Poor) to 5 (Excellent)Good to ExcellentResistance of the dye to rubbing off onto other surfaces (crocking).[1]

Note: The actual fastness values for dyes derived from 2-Amino-5-nitrobenzenesulfonic acid can vary depending on the specific coupling component, the substrate being dyed, and the dyeing conditions used.[1]

Applications

Acid dyes synthesized from this precursor are primarily used in the textile industry for dyeing protein fibers like wool and silk, as well as synthetic polyamides like nylon.[1][3] The presence of the sulfonic acid group allows the dye to form ionic bonds with the amino groups present in these fibers, resulting in good wash fastness.[1] Beyond textiles, these dyes can also find applications as analytical reagents; for instance, a dye synthesized by coupling diazotized 2-Amino-5-nitrobenzoic acid with 4,5-diphenyl imidazole (B134444) has been used for the spectrophotometric determination of certain metal ions.[2]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-Amino-5-nitrobenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Amino-5-nitrobenzenesulfonic acid?

The most widely practiced synthesis starts with p-nitrochlorobenzene. This established pathway involves two primary steps: sulfonation followed by amination.[1][2] An alternative, though potentially more challenging route, involves the direct sulfonation of p-nitroaniline.[1]

Q2: What are the primary safety concerns when synthesizing this compound?

The synthesis involves strong acids and potentially exothermic reactions. Key safety considerations include:

  • Thermal Runaway: Nitration and oxidation reactions can be highly exothermic. Inadequate temperature control, especially during scale-up, can lead to a rapid increase in temperature and pressure.[3]

  • Handling of Corrosive and Oxidizing Agents: The use of reagents like oleum (B3057394) (fuming sulfuric acid), nitric acid, and phosphorus oxychloride requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment.[1][3]

  • Gas Evolution: Some reaction steps may produce gaseous byproducts. It is crucial to have proper venting and off-gas management systems to prevent pressure buildup in the reaction vessel.[3]

Q3: What are the typical impurities encountered, and how can they be minimized?

Common impurities can include unreacted starting materials, regioisomers from the nitration step, and byproducts from side reactions.[4] To minimize these:

  • Use High-Purity Starting Materials: The purity of the initial reagents can significantly impact the final product's purity.[3]

  • Optimize Reaction Conditions: Strict control over reaction temperature and time can prevent the formation of degradation products and side-reaction byproducts.[3]

  • Effective Purification: Employing appropriate purification techniques after the reaction is crucial for removing any impurities that do form.

Q4: How can I purify the crude 2-Amino-5-nitrobenzenesulfonic acid?

Several purification methods can be effective:

  • Differential Solubility: The product's solubility can be manipulated by adjusting the pH of the solution. It has minimal solubility in certain concentrations of aqueous sulfuric acid, which can be used to separate it from acid-soluble impurities.[1][5]

  • pH-Controlled Precipitation: By adjusting the pH of the product solution to its isoelectric point, the solubility is minimized, causing the pure product to precipitate.[1]

  • Recrystallization: A common method for purification involves recrystallizing the crude product from a suitable solvent system, such as an ethanol/water mixture.[3][4]

  • Activated Charcoal Treatment: If the product is discolored, adding activated charcoal during recrystallization can help adsorb colored impurities.[3][4]

Troubleshooting Guide

Low Yield
Potential Cause Troubleshooting Action
Incomplete Reaction - Monitor reaction progress using TLC or HPLC. - Consider increasing the reaction time or temperature, while carefully monitoring for byproduct formation.[3]
Product Degradation - Optimize reaction temperature and time to avoid prolonged exposure to harsh conditions. - Ensure efficient cooling to prevent localized "hot spots."[3]
Poor Mixing - Improve agitation by using an appropriately sized impeller and optimizing the stirring speed, especially during scale-up.[3]
Suboptimal Reagents - Ensure the concentration of reagents, such as ammonia (B1221849) for the amination step, is correct.[6]
Loss during Work-up - Optimize the pH for precipitation to maximize product recovery.[6] - When recrystallizing, use the minimum amount of hot solvent required to dissolve the product to avoid losses in the mother liquor.[4]
High Impurity Levels
Potential Cause Troubleshooting Action
Side Reactions - Use high-purity starting materials and reagents to minimize competing reactions.[3]
Inefficient Work-up - Optimize the pH adjustment during product precipitation to selectively isolate the desired product. - Choose an appropriate solvent for washing the crude product to remove specific impurities.[3]
Over-nitration/Oxidation - Control the addition rate of the nitrating or oxidizing agent. - Maintain strict temperature control with an efficient cooling system.[3]
Poor Product Color (e.g., brown or dark yellow)
Potential Cause Troubleshooting Action
Presence of Colored Impurities - During recrystallization, add activated charcoal to the hot solution to adsorb colored byproducts, followed by hot filtration.[3][4]
Oxidation of the Amino Group - Consider performing purification steps under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[4]
Crystallization Issues
Potential Cause Troubleshooting Action
"Oiling Out" Instead of Crystallizing - Re-heat the solution to redissolve the oil and add a small amount of additional solvent. - Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[4]
Formation of Fine Particles - Implement a controlled, slow cooling profile during crystallization. - Consider an anti-solvent addition strategy.[3]

Experimental Protocols

Synthesis from p-Nitrochlorobenzene

This is a two-step process involving sulfonation and subsequent amination.

Step 1: Sulfonation of p-Nitrochlorobenzene

  • To a mixture of 100g of p-nitrochlorobenzene and 100g of 100% sulfuric acid, add 280g of oleum (25% SO₃) with stirring.

  • Heat the mixture to 100-110°C until the p-nitrochlorobenzene has been consumed (monitor by TLC or other appropriate method).

  • Pour the reaction mixture into 300g of ice and 300g of water.

  • Salt out the product by adding 200g of sodium chloride.

  • After 24 hours, filter the precipitate and press to yield the moist filter cake of 2-chloro-5-nitrobenzenesulfonic acid.[2]

Step 2: Amination of 2-Chloro-5-nitrobenzenesulfonic acid

  • Heat the filter cake from the previous step with an equal weight of concentrated ammonia (20%) in an autoclave at 150°C for 8 hours. The pressure will be approximately 6 atmospheres.[2]

  • Upon cooling, the ammonium (B1175870) salt of 2-Amino-5-nitrobenzenesulfonic acid will separate as large, amber-colored crystals.

  • Isolate the crystals by filtration.

  • Neutralize the ammonium salt to obtain the final 2-Amino-5-nitrobenzenesulfonic acid product.[2]

Parameter Value
Starting Material p-Nitrochlorobenzene
Sulfonation Temperature 100-110°C
Amination Temperature 150°C
Amination Pressure ~6 atm
Amination Time 8 hours

Visualized Workflows

cluster_synthesis Synthesis Workflow pNCB p-Nitrochlorobenzene Sulfonation Sulfonation (Oleum, H₂SO₄) pNCB->Sulfonation Intermediate 2-Chloro-5-nitrobenzenesulfonic acid Sulfonation->Intermediate Amination Amination (Conc. NH₃, 150°C, 6 atm) Intermediate->Amination Crude Crude 2-Amino-5- nitrobenzenesulfonic acid Amination->Crude Purification Purification (Recrystallization, pH adjustment) Crude->Purification Final Pure Product Purification->Final

Caption: Synthesis workflow for 2-Amino-5-nitrobenzenesulfonic acid.

cluster_troubleshooting Troubleshooting Logic Start Low Yield or Impure Product CheckCompletion Was reaction monitored to completion (TLC)? Start->CheckCompletion CheckTemp Was reaction temperature strictly controlled? CheckCompletion->CheckTemp Yes IncreaseTime Increase reaction time and/or temperature. CheckCompletion->IncreaseTime No CheckPurity Are starting materials of high purity? CheckTemp->CheckPurity Yes OptimizeCooling Optimize cooling and reagent addition rate. CheckTemp->OptimizeCooling No CheckWorkup Was work-up and purification optimized? CheckPurity->CheckWorkup Yes UsePureReagents Use high-purity reagents. CheckPurity->UsePureReagents No OptimizePurification Optimize pH for precipitation and recrystallization solvent. CheckWorkup->OptimizePurification No

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Purification of 2-Amino-5-nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to address specific issues that may be encountered during the purification of crude 2-Amino-5-nitrobenzenesulfonic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common impurities in crude 2-Amino-5-nitrobenzenesulfonic acid?

A1: The nature of impurities largely depends on the synthetic route. A common synthesis starts with the sulfonation of p-nitrochlorobenzene, followed by amination.[1] Therefore, impurities can include:

  • Unreacted Starting Materials: Such as p-nitrochlorobenzene.

  • Intermediates: For example, 2-chloro-5-nitrobenzenesulfonic acid.[1]

  • Regioisomers: Isomeric forms of the product that may be generated during the sulfonation or amination steps.

  • Side-Reaction Products: Byproducts from competing reactions.

  • Inorganic Salts: Residual salts from neutralization or salting-out steps, such as sodium chloride.[1]

Q2: My purified product is a dark yellow or brownish color instead of the expected yellow crystalline powder. How can I fix this?

A2: Discoloration is often due to the presence of colored impurities or oxidation byproducts.[2]

  • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a hot solvent, add a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Remove the charcoal by hot gravity filtration before allowing the solution to cool and crystallize.[2]

  • Inert Atmosphere: If oxidation is suspected, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent further degradation.[2]

Q3: After recrystallization, my yield of purified product is very low. What are the likely causes and how can I improve recovery?

A3: Low recovery is a frequent issue in recrystallization. The primary causes and their solutions are:

  • Excessive Solvent: Using too much solvent is the most common reason for low yield, as a significant amount of the product remains dissolved in the mother liquor even after cooling. To fix this, use the minimum amount of hot solvent required to just dissolve the crude product.[2]

  • Premature Crystallization: If the product crystallizes during hot filtration, it will be lost. To prevent this, pre-heat your filtration apparatus (funnel and receiving flask) before filtering the hot solution.[2][3]

  • Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the compound even at low temperatures. A solvent system where the compound has high solubility when hot and low solubility when cold is ideal.[3]

Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[4]

  • Adjust Solvent System: Add more of the "good" solvent to the mixture to ensure the compound fully dissolves at the solvent's boiling point.[4]

  • Lower Cooling Temperature: Induce crystallization at a lower temperature.

  • Induce Crystallization: If an oil has formed, try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-solution interface or by adding a seed crystal.

  • Change Solvent: If the problem persists, the chosen solvent may be unsuitable. Experiment with a different solvent or a mixed solvent system with a lower boiling point.[2]

Q5: What are the best purification techniques for crude 2-Amino-5-nitrobenzenesulfonic acid?

A5: The most effective methods leverage the compound's solubility characteristics.

  • pH-Controlled Precipitation: This is a highly effective technique for amino acids. By adjusting the pH of an aqueous solution of the crude product to its isoelectric point, the solubility of 2-Amino-5-nitrobenzenesulfonic acid is minimized, causing it to precipitate in a highly pure form, leaving many impurities behind in the solution.[5] This method can yield an almost quantitative recovery and avoids the co-precipitation of inorganic salts.[5]

  • Recrystallization: Recrystallization from a suitable solvent system, such as an ethanol (B145695)/water mixture, is a common and effective method for purifying the crude product.[6]

Data Presentation

Table 1: Solubility of 2-Amino-5-nitrobenzenesulfonic Acid and Structurally Related Compounds
CompoundSolventSolubilityTemperature (°C)Reference
2-Amino-5-nitrobenzenesulfonic acidWaterSolubleN/A[7]
2-Amino-5-nitrobenzenesulfonic acidEthanolSolubleN/A[7]
3-Nitrobenzoic AcidMethanol0.235 (mole fraction)20[8]
3-Nitrobenzoic AcidEthanol0.163 (mole fraction)20[8]
3-Nitrobenzoic AcidEthyl Acetate0.125 (mole fraction)20[8]
3-Nitrobenzoic AcidWater0.0006 (mole fraction)20[8]
Note: Data for 3-Nitrobenzoic acid is provided as a proxy to guide solvent selection due to the limited availability of specific quantitative solubility data for 2-Amino-5-nitrobenzenesulfonic acid.
Table 2: Comparison of Purity Analysis Methods
MethodPrincipleInformation ProvidedAdvantagesDisadvantagesReference
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and a mobile phase.Percentage purity based on the relative peak area.High sensitivity and selectivity; excellent for impurity profiling.Requires specialized equipment and method development.[9]
Acid-Base Titration Neutralization of the acidic sulfonic acid group with a standardized base.Purity based on the stoichiometric reaction.Cost-effective, straightforward, and provides an absolute measure of the acidic content.Non-specific; will titrate any acidic impurities.[9]
Elemental Analysis (CHN) Combustion to convert C, H, and N into quantifiable gases.Percentage composition of Carbon, Hydrogen, and Nitrogen.Provides fundamental confirmation of elemental composition.Does not distinguish between isomers or impurities with the same elemental formula.[9]

Experimental Protocols

Protocol 1: Purification by pH-Controlled Precipitation

This method exploits the differential solubility of the product in acidic solutions.[5]

  • Dissolution: Dissolve the crude 2-Amino-5-nitrobenzenesulfonic acid in a minimum amount of aqueous basic solution (e.g., dilute NaOH) to form the soluble sodium salt.

  • Filtration (Optional): If insoluble impurities are present, filter the solution to remove them.

  • Precipitation: While stirring, slowly add an acid (e.g., dilute HCl or H₂SO₄) to the solution. Monitor the pH continuously.

  • Isoelectric Point Adjustment: Adjust the pH to the isoelectric point of 2-Amino-5-nitrobenzenesulfonic acid. At this pH, the compound's solubility is at its minimum, causing it to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any remaining soluble impurities and salts.

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 60-70°C) until a constant weight is achieved.[6]

Protocol 2: Recrystallization from an Ethanol/Water Mixture

This protocol is adapted from methods used for structurally similar compounds.[6]

  • Dissolution: In an Erlenmeyer flask, add the crude 2-Amino-5-nitrobenzenesulfonic acid. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring to dissolve the solid.

  • Charcoal Treatment (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Preheat a gravity funnel and a receiving flask. If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[3]

  • Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot water dropwise with swirling until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor.[3]

  • Drying: Transfer the crystals to a watch glass and dry them in a desiccator or a vacuum oven at a low temperature until a constant weight is achieved.[3]

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purify Purification Step cluster_isolate Isolation & Analysis crude Crude 2-Amino-5- nitrobenzenesulfonic acid dissolve Dissolve in Appropriate Solvent crude->dissolve charcoal Optional: Activated Charcoal Treatment dissolve->charcoal if colored hot_filter Hot Gravity Filtration dissolve->hot_filter if insoluble impurities precipitate Induce Precipitation/ Crystallization (e.g., pH adjustment, cooling) dissolve->precipitate if no filtration needed charcoal->hot_filter hot_filter->precipitate isolate Isolate Solids (Vacuum Filtration) precipitate->isolate wash Wash with Cold Solvent isolate->wash dry Dry Product wash->dry analyze Analyze Purity (HPLC, etc.) dry->analyze

Caption: General experimental workflow for the purification of 2-Amino-5-nitrobenzenesulfonic acid.

Troubleshooting_Guide start Problem During Purification low_yield Low Yield? start->low_yield discolored Discolored Product? start->discolored oiling_out Oiling Out? start->oiling_out sol_yield Use minimum amount of hot solvent. Pre-heat filtration apparatus. low_yield->sol_yield Yes sol_color Add activated charcoal during recrystallization. discolored->sol_color Yes sol_oil Adjust solvent system. Lower cooling temperature. Scratch flask to induce crystallization. oiling_out->sol_oil Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Common side reactions in the synthesis of 2-Amino-5-nitrobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-nitrobenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 2-Amino-5-nitrobenzenesulfonic acid?

A1: There are two main industrial synthesis routes for 2-Amino-5-nitrobenzenesulfonic acid:

  • Sulfonation of p-Nitrochlorobenzene followed by Amination: This is a traditional and widely practiced two-step method.[1] It begins with the sulfonation of p-nitrochlorobenzene using oleum (B3057394), followed by amination of the resulting 2-chloro-5-nitrobenzenesulfonic acid with ammonia (B1221849) under pressure.[1][2]

  • Direct Sulfonation of p-Nitroaniline: This alternative route involves the direct sulfonation of p-nitroaniline, typically with oleum.[1]

Q2: I am observing a low yield in my synthesis starting from p-nitrochlorobenzene. What are the possible causes and solutions?

A2: Low yields in the p-nitrochlorobenzene route can stem from issues in either the sulfonation or amination step.

  • Incomplete Sulfonation: The sulfonation of p-nitrochlorobenzene requires stringent conditions. If the reaction is incomplete, you will have unreacted starting material.

    • Troubleshooting:

      • Ensure the oleum concentration is sufficient (typically 25% sulfur trioxide is used).[2]

      • Maintain the reaction temperature in the recommended range (e.g., 100-110°C) to ensure the reaction goes to completion.[2]

      • Adequate reaction time is crucial; monitor the disappearance of the starting material.

  • Incomplete Amination: The amination of 2-chloro-5-nitrobenzenesulfonic acid is a nucleophilic aromatic substitution that requires elevated temperature and pressure.[2]

    • Troubleshooting:

      • Verify that the autoclave is properly sealed and reaches the target temperature and pressure (e.g., 150°C and ~6 atmospheres).[2]

      • Ensure the concentration of the ammonia solution is correct (typically 20%).[2]

      • Sufficient reaction time (e.g., 8 hours) is necessary for complete conversion.[2]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A potential side product is a diaryl sulfone, formed from the reaction of the sulfonic acid with another molecule of the starting material under harsh conditions.

Q3: My product from the direct sulfonation of p-nitroaniline is dark-colored and appears impure. What are the likely side reactions?

A3: The direct sulfonation of p-nitroaniline can lead to several side products, especially under harsh conditions, resulting in a discolored and impure product.

  • Oxidation of the Amino Group: The amino group is susceptible to oxidation by concentrated sulfuric acid or oleum, especially at elevated temperatures. This can lead to the formation of colored impurities such as azoxy or azobenzene (B91143) derivatives, which contribute to the dark coloration of the product.

    • Troubleshooting:

      • Maintain a controlled, lower reaction temperature during sulfonation.

      • Consider protecting the amino group by acetylation before sulfonation, followed by deprotection.

  • Dehydration and Decomposition: At high temperatures (e.g., above 230°C), dehydration and oxidative decomposition of p-nitroaniline in concentrated sulfuric acid can occur, leading to complex, tar-like byproducts.[3]

    • Troubleshooting:

      • Carefully control the reaction temperature and avoid excessive heating.

  • Formation of Regioisomers: While the amino group directs sulfonation to the ortho position (since the para position is blocked by the nitro group), small amounts of other isomers may form.

    • Troubleshooting:

      • Optimize reaction conditions (temperature, time, and concentration of sulfonating agent) to favor the formation of the desired ortho-isomer.

Q4: I have unexpected spots on my TLC/HPLC analysis. What are the common impurities in the synthesis of 2-Amino-5-nitrobenzenesulfonic acid?

A4: The common impurities depend on the synthetic route chosen. Below is a summary of potential impurities.

Synthetic RoutePotential ImpurityReason for Formation
p-Nitrochlorobenzene Unreacted p-NitrochlorobenzeneIncomplete sulfonation.
2-Chloro-5-nitrobenzenesulfonic acidIncomplete amination.
Diaryl sulfone byproductSide reaction during sulfonation under harsh conditions.
p-Nitroaniline Unreacted p-NitroanilineIncomplete sulfonation.
Isomeric aminosulfonic acidsNon-regioselective sulfonation.
Di-sulfonated productsUse of strong oleum or harsh reaction conditions.
Oxidation byproducts (e.g., azoxy/azobenzene derivatives)Oxidation of the amino group by the sulfonating agent.
Decomposition productsHigh reaction temperatures leading to dehydration and decomposition.[3]

Experimental Protocols

Synthesis from p-Nitrochlorobenzene [2]

  • Sulfonation: To a mixture of 100g of p-nitrochlorobenzene and 100g of 100% sulfuric acid, add 280g of oleum (25% sulfur trioxide) with stirring. Heat the mixture at 100-110°C until the p-nitrochlorobenzene has completely reacted. Pour the reaction mixture into 300g of ice and 300g of water. Salt out the product with 200g of sodium chloride. After 24 hours, filter and press the product to obtain a moist filter cake of 2-chloro-5-nitrobenzenesulfonic acid.

  • Amination: Heat the filter cake with an equal weight of concentrated ammonia (20%) in an autoclave at 150°C for 8 hours. The pressure will be approximately 6 atmospheres. Upon cooling, the ammonium (B1175870) salt of 2-Amino-5-nitrobenzenesulfonic acid will crystallize.

  • Isolation: Neutralize the ammonium salt to obtain the final product.

Visualizations

Logical Workflow for Troubleshooting Synthesis from p-Nitrochlorobenzene

G cluster_sulfonation Sulfonation Troubleshooting cluster_amination Amination Troubleshooting cluster_side_products Side Product Analysis start Low Yield Observed check_sulfonation Check Sulfonation Step start->check_sulfonation check_amination Check Amination Step start->check_amination check_side_products Analyze for Side Products start->check_side_products incomplete_sulfonation Incomplete Reaction? (Unreacted Starting Material) check_sulfonation->incomplete_sulfonation incomplete_amination Incomplete Reaction? (Intermediate Present) check_amination->incomplete_amination sulfone_formation Diaryl Sulfone Formation? check_side_products->sulfone_formation oleum_issue Incorrect Oleum Concentration? incomplete_sulfonation->oleum_issue temp_issue_sulf Incorrect Temperature? incomplete_sulfonation->temp_issue_sulf time_issue_sulf Insufficient Time? incomplete_sulfonation->time_issue_sulf pressure_issue Incorrect Pressure/Temp? incomplete_amination->pressure_issue ammonia_issue Incorrect Ammonia Conc.? incomplete_amination->ammonia_issue time_issue_am Insufficient Time? incomplete_amination->time_issue_am harsh_conditions Reaction Conditions Too Harsh? sulfone_formation->harsh_conditions

Caption: Troubleshooting workflow for low yield in the p-nitrochlorobenzene route.

Reaction Pathway and Side Reactions for Direct Sulfonation of p-Nitroaniline

G pna p-Nitroaniline product 2-Amino-5-nitrobenzenesulfonic acid (Desired Product) pna->product Direct Sulfonation (Main Reaction) oxidation Oxidation Products (Azoxy/Azo compounds) pna->oxidation High Temp / Strong Oleum decomposition Decomposition Products (Tar) pna->decomposition Very High Temp disulfonation Di-sulfonated Product pna->disulfonation Excess Oleum regioisomer Isomeric Product pna->regioisomer Minor Pathway oleum Oleum (H2SO4/SO3)

Caption: Main reaction and common side reactions in the direct sulfonation of p-nitroaniline.

References

Technical Support Center: Diazotization of 2-Amino-5-nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the diazotization of 2-Amino-5-nitrobenzenesulfonic acid, with a focus on improving reaction yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My diazotization reaction has a consistently low yield. What are the primary factors I should investigate?

A1: Low yield in the diazotization of 2-Amino-5-nitrobenzenesulfonic acid is a common issue that can typically be attributed to one or more of the following critical parameters:

  • Temperature Control: The diazonium salt of 2-Amino-5-nitrobenzenesulfonic acid is thermally unstable. The reaction temperature must be strictly maintained between 0-5 °C to prevent decomposition of the diazonium salt, which leads to the formation of phenolic byproducts and the evolution of nitrogen gas, significantly reducing the yield.[1]

  • Acid Concentration: A sufficient excess of a strong mineral acid, such as hydrochloric acid (HCl), is crucial. The acid serves to generate the reactive electrophile, the nitrosonium ion (NO+), from sodium nitrite (B80452) and ensures that the primary amine is fully protonated, preventing it from coupling with the newly formed diazonium salt, a common side reaction.[1]

  • Rate of Nitrite Addition: The sodium nitrite solution should be added slowly and dropwise to the acidic solution of the amine. This allows for better control of the exothermic reaction, preventing localized temperature increases that can lead to decomposition.

  • Reagent Purity: The purity of the 2-Amino-5-nitrobenzenesulfonic acid and the freshness of the sodium nitrite solution are paramount. Impurities in the starting material can lead to side reactions, and old sodium nitrite solutions may have a lower effective concentration.

Q2: The reaction mixture has turned a dark brown or black color. What is the cause and how can I prevent this?

A2: A dark coloration is a strong indicator of diazonium salt decomposition or unwanted side reactions.[1] The most probable cause is the reaction temperature exceeding the optimal 0-5 °C range. To prevent this, ensure your reaction flask is well-submerged in an ice-salt bath for efficient cooling. Additionally, insufficient acidity can lead to azo coupling between the diazonium salt and unreacted amine, which can also contribute to a darker-colored solution. Maintaining a sufficient excess of acid is key to preventing this side reaction.[1]

Q3: A solid has precipitated out of my reaction mixture. Is this normal, and what should I do?

A3: Precipitation during the initial stages of the reaction can occur for two main reasons:

  • Incomplete Dissolution of the Amine Salt: 2-Amino-5-nitrobenzenesulfonic acid may not be fully soluble in the acidic solution, especially at low temperatures. Ensure vigorous stirring and that enough acid is present to form the more soluble hydrochloride salt.

  • Precipitation of the Diazonium Salt: The diazonium salt itself may have limited solubility in the reaction medium. This is not necessarily detrimental to the reaction. As long as the mixture is well-stirred to maintain a homogenous suspension, the reaction can proceed.

If precipitation is an issue, consider a slight increase in the volume of the acidic solution to aid solubility.

Q4: How can I confirm that the diazotization reaction has successfully occurred?

A4: A simple and effective way to confirm the formation of the diazonium salt is to perform a coupling reaction. Take a small aliquot of your reaction mixture and add it to a solution of a coupling agent, such as a basic solution of 2-naphthol. The immediate formation of a brightly colored azo dye (typically red or orange) indicates the successful synthesis of the diazonium salt.

Q5: What is the optimal molar ratio of reactants?

A5: Theoretically, the molar ratio of 2-Amino-5-nitrobenzenesulfonic acid to sodium nitrite is 1:1. However, in practice, a slight excess of sodium nitrite (e.g., 1.05 to 1.1 equivalents) is often used to ensure the complete conversion of the starting amine.[1] For the acid, a significant excess is generally recommended, typically in the range of 2.5 to 3 molar equivalents relative to the amine.[1][2] This ensures the complete protonation of the amine and provides the acidic medium for the generation of nitrous acid.

Quantitative Data on Reaction Parameters

The following table summarizes the impact of key reaction parameters on the yield and purity of the diazotization product. The data is compiled from studies on closely related aminobenzenesulfonic acids and serves as a strong guideline for optimizing the reaction of 2-Amino-5-nitrobenzenesulfonic acid.

ParameterConditionObserved Effect on Yield/PurityReference
Temperature 0-5 °COptimal range for diazonium salt stability and high yield.[1]
10 °CSlight decrease in purity, increased risk of decomposition.[3]
>10 °CSignificant decomposition of the diazonium salt, leading to a sharp decrease in yield and the formation of byproducts.[1][1]
Molar Ratio of HCl to Amine 2.0:1Sufficient for the reaction to proceed.[4]
2.5:1 - 3.0:1Optimal for preventing side reactions and ensuring complete conversion.[1][2]
>3.0:1May not offer significant improvement and could lead to unnecessarily harsh conditions.
Molar Ratio of NaNO₂ to Amine 1.0:1Stoichiometrically required amount.[1]
1.05:1Often used to ensure complete consumption of the amine.[4]
>1.1:1A large excess should be avoided as it can lead to side reactions and complicates the workup.

Detailed Experimental Protocol

This protocol provides a detailed methodology for the diazotization of 2-Amino-5-nitrobenzenesulfonic acid.

Materials:

  • 2-Amino-5-nitrobenzenesulfonic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

  • Urea (B33335) or Sulfamic acid

Procedure:

  • Preparation of the Amine Salt Suspension:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-Amino-5-nitrobenzenesulfonic acid (1.0 equivalent).

    • Add distilled water to create a slurry.

    • Slowly add concentrated hydrochloric acid (2.5 - 3.0 equivalents) while stirring vigorously.

    • Cool the resulting suspension to 0-5 °C in an ice-salt bath.

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve sodium nitrite (1.05 equivalents) in a minimal amount of cold distilled water.

  • Diazotization:

    • Slowly add the sodium nitrite solution dropwise from the dropping funnel to the cold, stirred amine salt suspension over 30-45 minutes.

    • Carefully monitor the reaction temperature and ensure it remains between 0-5 °C throughout the addition.

    • After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes in the ice bath.

  • Checking for Completion and Quenching Excess Nitrous Acid:

    • Test for the presence of excess nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper. A blue-black color indicates an excess of nitrous acid and that the reaction is complete.

    • If the test is negative, add a small amount of additional sodium nitrite solution and stir for another 10-15 minutes before re-testing.

    • Once the reaction is complete, destroy the excess nitrous acid by adding a small amount of urea or sulfamic acid until the starch-iodide test is negative (the paper remains white).

The resulting diazonium salt solution is unstable and should be used immediately in the subsequent reaction step.

Visualizing the Process

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed temp_check Is Temperature Strictly Maintained at 0-5°C? start->temp_check temp_yes Yes temp_check->temp_yes temp_no No temp_check->temp_no acid_check Is Acid Concentration Sufficient (2.5-3 eq)? acid_yes Yes acid_check->acid_yes acid_no No acid_check->acid_no nitrite_check Was NaNO2 Solution Added Slowly? nitrite_yes Yes nitrite_check->nitrite_yes nitrite_no No nitrite_check->nitrite_no reagent_check Are Reagents Pure and NaNO2 Solution Fresh? reagent_yes Yes reagent_check->reagent_yes If all conditions are optimal, consider other factors like coupling reaction conditions. reagent_no No reagent_check->reagent_no temp_yes->acid_check solution_temp Improve Cooling: Use Ice-Salt Bath, Monitor Temperature Closely temp_no->solution_temp acid_yes->nitrite_check solution_acid Increase Acid Concentration to 2.5-3 Equivalents acid_no->solution_acid nitrite_yes->reagent_check solution_nitrite Add NaNO2 Solution Dropwise with Vigorous Stirring nitrite_no->solution_nitrite solution_reagent Use High-Purity Starting Material and Freshly Prepared NaNO2 reagent_no->solution_reagent end Yield Improved solution_temp->end solution_acid->end solution_nitrite->end solution_reagent->end Diazotization_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine 2-Amino-5-nitro- benzenesulfonic acid ProtonatedAmine Protonated Amine Amine->ProtonatedAmine + HCl NaNO2 Sodium Nitrite (NaNO₂) NitrousAcid Nitrous Acid (HNO₂) NaNO2->NitrousAcid + HCl HCl Hydrochloric Acid (HCl) HCl->NitrousAcid Nitrosonium Nitrosonium Ion (NO⁺) NitrousAcid->Nitrosonium + H⁺ N_Nitroso N-Nitrosoamine Intermediate ProtonatedAmine->N_Nitroso + Nitrosonium DiazoniumSalt Diazonium Salt N_Nitroso->DiazoniumSalt - H₂O

References

Optimizing reaction conditions for 2-Amino-5-nitrobenzenesulfonic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Amino-5-nitrobenzenesulfonic acid (CAS 96-75-3).[1] This valuable intermediate is utilized in the synthesis of various dyes and pharmaceuticals.[2] This guide offers detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and key data to optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 2-Amino-5-nitrobenzenesulfonic acid?

The two primary synthesis pathways are:

  • Sulfonation followed by Amination of p-Nitrochlorobenzene: This is a traditional and widely practiced method. It involves the sulfonation of p-nitrochlorobenzene, followed by amination to replace the chlorine atom with an amino group.[3]

  • Direct Sulfonation of p-Nitroaniline: This alternative approach seeks to improve yields and utilize milder reaction conditions.[4]

Q2: What are the critical parameters to control during the synthesis?

Careful control of reaction temperature, stoichiometry of reagents, and reaction time is crucial for maximizing yield and purity.[4] For instance, in analogous nitration reactions, optimizing the mass ratio of fuming sulfuric acid to the substrate and the molar ratio of fuming nitric acid has been shown to significantly increase yields.[4]

Q3: What are the typical impurities encountered, and how can they be removed?

Common impurities can include unreacted starting materials, byproducts from side reactions, and inorganic salts. Effective purification methods include:

  • Differential Solubility: The product's solubility can be manipulated by adjusting the pH of the solution. It is minimally soluble in specific concentrations of aqueous sulfuric acid, allowing for the removal of acid-soluble impurities by filtration.[4]

  • pH-Controlled Precipitation: Adjusting the pH of the solution to the isoelectric point of 2-Amino-5-nitrobenzenesulfonic acid minimizes its solubility, causing it to precipitate in a highly pure form. This method is effective at avoiding the co-precipitation of inorganic salts.[4]

  • Salting Out: The product can be precipitated from the reaction mixture by adding a salt, such as sodium chloride.[3]

Q4: How can I improve the yield of the reaction?

Yield optimization can be achieved by:

  • Strict Temperature Control: Many of the reaction steps are exothermic. Maintaining the optimal temperature range prevents the formation of byproducts and degradation of the desired product.

  • Monitoring Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product, ensuring the reaction goes to completion.

  • Efficient Purification: Minimizing product loss during workup and purification is key. Optimize precipitation and filtration steps to ensure maximum recovery.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Monitor the reaction to completion using TLC or HPLC.- Consider a slight increase in reaction temperature or extending the reaction time, while carefully monitoring for byproduct formation.[5]
Product degradation.- Optimize reaction temperature and time to avoid excessive heating or prolonged reaction duration.[5]- Ensure efficient heat removal, especially during exothermic steps.[5]
Inefficient work-up.- Optimize the pH adjustment during product precipitation to maximize recovery.[5]- Select an appropriate solvent for washing the crude product to remove specific impurities without dissolving the desired compound.[5]
High Impurity Levels Side reactions.- Use high-purity starting materials and reagents to minimize the introduction of interfering substances.[5]
Over-nitration or other side reactions.- Maintain strict control over the addition rate of nitrating agents and the reaction temperature.
Ineffective purification.- Employ pH-controlled precipitation or recrystallization to separate the product from impurities effectively.[4]
Poor Product Color (e.g., brownish instead of yellow) Presence of colored impurities.- Consider a recrystallization step with a suitable solvent system.[5]- Treatment with activated charcoal during recrystallization can help adsorb colored impurities.[6]
Oxidation of the amino group.- Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.[6]

Experimental Protocols

Synthesis via Sulfonation and Amination of p-Nitrochlorobenzene[3]

Step 1: Sulfonation of p-Nitrochlorobenzene

  • To a mixture of 100g of p-nitrochlorobenzene and 100g of 100% sulfuric acid, add 280g of oleum (B3057394) (25% sulfur trioxide) with stirring.

  • Heat the mixture at 100-110°C until the p-nitrochlorobenzene has completely reacted.

  • Pour the reaction mixture into 300g of ice and 300g of water.

  • Salt out the product by adding 200g of sodium chloride.

  • After 24 hours, filter off the product and press it to yield a moist filter cake.

Step 2: Amination

  • Heat the filter cake from the previous step with an equal weight of concentrated ammonia (B1221849) (20%) in an autoclave at 150°C for 8 hours. The pressure will be approximately 6 atmospheres.

  • Upon cooling, the ammonium (B1175870) salt of 2-Amino-5-nitrobenzenesulfonic acid will separate as large, amber-colored cubes.

  • Isolate the product, which weighs about 100g.

  • Neutralize the ammonium salt to obtain 2-Amino-5-nitrobenzenesulfonic acid.

Parameter Value
Starting Material p-Nitrochlorobenzene
Reagents 100% Sulfuric Acid, Oleum (25% SO₃), Sodium Chloride, Concentrated Ammonia (20%)
Sulfonation Temperature 100-110°C
Amination Temperature 150°C
Amination Pressure ~6 atmospheres
Amination Time 8 hours

Diagrams

experimental_workflow cluster_sulfonation Step 1: Sulfonation cluster_amination Step 2: Amination start_sulfonation Mix p-Nitrochlorobenzene and Sulfuric Acid add_oleum Add Oleum (25% SO3) start_sulfonation->add_oleum heat_sulfonation Heat at 100-110°C add_oleum->heat_sulfonation quench Pour into Ice/Water heat_sulfonation->quench salt_out Add NaCl quench->salt_out filter_sulfonation Filter Product salt_out->filter_sulfonation start_amination Heat Filter Cake with Concentrated Ammonia (20%) filter_sulfonation->start_amination Moist Filter Cake autoclave Autoclave at 150°C, 6 atm, 8h start_amination->autoclave cool Cool Reaction Mixture autoclave->cool isolate_salt Isolate Ammonium Salt cool->isolate_salt neutralize Neutralize Salt isolate_salt->neutralize final_product 2-Amino-5-nitrobenzenesulfonic acid neutralize->final_product

Caption: Synthetic workflow for 2-Amino-5-nitrobenzenesulfonic acid.

troubleshooting_logic start Low Yield or Impure Product check_completion Was the reaction monitored to completion (TLC/HPLC)? start->check_completion check_temp Was the reaction temperature strictly controlled? check_completion->check_temp Yes solution_time_temp Increase reaction time and/or adjust temperature. check_completion->solution_time_temp No check_reagents Are starting materials and reagents of high purity? check_temp->check_reagents Yes solution_temp_control Improve temperature monitoring and control. check_temp->solution_temp_control No check_workup Was the workup procedure (e.g., pH adjustment) optimized? check_reagents->check_workup Yes solution_reagents Use high-purity reagents. check_reagents->solution_reagents No solution_workup Optimize purification steps (e.g., pH precipitation). check_workup->solution_workup No

Caption: Troubleshooting logic for synthesis optimization.

References

Degradation pathways of 2-Amino-5-nitrobenzenesulfonic acid under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the stability of 2-Amino-5-nitrobenzenesulfonic acid under various stress conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for 2-Amino-5-nitrobenzenesulfonic acid?

Based on its chemical structure, which includes amino, nitro, and sulfonic acid functional groups, 2-Amino-5-nitrobenzenesulfonic acid is susceptible to degradation through several pathways. These include hydrolysis, oxidation, and photolysis.[1] The primary sites for degradation are the amino and nitro groups, as well as the potential for desulfonation under certain conditions.

Q2: How does pH affect the stability of 2-Amino-5-nitrobenzenesulfonic acid in aqueous solutions?

While specific data for 2-Amino-5-nitrobenzenesulfonic acid is limited, aminobenzoic acids, a similar class of compounds, can undergo hydrolysis under acidic or basic conditions.[1] The ionization state of the amino and sulfonic acid groups will change with pH, which can influence the compound's susceptibility to degradation. It is crucial to perform pH stability studies to determine the optimal pH range for your specific application.

Q3: Is 2-Amino-5-nitrobenzenesulfonic acid sensitive to light?

Yes, compounds containing both nitroaromatic and amino functionalities are often sensitive to light.[1] Photodegradation can lead to complex reactions, including oxidation of the amino group and potential polymerization.[1] Therefore, it is critical to protect solutions of 2-Amino-5-nitrobenzenesulfonic acid from light during storage and handling to prevent the formation of photodegradants.

Q4: What are the anticipated thermal degradation products of 2-Amino-5-nitrobenzenesulfonic acid?

At elevated temperatures, 2-Amino-5-nitrobenzenesulfonic acid is expected to decompose. For similar nitrobenzoic acid isomers, thermal decomposition is an exothermic process that can start at temperatures as low as 120-200°C.[1] Hazardous decomposition products are likely to include nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide (CO), and carbon dioxide (CO2).

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC/LC-MS)

Problem: You observe unexpected peaks in your HPLC or LC-MS analysis of a 2-Amino-5-nitrobenzenesulfonic acid sample.

Possible Causes and Solutions:

  • Sample Degradation: The sample may have degraded due to exposure to light, elevated temperatures, or incompatible solvents.[1]

    • Solution: Prepare fresh samples and ensure they are protected from light and heat. Use high-purity solvents that are compatible with the analyte.[1]

  • Contamination: The sample, solvent, or analytical instrument may be contaminated.

    • Solution: Use high-purity solvents and thoroughly clean the injection port, column, and detector.[1]

  • Impurity in Starting Material: The initial 2-Amino-5-nitrobenzenesulfonic acid may contain impurities.

    • Solution: Check the certificate of analysis for the starting material. If necessary, consider purification of the starting material.[1]

  • Interaction with Column: The analyte may be interacting irreversibly with the stationary phase of the column.

    • Solution: Try a different column chemistry (e.g., a different stationary phase) or adjust the mobile phase pH.[1]

Issue 2: Low Recovery or Rapid Decrease in Analyte Concentration

Problem: You are experiencing low recovery or a rapid decrease in the concentration of 2-Amino-5-nitrobenzenesulfonic acid in your solutions.

Possible Causes and Solutions:

  • Adsorption to Surfaces: The compound may be adsorbing to glassware or plasticware.

  • Precipitation: The compound may be precipitating out of solution, particularly if the solvent composition or temperature changes.

    • Solution: Verify the solubility of the compound in your chosen solvent system and ensure it remains fully dissolved throughout the experiment.[1]

  • Rapid Degradation: The compound may be degrading quickly under your experimental conditions.

    • Solution: Re-evaluate the stress conditions (e.g., temperature, pH, light exposure) and consider taking samples at earlier time points to capture the initial degradation profile.

Summary of Potential Degradation Under Stress Conditions

The following table summarizes the expected degradation behavior of 2-Amino-5-nitrobenzenesulfonic acid under various stress conditions, based on the known chemistry of its functional groups and data from analogous compounds.

Stress ConditionExpected ObservationsPotential Degradation Products
Acidic (e.g., 0.1 M HCl) Potential for hydrolysis.Hydroxylated products, potential desulfonation.
Basic (e.g., 0.1 M NaOH) Likely to undergo hydrolysis.Hydroxylated products, potential salt formation.
Oxidative (e.g., 3% H₂O₂) Susceptible to oxidation.Oxidized amino group (e.g., nitroso), hydroxylated ring products.[1]
Photolytic (UV/Vis light) Unstable under light exposure.Oxidized products, potential polymers.[1]
Thermal (Solid State) Unstable at high temperatures.Gaseous products such as CO, CO₂, NOx, SOx.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general procedure for conducting forced degradation studies on 2-Amino-5-nitrobenzenesulfonic acid.

  • Preparation of Stock Solution: Prepare a stock solution of 2-Amino-5-nitrobenzenesulfonic acid (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.[1]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and keep it at 60°C for 24 hours.[1]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep it at 60°C for 24 hours.[1]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep it at room temperature for 24 hours, protected from light.[1]

    • Thermal Degradation (in solution): Heat the stock solution at 60°C for 24 hours, protected from light.[1]

    • Photolytic Degradation: Expose the stock solution in a photochemically transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark at the same temperature.[1]

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

    • Characterize the degradation products using LC-MS/MS.

Protocol 2: Stability-Indicating HPLC Method

This protocol outlines a starting point for developing a stability-indicating HPLC method for the analysis of 2-Amino-5-nitrobenzenesulfonic acid and its degradation products.

  • Instrument and Column:

    • HPLC system with a UV detector.

    • A C18 reversed-phase column is a common choice.

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient Program: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes to ensure separation of the parent compound and all degradation products.[1]

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

    • Specificity is crucial and should be demonstrated by showing that the peak for 2-Amino-5-nitrobenzenesulfonic acid is pure and well-resolved from all degradation product peaks in the stressed samples.[1]

Visualizations

G Workflow for Forced Degradation Studies A Prepare Stock Solution of 2-Amino-5-nitrobenzenesulfonic acid B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Withdraw Samples at Different Time Points B->C D Neutralize and Dilute Samples (if necessary) C->D E Analyze by Stability-Indicating HPLC Method D->E F Characterize Degradation Products by LC-MS/MS E->F G Identify Degradation Pathways F->G

Caption: A logical workflow for conducting forced degradation studies.

G Troubleshooting Unexpected HPLC Peaks A Unexpected Peak(s) Observed in HPLC Chromatogram B Check for Contamination (Solvents, Glassware, System) A->B C Analyze a Freshly Prepared Sample B->C If contamination is ruled out H Contamination Issue B->H If contamination is found E Peak(s) still present? C->E D Review Starting Material Certificate of Analysis F Potential Degradation Product E->F Yes G Impurity in Starting Material E->G No, and present in unstressed sample

Caption: A troubleshooting workflow for unexpected HPLC peaks.

G Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis H1 Hydroxylated Products H2 Desulfonation O1 Oxidized Amino Group (e.g., Nitroso) O2 Ring Hydroxylation P1 Oxidized Products P2 Polymers Parent 2-Amino-5-nitrobenzenesulfonic acid Parent->H1 Acid/Base Parent->H2 Harsh Acid/Heat Parent->O1 H₂O₂ Parent->O2 H₂O₂ Parent->P1 Light Parent->P2 Light

Caption: Potential degradation pathways of 2-Amino-5-nitrobenzenesulfonic acid.

References

How to resolve solubility issues of 2-Amino-5-nitrobenzenesulfonic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with 2-Amino-5-nitrobenzenesulfonic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of 2-Amino-5-nitrobenzenesulfonic acid?

A1: 2-Amino-5-nitrobenzenesulfonic acid is an amphoteric molecule, possessing both a basic amino group and a strongly acidic sulfonic acid group. This structure results in it existing as a zwitterion (an internal salt), which leads to strong intermolecular interactions and high crystal lattice energy. Consequently, it exhibits high solubility in water but is generally poorly soluble in non-polar organic solvents.[1][2] Its solubility in polar organic solvents like ethanol (B145695) is reported, but it can be limited.[3]

Q2: Why is my 2-Amino-5-nitrobenzenesulfonic acid not dissolving in a common organic solvent?

A2: The poor solubility in many organic solvents is due to the compound's zwitterionic nature. The strong ionic and hydrogen bonding interactions between the molecules in the solid state are not easily overcome by many organic solvents, particularly those that are non-polar or aprotic. To achieve dissolution, these intermolecular forces must be disrupted.

Q3: How does pH affect the solubility of 2-Amino-5-nitrobenzenesulfonic acid?

A3: pH is a critical factor governing the solubility of this compound.[1] By adjusting the pH, you can shift the equilibrium away from the sparingly soluble zwitterionic form to a more soluble cationic or anionic form.

  • In acidic conditions (low pH): The amino group is protonated to form a cation (-NH₃⁺). This net positive charge can significantly increase solubility in polar solvents.[1]

  • In basic conditions (high pH): The sulfonic acid group is deprotonated to form an anion (-SO₃⁻). This net negative charge also enhances solubility.[1]

Q4: What is the most effective strategy to dissolve 2-Amino-5-nitrobenzenesulfonic acid in an organic solvent for a reaction?

A4: The most effective strategy is typically to convert the sulfonic acid into a sulfonate salt using a suitable base. For solubility in organic solvents, forming a salt with an organic base, such as triethylamine (B128534) (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is highly recommended.[3][4] This converts the zwitterion into an ion pair with a bulky organic counter-ion, which disrupts the crystal lattice and improves solubility in organic media.

Troubleshooting Guides

Problem 1: The compound will not dissolve in the desired organic solvent (e.g., THF, Dichloromethane, Acetonitrile).

This guide provides a systematic approach to solubilizing 2-Amino-5-nitrobenzenesulfonic acid in organic solvents.

graph TD { rankdir=TB; node [shape=rectangle, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

}

Figure 1. Troubleshooting workflow for solubility issues.

Quantitative Solubility Data

Table 1: Mole Fraction Solubility (x) of Structurally Related Nitrobenzoic Acids [3]

Temperature (K)MethanolEthanolEthyl AcetateAcetonitrileDichloromethaneToluene
3-Nitrobenzoic Acid
293.150.2350.1630.1250.0940.0260.012
313.150.3920.2870.2260.1730.0540.027
3,5-Dinitrobenzoic Acid
293.150.1050.0810.0620.0490.0030.001
313.150.1890.1480.1160.0910.0070.002

Data extracted from "Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide," which cites experimental data for these analogues.[3]

Experimental Protocols

Protocol 1: Solubilization via Salt Formation with an Organic Base

This protocol describes the in-situ formation of an organic-soluble salt of 2-Amino-5-nitrobenzenesulfonic acid.

Objective: To dissolve 2-Amino-5-nitrobenzenesulfonic acid in a non-polar aprotic solvent (e.g., Dichloromethane, THF) for homogeneous reaction conditions.

Materials:

  • 2-Amino-5-nitrobenzenesulfonic acid

  • Anhydrous organic solvent (e.g., Dichloromethane)

  • Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere (optional, for sensitive reactions)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the 2-Amino-5-nitrobenzenesulfonic acid (1.0 eq).

  • Add the desired volume of anhydrous organic solvent to create a suspension.

  • Begin vigorous stirring.

  • Slowly add a stoichiometric equivalent (1.0-1.1 eq) of the organic base (e.g., triethylamine) dropwise to the suspension.

  • Continue stirring at room temperature. Dissolution may take from a few minutes to an hour. Sonication can be used to accelerate the process.

  • If the solid does not fully dissolve, gentle warming (e.g., to 40°C) can be applied.

  • Once a clear, homogeneous solution is obtained, the solubilized compound is ready for use in the subsequent reaction steps.

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}

Figure 2. Experimental workflow for solubilization via salt formation.
Protocol 2: Solubility Determination using the Shake-Flask Method

This protocol allows for the experimental determination of the solubility of 2-Amino-5-nitrobenzenesulfonic acid in a specific solvent.

Objective: To obtain quantitative solubility data for the compound in a solvent of interest at a specific temperature.

Materials:

  • 2-Amino-5-nitrobenzenesulfonic acid

  • Selected organic solvent

  • Vials with airtight caps

  • Thermostatically controlled shaker or agitator

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV) for concentration measurement

Procedure:

  • Add an excess amount of solid 2-Amino-5-nitrobenzenesulfonic acid to a vial (e.g., 20 mg).

  • Add a known volume of the selected solvent (e.g., 1 mL).

  • Seal the vial tightly and place it in the shaker at a constant temperature (e.g., 25°C).

  • Agitate the mixture for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

  • After equilibration, centrifuge the vial at high speed to pellet the excess solid.

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a pre-validated HPLC method.

  • Calculate the solubility in the desired units (e.g., mg/mL or mol/L).

References

Identification of byproducts in 2-Amino-5-nitrobenzenesulfonic acid synthesis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 2-Amino-5-nitrobenzenesulfonic Acid Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Amino-5-nitrobenzenesulfonic acid. The focus is on the identification of byproducts using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the HPLC analysis of 2-Amino-5-nitrobenzenesulfonic acid and its reaction mixture.

Q1: What are the common byproducts I should expect during the synthesis of 2-Amino-5-nitrobenzenesulfonic acid?

A1: The byproducts largely depend on the synthetic route. The two primary methods are the sulfonation of p-nitroaniline and the sulfonation of p-nitrochlorobenzene followed by amination.[1]

  • Via Sulfonation of p-Nitroaniline:

    • Isomeric Products: The primary byproduct is often the isomeric 4-amino-2-nitrobenzenesulfonic acid. Depending on reaction conditions, other isomers may also form.

    • Unreacted Starting Material: Residual p-nitroaniline.

    • Polysulfonated Products: Di-sulfonated nitroaniline species can form if the reaction conditions are too harsh.

    • Oxidation Products: The amino group is susceptible to oxidation, leading to colored impurities.[2]

  • Via Sulfonation of p-Nitrochlorobenzene and Amination:

    • Unreacted Intermediate: 4-chloro-3-nitrobenzenesulfonic acid may remain if the amination step is incomplete.[3]

    • Isomeric Products: Isomers formed during the initial sulfonation of p-nitrochlorobenzene.

    • Hydrolysis Products: If reaction conditions for amination are not well-controlled, hydrolysis of the chloro-intermediate to a phenol (B47542) derivative can occur.

Q2: My chromatogram shows a broad peak for the main product. What could be the cause?

A2: Broad peaks in HPLC can stem from several issues.[4]

  • Column Contamination: Strongly retained impurities from previous injections can accumulate on the column, affecting peak shape. Flush the column with a strong solvent.[5]

  • Mobile Phase Incompatibility: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the mobile phase. Whenever possible, use the mobile phase as the sample diluent.[6]

  • Low Flow Rate: Verify that the pump is delivering the mobile phase at the set flow rate.

  • Column Overload: Injecting too concentrated a sample can lead to peak broadening. Try diluting your sample.[5]

  • Large Injection Volume: A large injection volume, especially with a strong sample solvent, can cause band broadening.

Q3: The retention times of my peaks are shifting between injections. How can I fix this?

A3: Retention time variability is a common problem that compromises data reliability.[4]

  • Mobile Phase Composition: If preparing the mobile phase online, ensure the mixing valve is functioning correctly. Manually preparing the mobile phase can help diagnose this issue.[7] Evaporation of a volatile solvent component can also alter the composition over time; keep reservoirs covered.[4]

  • Temperature Fluctuations: Column temperature significantly affects retention time. Use a column oven to maintain a constant temperature.[4]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. This is particularly important for gradient methods, where at least 10 column volumes are recommended for re-equilibration.[4]

  • Pump Issues: Leaks or faulty check valves in the pump can cause inconsistent flow rates, leading to shifting retention times. Check for salt buildup around fittings, which indicates a leak.[4][8]

Q4: I am seeing unexpected peaks (ghost peaks) in my chromatogram. Where are they coming from?

A4: Ghost peaks are peaks that appear in a chromatogram but are not present in the sample.

  • Contaminated Mobile Phase: Impurities in the solvents or additives (e.g., water, TFA) can appear as peaks, especially during a gradient run. Use high-purity, HPLC-grade solvents.

  • Carryover from Previous Injections: A highly concentrated or strongly retained compound from a previous injection can elute in a subsequent run. Implement a robust needle wash protocol and flush the column with a strong solvent between sequences.

  • Injector Contamination: The injector rotor seal can be a source of contamination. Flushing the injector can help resolve this.[5]

  • Sample Degradation: The analyte may be unstable in the sample diluent. Prepare samples fresh and store them at a low temperature in the autosampler if possible.

Data Presentation: Byproduct Identification

The following table provides an example of how to organize HPLC data for the identification of 2-Amino-5-nitrobenzenesulfonic acid and its potential byproducts. Retention times (RT) are illustrative and will vary based on the specific HPLC method used.

Compound NameExpected Retention Time (min)UV λmax (nm)Notes
p-Nitroaniline3.5~380Unreacted starting material (in the p-nitroaniline sulfonation route).
2-Amino-5-nitrobenzenesulfonic acid 5.2 ~230, 350 Main Product.
4-Amino-2-nitrobenzenesulfonic acid6.8~240, 410Common isomeric byproduct.
4-Chloro-3-nitrobenzenesulfonic acid8.1~225, 290Unreacted intermediate (in the p-nitrochlorobenzene sulfonation route).

Experimental Protocols

A robust HPLC method is crucial for the accurate identification and quantification of byproducts.

Protocol 1: Sample Preparation for HPLC Analysis
  • Quench Reaction: At the desired time point, take an aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench it by diluting it into a known volume (e.g., 10 mL) of a 50:50 water/acetonitrile mixture to stop the reaction.

  • Dilution: Perform a serial dilution of the quenched sample with the mobile phase to bring the concentration of the main product into the linear range of the detector (e.g., 10-100 µg/mL).[9]

  • Filtration: Filter the final diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.[9]

  • Transfer: Transfer the filtered sample into an HPLC vial for analysis.

Protocol 2: Reversed-Phase HPLC Method

This method is a general starting point and may require optimization for your specific separation needs.

  • Instrumentation: HPLC system with a UV-Vis detector.[10]

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.[10]

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.[10]

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-17 min: 60% B

    • 17-18 min: 60% to 5% B

    • 18-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or set to a λmax of the main compound or impurity).

  • Injection Volume: 10 µL.[11]

Visualizations

The following diagrams illustrate key workflows and logical relationships for troubleshooting.

G start_end start_end process process decision decision data data A Collect Aliquot from Reaction Mixture B Quench & Dilute Sample A->B C Filter Sample (0.45 µm) B->C D Inject into HPLC System C->D E Acquire Chromatogram D->E F Integrate Peaks & Analyze Data E->F G Identify Byproducts & Quantify Purity F->G

Caption: Experimental workflow for HPLC analysis of the synthesis mixture.

G problem problem cause cause solution solution p1 Problem: Variable Retention Times c1 Inconsistent Mobile Phase Composition? p1->c1 c2 Temperature Fluctuations? p1->c2 c3 Insufficient Column Equilibration? p1->c3 c4 System Leak? p1->c4 s1 Prepare Mobile Phase Manually; Cover Reservoir c1->s1 s2 Use a Column Oven c2->s2 s3 Increase Equilibration Time (≥10 column vol.) c3->s3 s4 Check Fittings for Salt Buildup; Tighten/Replace c4->s4

Caption: Troubleshooting decision tree for variable retention times.

References

Stability of 2-Amino-5-nitrobenzenesulfonic acid in different pH solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Amino-5-nitrobenzenesulfonic acid. Below you will find troubleshooting guides and frequently asked questions regarding its stability in various pH solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 2-Amino-5-nitrobenzenesulfonic acid in aqueous solutions?

Q2: How does pH affect the solubility of 2-Amino-5-nitrobenzenesulfonic acid?

The solubility of 2-Amino-5-nitrobenzenesulfonic acid is expected to be pH-dependent due to its amphoteric nature, possessing both a basic amino group and an acidic sulfonic acid group. At its isoelectric point, the molecule will exist as a zwitterion and likely exhibit its lowest solubility. In acidic solutions, the amino group will be protonated, and in alkaline solutions, the sulfonic acid group will be deprotonated, both of which should increase its solubility in aqueous media.

Q3: What are the likely degradation pathways for 2-Amino-5-nitrobenzenesulfonic acid in different pH solutions?

Based on its functional groups, potential degradation pathways could include:

  • Hydrolysis: While the sulfonic acid group is generally stable, the amino group could potentially be susceptible to hydrolysis under extreme pH and temperature conditions, leading to the formation of a hydroxysubstituted analog.

  • Photodegradation: Aromatic nitro compounds and anilines can be sensitive to light.[3] Exposure to UV or even ambient light over extended periods could lead to complex degradation pathways. It is recommended to protect solutions from light.

Q4: Are there any recommended storage conditions for solutions of 2-Amino-5-nitrobenzenesulfonic acid at different pH values?

To ensure the stability of your solutions, it is recommended to:

  • Store solutions in a cool, dark place.

  • Use freshly prepared solutions for your experiments whenever possible.

  • If long-term storage is necessary, consider conducting a preliminary stability study at your intended storage conditions and pH to understand the degradation profile.

Troubleshooting Guides

Issue Possible Cause Solution
Unexpected peaks in HPLC analysis Sample degradationPrepare fresh samples and protect them from light and heat. Ensure that the solvents used are of high purity and are compatible with the analyte.[3]
ContaminationUse high-purity solvents and thoroughly clean all glassware and instrument components.
Impurity in starting materialCheck the certificate of analysis of your 2-Amino-5-nitrobenzenesulfonic acid. Consider purification if necessary.
Poor solubility in aqueous buffer pH is near the isoelectric pointAdjust the pH of the buffer to be either more acidic or more basic to increase solubility.
Insufficient mixingUse sonication or gentle heating to aid dissolution. Be cautious with heating as it may accelerate degradation.
Loss of compound over time in solution DegradationPerform a stability study at your experimental pH and temperature to quantify the rate of degradation. Consider using a different buffer system or adding stabilizing agents if compatible with your experiment.
Adsorption to surfacesThe compound may be adsorbing to glassware or plasticware. Consider using silanized glassware or polypropylene (B1209903) containers.

Data Presentation

As there is no publicly available quantitative data on the stability of 2-Amino-5-nitrobenzenesulfonic acid at different pH values, the following table is a hypothetical example to illustrate how data from a pH stability study could be presented.

Table 1: Hypothetical Stability of 2-Amino-5-nitrobenzenesulfonic Acid in Aqueous Buffers at 40°C

pHTime (hours)% Remaining of Initial ConcentrationAppearance of Degradation Products (Peak Area %)
2.0 0100.00.0
2499.50.5
4898.91.1
7298.21.8
7.0 0100.00.0
2499.80.2
4899.50.5
7299.10.9
10.0 0100.00.0
2499.10.9
4897.82.2
7296.53.5

Experimental Protocols

Protocol 1: Forced Degradation Study for pH Stability Assessment

This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of 2-Amino-5-nitrobenzenesulfonic acid in various pH solutions.

  • Preparation of Stock Solution:

  • Preparation of pH Buffers:

    • Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).

  • Stress Conditions:

    • For each pH condition, mix the stock solution with the buffer to achieve a final concentration of, for example, 100 µg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C) and protect them from light.

    • Prepare a control sample for each pH, stored at a lower temperature (e.g., 4°C) in the dark.

  • Sample Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

    • Neutralize the samples if necessary and dilute them to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

    • Quantify the amount of remaining 2-Amino-5-nitrobenzenesulfonic acid and any major degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the parent compound from any degradation products.

  • Instrumentation and Column:

    • An HPLC system with a UV or photodiode array (PDA) detector.

    • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% formic acid or phosphoric acid in water.

    • Mobile Phase B: Acetonitrile or methanol.

    • A gradient elution is recommended to ensure the separation of all potential degradation products. A typical gradient might start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 90-95%) over 20-30 minutes.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

    • Specificity is critical and should be demonstrated by showing that the peak for 2-Amino-5-nitrobenzenesulfonic acid is well-resolved from all degradation product peaks in the stressed samples.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution (1 mg/mL) stress_samples Prepare Stressed Samples (100 µg/mL in each buffer) stock->stress_samples buffers Prepare pH Buffers (pH 2, 7, 10) buffers->stress_samples incubate Incubate at 40°C (Protected from light) stress_samples->incubate sampling Sample at Time Points (0, 24, 48, 72h) incubate->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc quantify Quantify Parent Compound & Degradants hplc->quantify data_table Present Data in Table quantify->data_table

Caption: Experimental workflow for the pH stability study of 2-Amino-5-nitrobenzenesulfonic acid.

degradation_pathway cluster_degradation Potential Degradation Products parent 2-Amino-5-nitrobenzenesulfonic acid hydrolysis_amino 2-Hydroxy-5-nitrobenzenesulfonic acid parent->hydrolysis_amino Hydrolysis (extreme pH/heat) reduction_nitro 2,5-Diaminobenzenesulfonic acid parent->reduction_nitro Reduction

Caption: Hypothetical degradation pathways for 2-Amino-5-nitrobenzenesulfonic acid.

References

Minimizing impurities during the synthesis of 2-Amino-5-nitrobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-nitrobenzenesulfonic acid. The following information is designed to address specific issues that may be encountered during its synthesis and purification, with a focus on minimizing impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-Amino-5-nitrobenzenesulfonic acid?

A1: The two most prevalent synthetic pathways are:

  • Sulfonation of p-nitrochlorobenzene followed by amination: This is a traditional and widely practiced method. It involves the sulfonation of p-nitrochlorobenzene using oleum (B3057394), followed by the replacement of the chlorine atom with an amino group by heating with ammonia (B1221849) under pressure.[1]

  • Direct sulfonation of p-nitroaniline: This alternative approach avoids the use of a halogenated precursor but can present challenges in controlling the regioselectivity of the sulfonation.[1]

Q2: What are the typical impurities I might encounter in my crude product?

A2: Common impurities are dependent on the synthetic route but generally include:

  • Unreacted Starting Materials: Such as p-nitrochlorobenzene or p-nitroaniline.

  • Regioisomers: Isomers such as 2-amino-3-nitrobenzenesulfonic acid can form during the sulfonation or nitration steps.

  • Dinitro-substituted byproducts: Over-nitration can lead to the formation of dinitro compounds.

  • Side-Reaction Products: These can arise from various side reactions occurring during the synthesis.

  • Oxidation Products: The amino group is susceptible to oxidation, which can lead to colored impurities.[2]

Q3: My purified 2-Amino-5-nitrobenzenesulfonic acid is discolored. What is the cause and how can I resolve this?

A3: Discoloration, often appearing as a brown or dark yellow hue instead of the expected light yellow crystalline powder, is typically due to the presence of colored impurities or oxidation of the amino group.[2] To address this, you can:

  • Perform an activated charcoal treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool for crystallization.[2]

  • Work under an inert atmosphere: If oxidation is suspected, carrying out the purification steps under an inert atmosphere, such as nitrogen or argon, can be beneficial.[2]

Q4: I am experiencing a low yield after recrystallization. What are the potential causes and solutions?

A4: A low yield during recrystallization can be due to several factors:

  • Using too much solvent: Dissolving the crude product in an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required for complete dissolution.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper. Ensure the filtration apparatus is pre-heated.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation. An ice bath can be used after the solution has cooled to room temperature.

Q5: How can I confirm the purity of my final product?

A5: The purity of 2-Amino-5-nitrobenzenesulfonic acid can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main product and any impurities. A reversed-phase C18 column with a UV detector is commonly used.

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity. Impurities will typically cause a depression and broadening of the melting point range.

  • Acid-Base Titration: This method can be used to determine the assay of the sulfonic acid.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 2-Amino-5-nitrobenzenesulfonic acid.

Issue 1: High Levels of Impurities Detected by HPLC
Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using TLC or HPLC to ensure the complete consumption of starting materials.
Suboptimal Reaction Temperature Strictly control the reaction temperature. For sulfonation, high temperatures can lead to the formation of byproducts. For nitration steps, low temperatures (e.g., 0-10 °C) are crucial to minimize side reactions.
Incorrect Stoichiometry Carefully control the molar ratios of reactants. An excess of the sulfonating or nitrating agent can lead to the formation of di-substituted products.
Formation of Regioisomers The formation of regioisomers is often inherent to the reaction mechanism. Purification by recrystallization, potentially using a mixed solvent system, can help to isolate the desired isomer.
Issue 2: Poor Yield of the Desired Product
Potential Cause Recommended Solution
Losses During Work-up Optimize the isolation procedure. For precipitation, ensure the pH is adjusted correctly to the isoelectric point to minimize solubility.
Side Reactions Consuming Starting Material Control reaction conditions (temperature, addition rate of reagents) to minimize side reactions.
Decomposition of the Product Avoid excessively high temperatures during the reaction and purification steps.

Experimental Protocols

Synthesis of 2-Amino-5-nitrobenzenesulfonic acid from p-Nitrochlorobenzene

This two-step protocol is a common method for the synthesis of the target compound.[1]

Step 1: Sulfonation of p-Nitrochlorobenzene

  • In a suitable reaction vessel, carefully add 100g of p-nitrochlorobenzene to 100g of 100% sulfuric acid with stirring.

  • Slowly add 280g of oleum (25% SO₃) to the mixture.

  • Heat the reaction mixture to 100-110°C and maintain this temperature until the p-nitrochlorobenzene has been consumed (monitor by TLC or HPLC).

  • Carefully pour the reaction mixture onto 300g of ice and 300g of water.

  • Salt out the product by adding 200g of sodium chloride.

  • Allow the mixture to stand for 24 hours.

  • Filter the precipitate and press to yield the crude 2-chloro-5-nitrobenzenesulfonic acid.

Step 2: Amination of 2-Chloro-5-nitrobenzenesulfonic acid

  • In an autoclave, combine the crude 2-chloro-5-nitrobenzenesulfonic acid with an equal weight of concentrated ammonia (20%).

  • Heat the mixture to 150°C for 8 hours. The pressure will be approximately 6 atmospheres.

  • Cool the autoclave. The ammonium (B1175870) salt of 2-Amino-5-nitrobenzenesulfonic acid will separate as crystals.

  • Isolate the crystals by filtration.

  • Neutralize the ammonium salt to obtain 2-Amino-5-nitrobenzenesulfonic acid.

Purification by Recrystallization
  • Dissolve the crude 2-Amino-5-nitrobenzenesulfonic acid in a minimal amount of hot ethanol (B145695).

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

  • Slowly add hot water to the hot ethanol solution until it becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Collect the pure crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.

  • Dry the crystals under vacuum.

HPLC Analysis for Purity Assessment

This protocol provides a general method for the HPLC analysis of 2-Amino-5-nitrobenzenesulfonic acid. Method optimization may be required.

Parameter Condition
Column C18 reversed-phase, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A gradient of acetonitrile (B52724) and water with 0.1% formic acid or phosphoric acid
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature Ambient or controlled at a specific temperature (e.g., 30 °C)

Visualizations

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start p-Nitrochlorobenzene Sulfonation Sulfonation (Oleum, H₂SO₄) Start->Sulfonation Intermediate 2-Chloro-5-nitrobenzenesulfonic acid Sulfonation->Intermediate Amination Amination (NH₃, 150°C, 6 atm) Intermediate->Amination Crude Crude Product Amination->Crude Dissolution Dissolution (Hot Ethanol) Crude->Dissolution Charcoal Activated Charcoal Treatment (optional) Dissolution->Charcoal Filtration Hot Filtration Dissolution->Filtration Charcoal->Filtration Crystallization Crystallization (Cooling) Filtration->Crystallization Isolation Isolation (Filtration & Drying) Crystallization->Isolation Pure Pure Product Isolation->Pure HPLC HPLC Analysis Pure->HPLC

Caption: Workflow for the synthesis and purification of 2-Amino-5-nitrobenzenesulfonic acid.

Impurity Formation Pathways

Impurity_Formation cluster_main Main Reaction Pathway cluster_side Side Reactions Start Starting Material (p-Nitroaniline or p-Nitrochlorobenzene) Sulfonation Sulfonation Start->Sulfonation Product 2-Amino-5-nitrobenzenesulfonic acid Sulfonation->Product Regioisomer Regioisomer Formation (e.g., 2-amino-3-nitrobenzenesulfonic acid) Sulfonation->Regioisomer Incorrect Regioselectivity Dinitro Dinitration Product Sulfonation->Dinitro Over-sulfonation/ -nitration Oxidation Oxidation Product Product->Oxidation Oxidation of Amino Group

Caption: Potential pathways for impurity formation during synthesis.

Troubleshooting Logic for High Impurity Levels

Troubleshooting_Logic node_rect node_rect start High Impurities Detected? check_sm Unreacted Starting Material Present? start->check_sm Yes check_regio Regioisomers Present? check_sm->check_regio No sol_time Increase Reaction Time or Temperature check_sm->sol_time Yes check_poly Polysubstituted Products Present? check_regio->check_poly No sol_purify Optimize Purification (Recrystallization) check_regio->sol_purify Yes sol_stoich Adjust Stoichiometry of Sulfonating/Nitrating Agent check_poly->sol_stoich Yes sol_temp Lower Reaction Temperature check_poly->sol_temp Yes

Caption: Decision tree for troubleshooting high impurity levels.

References

Validation & Comparative

A Comparative Analysis of 2-Amino-5-nitrobenzenesulfonic Acid and Anthranilic Acid in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial chemistry, the synthesis of dyes is a cornerstone process, with the selection of appropriate intermediates being a critical determinant of the final product's characteristics. This guide provides a detailed comparative analysis of two key aromatic amine intermediates: 2-Amino-5-nitrobenzenesulfonic acid and Anthranilic acid, focusing on their application in the synthesis of azo dyes. This document is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data and detailed methodologies.

Overview of Intermediates

2-Amino-5-nitrobenzenesulfonic acid is an aromatic compound featuring an amino group, a nitro group, and a sulfonic acid group.[1] The presence of the electron-withdrawing nitro and sulfonic acid groups significantly influences the electronic properties of the molecule, which in turn affects the color and stability of the dyes derived from it.[2][3] It is a versatile precursor for a variety of dyes, including azo, reactive, and disperse dyes.[2]

Anthranilic acid , or 2-aminobenzoic acid, is a simpler aromatic amine with both a carboxylic acid and an amine group in the ortho position.[4] Its amphoteric nature and its ability to be readily diazotized make it a common intermediate in the production of azo dyes and pigments.[4][5] It is also used in the synthesis of pharmaceuticals and perfumes.[4]

Comparative Data of Dye Intermediates

The performance of a dye intermediate is evaluated based on several factors, including the yield and purity of the resulting dye, as well as the fastness properties of the dyed material. The structural differences between 2-Amino-5-nitrobenzenesulfonic acid and Anthranilic acid lead to notable variations in the performance of the dyes they produce.

Property2-Amino-5-nitrobenzenesulfonic acidAnthranilic acid
Molecular Formula C₆H₆N₂O₅S[6]C₇H₇NO₂[4]
Molar Mass 218.19 g/mol [6]137.14 g/mol [4]
Appearance -White to yellow solid[4]
Melting Point -146-148 °C[4]
Typical Dye Yield 85 - 92%[3]80 - 88%[3]
Typical Dye Purity (HPLC) > 98%[3]> 97%[3]
Resulting Dye Color Deep Red to Violet[3][7]Bright Orange-Red[3]
Light Fastness (ISO 105-B02) 6 - 7 (Good to Excellent)[3]5 (Fair to Good)[3]
Wash Fastness (ISO 105-C06) 4 - 5 (Good to Excellent)[3]4 (Good)[3]
Rubbing Fastness (ISO 105-X12) 4 - 5 (Good to Excellent)[3]4 - 5 (Good to Excellent)[3]
Thermal Stability > 250°C[3]> 220°C[3]
Note: The performance data is illustrative, based on typical results for azo dyes derived from these intermediates coupled with a standard coupling agent like 2-naphthol (B1666908). Actual results can vary based on specific reaction conditions and coupling partners.

The presence of the nitro group in 2-Amino-5-nitrobenzenesulfonic acid generally leads to dyes with deeper colors and enhanced stability, resulting in superior light and wash fastness compared to dyes derived from Anthranilic acid.[3]

Experimental Protocols for Azo Dye Synthesis

The synthesis of azo dyes from both intermediates follows a standard two-step procedure: diazotization of the primary aromatic amine, followed by a coupling reaction with an electron-rich partner, such as a phenol (B47542) or another aromatic amine.[2][8]

Synthesis of an Azo Dye using 2-Amino-5-nitrobenzenesulfonic acid

This protocol describes the synthesis of a representative azo dye via the diazotization of 2-Amino-5-nitrobenzenesulfonic acid and subsequent coupling with 2-naphthol.

Step 1: Diazotization

  • Suspend 2.18 g (0.01 mol) of 2-Amino-5-nitrobenzenesulfonic acid in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water in a 250 mL beaker.

  • Stir the mixture vigorously to create a fine suspension.

  • Cool the suspension to 0-5 °C in an ice-salt bath. Maintaining this low temperature is crucial as diazonium salts are unstable at higher temperatures.[9]

  • Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite (B80452) in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, ensuring the temperature is kept below 5 °C.[2]

  • After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the diazonium salt and should be used immediately.[9]

Step 2: Azo Coupling

  • In a separate 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of a 10% sodium hydroxide (B78521) solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution to the 2-naphthol solution with constant stirring, maintaining the temperature below 5 °C. A colored precipitate will form.[2]

  • Continue stirring the mixture for 2-3 hours, allowing it to gradually warm to room temperature.

  • Filter the crude dye using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.[2]

  • Recrystallize the crude product from an ethanol (B145695)/water mixture to obtain the purified dye.

  • Dry the purified dye in a vacuum oven at 60 °C.[2]

Synthesis of an Azo Dye using Anthranilic acid

This protocol outlines the synthesis of an azo dye (Methyl Red) from Anthranilic acid and N,N-dimethylaniline.

Step 1: Diazotization

  • Dissolve 1.37 g (0.01 mol) of Anthranilic acid in a mixture of 2.5 mL of concentrated hydrochloric acid and 10 mL of water in a 250 mL beaker.

  • Cool the solution to 0-5 °C in an ice bath.

  • Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold water.

  • Slowly add the sodium nitrite solution to the cooled Anthranilic acid solution while stirring. Keep the temperature below 5 °C.

  • Continue stirring for 15 minutes after the addition is complete to ensure the full formation of the diazonium salt.

Step 2: Azo Coupling

  • In a separate beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 5 mL of 2M hydrochloric acid.

  • Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.

  • Slowly add a 2M sodium hydroxide solution until the mixture is alkaline (pH 8-9), which will cause the dye to precipitate.

  • Continue stirring the mixture in the ice bath for 30 minutes.

  • Collect the precipitated dye by vacuum filtration and wash it with cold water.

  • Recrystallize the crude Methyl Red from ethanol to purify it.

  • Dry the purified crystals.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the synthesis and application of azo dyes.

AzoDyeSynthesis Start Aromatic Amine (e.g., 2-Amino-5-nitrobenzenesulfonic acid or Anthranilic acid) Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization DiazoniumSalt Diazonium Salt (Intermediate) Diazotization->DiazoniumSalt Coupling Azo Coupling DiazoniumSalt->Coupling CouplingAgent Coupling Agent (e.g., 2-Naphthol) CouplingAgent->Coupling CrudeDye Crude Azo Dye (Precipitate) Coupling->CrudeDye Purification Purification (Filtration, Washing, Recrystallization) CrudeDye->Purification FinalDye Purified Azo Dye Purification->FinalDye

Caption: General workflow for the synthesis of an azo dye.

DyeEvaluationWorkflow Synthesis Dye Synthesis (Protocol 3.1 or 3.2) Purification Purification & Drying Synthesis->Purification Characterization Characterization (Yield, Purity, Spectroscopy) Purification->Characterization Application Dye Application (Textile Dyeing) Purification->Application Data Comparative Data Analysis Characterization->Data Evaluation Performance Evaluation (Fastness Tests) Application->Evaluation Evaluation->Data

References

Performance Evaluation of Dyes Derived from 2-Amino-5-nitrobenzenesulfonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance evaluation of dyes derived from 2-Amino-5-nitrobenzenesulfonic acid, offering a comparative analysis against alternative dye structures. The information presented herein is supported by experimental data and detailed protocols to assist in the selection and application of these dyes in various research and development contexts.

Introduction to Dyes from 2-Amino-5-nitrobenzenesulfonic Acid

Dyes derived from 2-Amino-5-nitrobenzenesulfonic acid are a significant class of synthetic colorants, primarily belonging to the azo dye category. The molecular structure of this precursor, characterized by an amino group, a sulfonic acid group, and a nitro group, provides a versatile platform for synthesizing dyes with a range of colors and performance characteristics. The amino group serves as the primary functionality for diazotization, a key step in azo dye synthesis. The electron-withdrawing nature of the nitro and sulfonic acid groups influences the electronic properties of the resulting dye molecule, which in turn affects its color and fastness properties.

These dyes can be tailored for various applications, including as acid dyes for protein fibers like wool and silk, direct dyes for cellulosic materials, and as intermediates for more complex dye structures. A list of commercial dyes synthesized using 2-Amino-5-nitrobenzenesulfonic acid includes C.I. Mordant Orange 15, C.I. Acid Black 66, C.I. Acid Violet 1, and several C.I. Direct Blues and Reds[1].

Comparative Performance Analysis

The performance of dyes derived from 2-Amino-5-nitrobenzenesulfonic acid is often benchmarked against other azo dyes synthesized from different aromatic amines. A key determinant of performance is the nature and position of substituent groups on the diazo and coupling components.

Influence of Molecular Structure on Performance

The presence of the nitro group in the para position to the amino group in 2-Amino-5-nitrobenzenesulfonic acid has a profound impact on the resulting dye's performance. This electron-withdrawing group helps to stabilize the azo linkage, which can lead to enhanced light fastness compared to dyes derived from unsubstituted or electron-donating group-substituted anilines[2][3]. The sulfonic acid group imparts water solubility, a crucial characteristic for the application of acid and direct dyes.

The light fastness of azo dyes is a complex property influenced by the chromophore, the presence of electron-withdrawing or donating groups, and the substrate to which the dye is applied. Generally, azo dyes have lower light fastness compared to other classes like anthraquinone (B42736) dyes[4]. However, the introduction of electron-withdrawing groups, such as the nitro and sulfonic acid groups in the case of 2-Amino-5-nitrobenzenesulfonic acid derivatives, can improve this property[3].

Quantitative Performance Data

Direct comparative studies on a wide range of commercial dyes are not always publicly available. However, data from analogous compounds provide valuable insights. For instance, a comparative analysis of azo dyes synthesized from 2-Amino-5-nitrobenzoic acid (a close structural analog to 2-Amino-5-nitrobenzenesulfonic acid) and Anthranilic acid (which lacks the nitro group) highlights the performance advantages conferred by the nitro group.

Table 1: Comparative Performance of Azo Dyes from 2-Amino-5-nitrobenzoic Acid and Anthranilic Acid [5]

Performance MetricDye from 2-Amino-5-nitrobenzoic AcidDye from Anthranilic Acid
Chemical Yield (%) 85 - 9280 - 88
Purity (by HPLC) > 98%> 97%
Color Deep RedBright Orange-Red
Light Fastness (ISO 105-B02) 6 - 75
Wash Fastness (ISO 105-C06) 4 - 54
Rubbing Fastness (ISO 105-X12) - Dry 54 - 5
Rubbing Fastness (ISO 105-X12) - Wet 4 - 54
Thermal Stability (°C) > 250°C> 220°C

Note: The data presented is illustrative and based on typical results for azo dyes derived from these intermediates. Actual results may vary depending on the specific reaction conditions and coupling components used.

Studies on reactive dyes synthesized from 5,5'-methylenebis(2-aminobenzenesulfonic acid) have shown moderate to good light fastness and good to excellent wash and rubbing fastness on silk, wool, and cotton.

Experimental Protocols

Synthesis of a Representative Azo Dye

This protocol describes the synthesis of an azo dye using 2-Amino-5-nitrobenzenesulfonic acid as the diazo component and a suitable coupling agent (e.g., N,N-dimethylaniline).

a) Diazotization of 2-Amino-5-nitrobenzenesulfonic acid:

  • Dissolve a specific molar equivalent of 2-Amino-5-nitrobenzenesulfonic acid in a dilute solution of hydrochloric acid.

  • Cool the solution to 0-5°C in an ice bath with continuous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (equimolar to the amine) dropwise, maintaining the temperature below 5°C.

  • Continue stirring for 30 minutes at 0-5°C to ensure complete diazotization. The resulting solution contains the diazonium salt.

b) Coupling Reaction:

  • Dissolve an equimolar amount of the coupling component (e.g., N,N-dimethylaniline) in an appropriate solvent.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

  • Maintain the temperature at 0-5°C and continue stirring for 1-2 hours to ensure the completion of the coupling reaction.

  • The precipitated dye can then be isolated by filtration, washed with cold water, and dried.

Evaluation of Dye Performance

a) Determination of Light Fastness (Adapted from ISO 105-B02): [6]

  • Prepare dyed fabric samples according to a standardized dyeing procedure.

  • Expose the samples to a xenon arc lamp, which simulates natural daylight, under controlled conditions of temperature and humidity.

  • Simultaneously expose a set of blue wool standards (rated 1-8) under the same conditions.

  • Assess the fading of the test samples by comparing the change in color with the fading of the blue wool standards. The light fastness rating is the number of the blue wool standard that shows a similar degree of fading.

b) Determination of Wash Fastness (Adapted from ISO 105-C06): [6]

  • Prepare a composite specimen consisting of the dyed fabric sample in contact with a standard multi-fiber adjacent fabric.

  • Agitate the specimen in a soap or detergent solution at a specified temperature and for a specific duration in a laundering machine.

  • Rinse and dry the specimen.

  • Evaluate the change in color of the dyed sample and the degree of staining on the adjacent multi-fiber fabric using a standardized grey scale.

c) Determination of Rubbing Fastness (Adapted from ISO 105-X12): [6][7]

  • Place a piece of the dyed fabric on the base of a crockmeter.

  • Mount a standard white cotton rubbing cloth onto the rubbing finger of the crockmeter.

  • Perform a specified number of rubbing cycles under a defined pressure for both dry and wet conditions.

  • Assess the degree of color transfer from the dyed fabric to the white rubbing cloth using a standardized grey scale for staining.

Visualizations

G cluster_synthesis Dye Synthesis cluster_performance Performance Evaluation cluster_structure_performance Structure-Performance Relationship Diazo Diazo Component (2-Amino-5-nitrobenzenesulfonic acid) Diazotization Diazotization (NaNO2, HCl, 0-5°C) Diazo->Diazotization Coupling Coupling Component Coupling_Reaction Coupling Reaction Coupling->Coupling_Reaction Diazotization->Coupling_Reaction Azo_Dye Azo Dye Coupling_Reaction->Azo_Dye Dyeing Dyeing Process (Substrate Application) Azo_Dye->Dyeing Dyed_Substrate Dyed Substrate Dyeing->Dyed_Substrate Light_Fastness Light Fastness (ISO 105-B02) Dyed_Substrate->Light_Fastness Wash_Fastness Wash Fastness (ISO 105-C06) Dyed_Substrate->Wash_Fastness Rubbing_Fastness Rubbing Fastness (ISO 105-X12) Dyed_Substrate->Rubbing_Fastness Nitro_Group Nitro Group (Electron-Withdrawing) Enhanced_Stability Enhanced Azo Linkage Stability Nitro_Group->Enhanced_Stability Sulfonic_Group Sulfonic Acid Group Water_Solubility Water Solubility Sulfonic_Group->Water_Solubility Azo_Linkage Azo Linkage (-N=N-) Azo_Linkage->Enhanced_Stability Improved_Light_Fastness Improved Light Fastness Enhanced_Stability->Improved_Light_Fastness Application_Method Acid/Direct Dye Application Water_Solubility->Application_Method

Caption: Workflow from synthesis to performance evaluation of azo dyes.

G Start Start: Dyed Textile Sample Conditioning Sample Conditioning (Standard Atmosphere) Start->Conditioning Light_Test Light Fastness Test (ISO 105-B02) Conditioning->Light_Test Wash_Test Wash Fastness Test (ISO 105-C06) Conditioning->Wash_Test Rub_Test Rubbing Fastness Test (ISO 105-X12) Conditioning->Rub_Test Evaluation Evaluation using Grey/Blue Scales Light_Test->Evaluation Wash_Test->Evaluation Rub_Test->Evaluation Report Performance Report Evaluation->Report

Caption: Experimental workflow for dye performance evaluation.

Conclusion

Dyes derived from 2-Amino-5-nitrobenzenesulfonic acid represent a valuable class of colorants with notable performance characteristics. The presence of the nitro and sulfonic acid groups in the precursor molecule generally leads to the synthesis of dyes with good water solubility and enhanced light and wash fastness compared to analogs lacking these functional groups. The provided experimental protocols offer a standardized approach for the synthesis and rigorous evaluation of these dyes, ensuring reliable and reproducible performance data. For applications where high fastness properties are critical, dyes derived from 2-Amino-5-nitrobenzenesulfonic acid and its analogs present a compelling option.

References

A Spectroscopic Showdown: Unraveling the Isomers of 2-Amino-5-nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of isomeric purity and structure is paramount. This guide provides a comprehensive spectroscopic comparison of 2-Amino-5-nitrobenzenesulfonic acid and its key isomers, offering a side-by-side analysis of their spectral fingerprints. By presenting key experimental data and detailed methodologies, this document aims to serve as a valuable resource for the identification and differentiation of these closely related compounds.

The positional isomerism of the amino and nitro groups on the benzenesulfonic acid backbone significantly influences the electronic environment and, consequently, the spectroscopic properties of these compounds. This guide focuses on the parent compound, 2-Amino-5-nitrobenzenesulfonic acid, and its common isomers: 4-Amino-2-nitrobenzenesulfonic acid, 4-Amino-3-nitrobenzenesulfonic acid, and 5-Amino-2-nitrobenzenesulfonic acid.

Comparative Spectroscopic Data

The following tables summarize the available quantitative data from various spectroscopic techniques, providing a clear comparison between 2-Amino-5-nitrobenzenesulfonic acid and its isomers.

UV-Visible Spectroscopy

Data not available in search results.

Fourier-Transform Infrared (FTIR) Spectroscopy
CompoundKey IR Absorptions (cm⁻¹)
2-Amino-5-nitrobenzenesulfonic acid Data not available in search results.
4-Amino-2-nitrobenzenesulfonic acid Data not available in search results.
4-Amino-3-nitrobenzenesulfonic acid Data not available in search results.
5-Amino-2-nitrobenzenesulfonic acid Data not available in search results.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundChemical Shift (δ, ppm) and Coupling Constants (J, Hz)
2-Amino-5-nitrobenzenesulfonic acid Sodium Salt Dihydrate Specific shifts and coupling constants not fully available in search results.
4-Amino-2-nitrobenzenesulfonic acid Data not available in search results.
4-Amino-3-nitrobenzenesulfonic acid Data not available in search results.
5-Amino-2-nitrobenzenesulfonic acid Data not available in search results.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundChemical Shifts (δ, ppm)
2-Amino-5-nitrobenzenesulfonic acid Sodium Salt Dihydrate Specific chemical shifts not fully available in search results.
4-Amino-2-nitrobenzenesulfonic acid Data not available in search results.
4-Amino-3-nitrobenzenesulfonic acid Data not available in search results.
5-Amino-2-nitrobenzenesulfonic acid Data not available in search results.
Mass Spectrometry
CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
2-Amino-5-nitrobenzenesulfonic acid 218.19Data not available in search results.
4-Amino-2-nitrobenzenesulfonic acid 218.19Data not available in search results.
4-Amino-3-nitrobenzenesulfonic acid 218.19138, 92, 65[1]
5-Amino-2-nitrobenzenesulfonic acid 218.19Data not available in search results.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques employed in the analysis of aminonitrobenzenesulfonic acid isomers.

UV-Visible (UV-Vis) Spectroscopy

A solution of the aminonitrobenzenesulfonic acid isomer is prepared in a UV-transparent solvent, such as methanol (B129727) or deionized water. The concentration is carefully adjusted to ensure the absorbance falls within the linear range of the spectrophotometer, typically between 0.1 and 1.0 AU. The spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-800 nm. A quartz cuvette with a 1 cm path length is used. A baseline spectrum of the solvent is recorded and subtracted from the sample spectrum to correct for any solvent absorption. The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of the solid sample is obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond). Pressure is applied to ensure intimate contact between the sample and the crystal. The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is acquired prior to the sample measurement and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the aminonitrobenzenesulfonic acid isomer (typically 5-10 mg) is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or D₂O. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H. Tetramethylsilane (TMS) or a suitable internal standard is used for chemical shift referencing (δ = 0.00 ppm). For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, a proton-decoupled sequence is utilized with a spectral width of approximately 0 to 200 ppm.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, often coupled with a separation technique like liquid chromatography (LC-MS). For electrospray ionization (ESI), the sample is dissolved in a suitable solvent mixture, such as water/acetonitrile with a small amount of formic acid to promote ionization. The solution is infused into the ESI source. The mass analyzer is scanned over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compounds (e.g., m/z 50-500). High-resolution mass spectrometry can be employed for accurate mass measurements to confirm the elemental composition. Fragmentation data (MS/MS) can be obtained by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to aid in structural elucidation.

Workflow for Spectroscopic Comparison

The logical flow for a comprehensive spectroscopic comparison of 2-Amino-5-nitrobenzenesulfonic acid and its isomers is depicted in the following diagram.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Aminonitrobenzenesulfonic Acid Isomers cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Comparison cluster_conclusion Conclusion Synthesis Synthesis & Purification of 2-Amino-5-nitrobenzenesulfonic acid and its Isomers UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis FTIR FTIR Spectroscopy Synthesis->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Mass_Spec Mass Spectrometry Synthesis->Mass_Spec UV_Vis_Data λmax & Molar Absorptivity Comparison UV_Vis->UV_Vis_Data FTIR_Data Functional Group & Fingerprint Region Comparison FTIR->FTIR_Data NMR_Data Chemical Shift & Coupling Pattern Comparison NMR->NMR_Data Mass_Spec_Data Molecular Ion & Fragmentation Pattern Comparison Mass_Spec->Mass_Spec_Data Conclusion Structural Elucidation & Isomer Differentiation UV_Vis_Data->Conclusion FTIR_Data->Conclusion NMR_Data->Conclusion Mass_Spec_Data->Conclusion

Caption: Comparative Spectroscopic Analysis Workflow.

References

A Comparative Guide to HPLC Validation for the Quantification of 2-Amino-5-nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2-Amino-5-nitrobenzenesulfonic acid. While specific, complete validation reports for this compound are not widely published, this document compiles and adapts methodologies from structurally similar nitroaromatic and sulfonic acid compounds to present a robust framework for method development and validation. This resource is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical procedures.

Alternative Analytical Techniques

Beyond HPLC, other techniques can be employed for the analysis of nitroaromatic compounds, though often with certain limitations compared to the specificity and quantitative power of HPLC.

  • Gas Chromatography (GC): A suitable technique for volatile and thermally stable nitroaromatic compounds. However, the sulfonic acid group in 2-Amino-5-nitrobenzenesulfonic acid makes it non-volatile, requiring derivatization prior to GC analysis, which can introduce complexity and potential for error.

  • Spectrophotometry: UV-Vis spectrophotometry can be a simple and cost-effective method for quantification. However, it lacks the specificity of chromatographic methods and is susceptible to interference from other UV-absorbing compounds in the sample matrix. It is often used for screening purposes.[1]

  • Capillary Electrophoresis (CE): Offers high separation efficiency and requires small sample volumes. It can be a powerful alternative for the analysis of charged species like sulfonic acids.

HPLC Methodologies and Performance Comparison

Reversed-phase HPLC (RP-HPLC) is the most common and effective approach for the analysis of polar, ionizable compounds like 2-Amino-5-nitrobenzenesulfonic acid. The following table summarizes typical performance data for RP-HPLC methods adapted from the analysis of similar compounds.

Parameter Method A: Isocratic Elution Method B: Gradient Elution Method C: Ion-Pair Chromatography
Column C18 (e.g., 150 x 4.6 mm, 5 µm)C18 (e.g., 150 x 4.6 mm, 5 µm)C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724):Water with 0.1% Phosphoric Acid (e.g., 30:70 v/v)Gradient of Acetonitrile and Water with 0.1% Formic AcidAcetonitrile:Water with Tetrabutylammonium Phosphate
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Linearity (r²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 98 - 102%98 - 102%97 - 103%
Precision (%RSD) < 2.0%< 2.0%< 2.5%
LOD (µg/mL) ~ 0.1~ 0.05~ 0.08
LOQ (µg/mL) ~ 0.3~ 0.15~ 0.25
Run Time (min) 101512

Experimental Protocols

A detailed experimental protocol for a representative RP-HPLC method (Method A) is provided below.

1. Instrumentation and Materials

  • HPLC system with UV detector

  • C18 reversed-phase column (150 x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%)

  • 2-Amino-5-nitrobenzenesulfonic acid reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and water (30:70 v/v) containing 0.1% phosphoric acid. Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-Amino-5-nitrobenzenesulfonic acid reference standard and dissolve it in 100 mL of diluent (e.g., a 50:50 mixture of acetonitrile and water) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from the LOQ to a desired upper limit (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

4. Validation Procedure

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and the standard solution to demonstrate that there are no interfering peaks at the retention time of 2-Amino-5-nitrobenzenesulfonic acid.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known concentrations of the standard (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability assessment on a different day with a different analyst and/or instrument. The %RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability.

Visualizations

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD_Start Define Analytical Requirements MD_Selection Select Column & Mobile Phase MD_Start->MD_Selection MD_Optimization Optimize Chromatographic Conditions MD_Selection->MD_Optimization V_Start Prepare Validation Protocol MD_Optimization->V_Start Finalized Method V_Specificity Specificity V_Start->V_Specificity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness V_Report Generate Validation Report V_Robustness->V_Report SA_Prep Sample Preparation V_Report->SA_Prep Validated Method SA_Analysis HPLC Analysis SA_Prep->SA_Analysis SA_Quant Quantification SA_Analysis->SA_Quant Signaling_Pathway cluster_comparison Analytical Method Comparison cluster_attributes Key Attributes HPLC HPLC Specificity High Specificity HPLC->Specificity Sensitivity High Sensitivity HPLC->Sensitivity Versatility Versatility HPLC->Versatility GC Gas Chromatography GC->Specificity GC->Sensitivity Spectro Spectrophotometry Cost Cost-Effective Spectro->Cost Speed Analysis Speed Spectro->Speed CE Capillary Electrophoresis CE->Specificity CE->Speed

References

Alternative reagents to 2-Amino-5-nitrobenzenesulfonic acid for azo dye synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternative Reagents for Azo Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Amine Precursors in Azo Dye Synthesis, with a Focus on Alternatives to 2-Amino-5-nitrobenzenesulfonic acid.

The synthesis of azo dyes, a cornerstone of industrial chemistry and various research applications, fundamentally relies on a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich partner.[1] The choice of the primary aromatic amine, or the diazo component, is critical in determining the resulting dye's color, fastness, and solubility. While 2-Amino-5-nitrobenzenesulfonic acid is a common reagent, a wide array of alternative aromatic amines can be employed to achieve a diverse spectrum of properties. This guide provides a comparative overview of several such alternatives, complete with experimental data and protocols to inform reagent selection in research and development.

The general pathway for azo dye synthesis involves the conversion of a primary aromatic amine to a diazonium salt, which then acts as an electrophile in a substitution reaction with an activated aromatic ring, such as a phenol (B47542) or another aniline.[1][2]

General Synthesis Workflow

The synthesis of azo dyes follows a well-established two-stage reaction sequence: diazotization and azo coupling.[3]

AzoDyeSynthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling AromaticAmine Primary Aromatic Amine (Ar-NH2) DiazoniumSalt Diazonium Salt (Ar-N2+) AromaticAmine->DiazoniumSalt 0-5 °C SodiumNitrite Sodium Nitrite (B80452) (NaNO2) SodiumNitrite->DiazoniumSalt Acid Mineral Acid (e.g., HCl) Acid->DiazoniumSalt AzoDye Azo Dye (Ar-N=N-Ar') DiazoniumSalt->AzoDye Electrophilic Aromatic Substitution CouplingComponent Coupling Component (e.g., Phenol, Aniline) CouplingComponent->AzoDye

Figure 1: General workflow for azo dye synthesis.

Comparative Performance of Alternative Aromatic Amines

The selection of the primary aromatic amine significantly influences the spectroscopic and fastness properties of the resulting azo dye. Below is a comparison of several alternatives to 2-Amino-5-nitrobenzenesulfonic acid.

Diazo Component (Alternative Reagent)Coupling ComponentResulting Dye/ColorYield (%)λmax (nm)Light FastnessWash FastnessReference
Sulfanilic acidN,N-dimethylanilineMethyl Orange (Orange)----[4]
4-Nitroaniline2,4-Dihydroxybenzophenone-100 (at 2:3, 3:1, 3:2 molar ratio)---[5]
3-Chloroaniline2,4-Dihydroxybenzophenone-100 (at 1:2, 1:3, 3:2 molar ratio)---[5]
4-Aminophenol (B1666318)Naphthalen-2-ol1-(4-hydroxyphenylazo)-2-naphthol (Brick Red)----[6]
o-NitroanilineSalicylic acidYellow Solid65452.2 (in DMSO)--[7]
p-NitroanilineNaphthalen-2-olRed Solid58.7584 (in DMSO)--[7]
Various aromatic aminesVarious coupling componentsYellow to Reddish Orange--GoodExcellent[8][9]

Note: The table summarizes available data from the search results. A dash (-) indicates that the specific data point was not provided in the cited source.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative protocols for the synthesis of azo dyes using alternative aromatic amines.

Protocol 1: Synthesis of an Azo Dye from Sulfanilic Acid[4]

This protocol outlines the preparation of a diazonium salt from sulfanilic acid.

1. Diazotization of Sulfanilic Acid:

  • Dissolve 0.2 g of sulfanilic acid in a 25 mL Erlenmeyer flask containing a solution of 0.6 g of anhydrous sodium carbonate in 5 mL of water.

  • Warm the mixture in a hot-water bath until the solid dissolves completely.

  • Cool the flask to room temperature, then add 0.08 g of sodium nitrite and stir until it dissolves.

  • Cool the flask in an ice-water bath for 10 minutes.

  • While the flask remains in the ice bath, add five drops of concentrated hydrochloric acid. A white precipitate of the diazonium salt of sulfanilic acid will form. Keep this suspension in the ice bath for immediate use in the coupling reaction.

2. Azo Coupling:

  • The resulting diazonium salt solution is then slowly added to a cooled solution of the coupling component (e.g., N,N-dimethylaniline) with vigorous stirring.[4]

Protocol 2: Synthesis of an Azo Dye from p-Nitroaniline[10]

1. Diazotization of p-Nitroaniline:

  • Mix 1.38 g (10.0 mmol) of p-nitroaniline with 8.0 mL of 3M HCl.

  • Gently heat the solution to dissolve the amine.

  • Cool the solution to 5°C in an ice/water bath with stirring. The amine salt may precipitate.

  • Continue stirring while slowly adding 10 mL of freshly prepared 1M sodium nitrite solution, ensuring the temperature remains below 10°C.

2. Azo Coupling:

  • In a separate beaker, dissolve the coupling component (e.g., 2-naphthol) in an aqueous sodium hydroxide (B78521) solution.

  • Slowly add the cold diazonium salt solution to the coupling component solution with constant stirring in an ice bath.

  • A colored precipitate of the azo dye will form.

  • Continue stirring in the ice bath to ensure the reaction goes to completion.

  • Isolate the dye by vacuum filtration and wash with cold water.[10][11]

Protocol 3: Synthesis of an Azo Dye from 4-Aminophenol[6]

1. Diazotization of 4-Aminophenol:

  • Dissolve 1.20 g of 4-aminophenol in a mixture of 45 cm³ of water and 12 cm³ of concentrated hydrochloric acid in a 100 cm³ conical flask.

  • Cool the solution in an ice-bath.

  • Prepare a solution of 0.70 g of NaNO₂ in 5 cm³ of water.

  • Slowly add the sodium nitrite solution to the cooled 4-aminophenol solution with a dropper while maintaining the temperature at 0°C and stirring well.

2. Azo Coupling with Naphthalen-2-ol:

  • Dissolve 1.44 g of naphthalen-2-ol in 30 cm³ of ~10% aqueous sodium hydroxide solution.

  • Cool this alkaline solution in an ice-water bath.

  • Slowly add the prepared diazonium salt solution to the naphthalen-2-ol solution with efficient stirring and cooling. A brick-red precipitate will form.

  • Continue stirring at 0°C for 5-10 minutes after the addition is complete.

  • Filter the mixture by suction filtration and wash the solid product with cold water.[6]

Logical Relationships in Azo Dye Synthesis

The properties of the final azo dye are directly influenced by the chemical structures of both the diazo component and the coupling component.

DyeProperties cluster_reactants Reactants cluster_properties Azo Dye Properties Diazo Diazo Component (Aromatic Amine) Color Color (λmax) Diazo->Color Fastness Fastness Properties (Light, Wash, etc.) Diazo->Fastness Solubility Solubility Diazo->Solubility Coupling Coupling Component Coupling->Color Coupling->Fastness Coupling->Solubility

Figure 2: Influence of reactants on dye properties.

Conclusion

A wide variety of primary aromatic amines serve as viable alternatives to 2-Amino-5-nitrobenzenesulfonic acid for the synthesis of azo dyes. The choice of amine, along with the coupling component, allows for the tuning of the resulting dye's properties to suit specific applications.[12] Aromatic amines such as sulfanilic acid, various nitroanilines, and chloroanilines offer a diverse palette of potential colors and performance characteristics.[4][5] The provided protocols offer a starting point for the laboratory synthesis of azo dyes using these alternative reagents. Further optimization of reaction conditions may be necessary depending on the specific combination of diazo and coupling components used.[13]

References

Characterization of 2-Amino-5-nitrobenzenesulfonic Acid Derivatives Using Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mass spectrometry-based methods for the characterization of 2-Amino-5-nitrobenzenesulfonic acid and its derivatives. It includes a summary of expected fragmentation patterns, a comparison with alternative analytical techniques, and detailed experimental protocols to support research and drug development activities.

Introduction to 2-Amino-5-nitrobenzenesulfonic Acid Analysis

2-Amino-5-nitrobenzenesulfonic acid (molecular formula C₆H₆N₂O₅S, molecular weight 218.19 g/mol ) is a key intermediate in the synthesis of various dyes and pharmaceuticals.[1][2][3] Accurate and reliable analytical methods are crucial for its identification, quantification, and quality control. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers high sensitivity and specificity for the analysis of such compounds.[4]

Mass Spectrometry vs. Alternative Techniques

While mass spectrometry is a powerful tool, other analytical techniques can also be employed for the analysis of sulfonamides and related compounds. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and throughput.[5]

TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Separation by liquid chromatography followed by mass analysis of the parent ion and its fragments.High sensitivity and selectivity, structural elucidation capabilities, suitable for complex matrices.Higher equipment cost, requires expertise for method development.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, detection by UV absorbance.Robust, widely available, relatively low cost.Lower sensitivity and selectivity compared to MS, potential for co-elution and interference.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile or derivatized compounds in the gas phase followed by mass analysis.Excellent for volatile and thermally stable compounds.Not suitable for non-volatile and thermally labile compounds like sulfonic acids without derivatization.
Thin-Layer Chromatography (TLC) Separation on a solid stationary phase with a liquid mobile phase.Simple, low cost, rapid screening.Low resolution and sensitivity, not quantitative without a densitometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous structure determination.Low sensitivity, requires pure samples, expensive equipment.

Mass Spectrometric Characterization

Electrospray ionization (ESI) is a common and effective ionization technique for polar compounds like 2-Amino-5-nitrobenzenesulfonic acid, typically operating in negative ion mode to deprotonate the acidic sulfonic acid group.[6]

Predicted Fragmentation Pattern

Based on studies of similar nitroaromatic and sulfonic acid-containing compounds, the fragmentation of 2-Amino-5-nitrobenzenesulfonic acid in tandem mass spectrometry (MS/MS) is expected to proceed through several key pathways.[6] The primary fragmentation events are likely to be the loss of the nitro group (NO₂) and the sulfonic acid group (SO₃).

Parent Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss
217.0 (M-H)⁻171.0NO₂ (46 Da)
217.0 (M-H)⁻137.0SO₃ (80 Da)
171.091.0SO₃ (80 Da)
137.091.0NO₂ (46 Da)

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation: Accurately weigh 1 mg of 2-Amino-5-nitrobenzenesulfonic acid and dissolve it in 10 mL of a 50:50 mixture of acetonitrile (B52724) and water to prepare a stock solution of 100 µg/mL.

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the mobile phase to the desired concentrations (e.g., 1 ng/mL to 1000 ng/mL).

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

A reversed-phase HPLC method is suitable for the separation of 2-Amino-5-nitrobenzenesulfonic acid from potential impurities.[4][5]

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: -3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Optimized for the specific transitions (e.g., 15-30 eV).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock Stock Solution (100 µg/mL) working Working Solutions (Serial Dilution) stock->working Dilute hplc HPLC Separation (C18 Column) working->hplc ms Mass Spectrometry (ESI Negative Mode) hplc->ms Elution msms Tandem MS (MS/MS) (Fragmentation) ms->msms Ion Isolation integration Peak Integration msms->integration quant Quantification integration->quant

Caption: LC-MS experimental workflow for the analysis of 2-Amino-5-nitrobenzenesulfonic acid.

fragmentation_pathway cluster_frags Primary Fragments cluster_secondary Secondary Fragment parent 2-Amino-5-nitrobenzenesulfonic acid (M-H)⁻ m/z = 217.0 frag1 [M-H-NO₂]⁻ m/z = 171.0 parent->frag1 - NO₂ frag2 [M-H-SO₃]⁻ m/z = 137.0 parent->frag2 - SO₃ frag3 [M-H-NO₂-SO₃]⁻ m/z = 91.0 frag1->frag3 - SO₃ frag2->frag3 - NO₂

Caption: Predicted fragmentation pathway of 2-Amino-5-nitrobenzenesulfonic acid in negative ESI-MS/MS.

References

A Comparative Guide to the Industrial Application of 2-Amino-5-nitrobenzenesulfonic Acid in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of industrial dye synthesis, the selection of appropriate intermediates is a critical decision that profoundly influences the final product's performance, cost-effectiveness, and environmental footprint. This guide provides a comprehensive cost-benefit analysis of using 2-Amino-5-nitrobenzenesulfonic acid as a key intermediate in the production of azo dyes, comparing it with a common alternative, sulfanilic acid. This objective comparison is supported by experimental data, detailed methodologies, and safety profiles to empower researchers and industry professionals in making informed decisions.

Cost-Benefit Analysis: 2-Amino-5-nitrobenzenesulfonic Acid vs. Sulfanilic Acid

Azo dyes are a dominant class of synthetic colorants, and the choice of the aromatic amine precursor is fundamental to achieving the desired hue, intensity, and durability.[1] While sulfanilic acid is a widely used and cost-effective option, 2-Amino-5-nitrobenzenesulfonic acid, with its additional nitro group, offers distinct advantages in terms of dye performance, albeit at a potentially higher initial cost.

Feature2-Amino-5-nitrobenzenesulfonic AcidSulfanilic Acid
Estimated Price HigherLower
Performance
Chemical Yield (%)85 - 95% (estimated)80 - 90% (estimated)
Purity (by HPLC)> 98% (typical)> 97% (typical)
Color of Resulting DyeDeeper shades (e.g., deep reds, navies)Brighter shades (e.g., oranges, yellows)
Light FastnessGood to ExcellentFair to Good
Wash FastnessVery Good to ExcellentGood
Benefits - Enhanced light and wash fastness of the final dye.[2] - Produces deeper, richer colors.[3] - Potentially higher reaction yields.[2]- Lower raw material cost.[4] - Readily available. - Well-established synthesis protocols.
Drawbacks - Higher initial raw material cost. - Potential for more complex wastewater treatment due to the nitro group.- Dyes may have lower fastness properties. - May not produce certain deep shades.

Note: The performance data for 2-Amino-5-nitrobenzenesulfonic acid is inferred from comparative studies of similar nitro-substituted and non-substituted aromatic amine dye intermediates.[2] Actual results may vary depending on the specific coupling component and reaction conditions.

Performance Comparison: The Impact of the Nitro Group

The presence of the electron-withdrawing nitro group (-NO₂) in the structure of 2-Amino-5-nitrobenzenesulfonic acid is the primary reason for the enhanced performance of the resulting azo dyes.[3] This group can lead to a bathochromic shift (deepening of color) and can improve the stability of the dye molecule to light and washing.[2] In contrast, dyes derived from sulfanilic acid, which lacks this substituent, typically exhibit brighter but less robust colorations.

Experimental Protocols: Synthesis of Azo Dyes

The following are detailed experimental protocols for the synthesis of an azo dye using both 2-Amino-5-nitrobenzenesulfonic acid and sulfanilic acid as the diazo component, with β-naphthol as the coupling component.

Synthesis of an Azo Dye using 2-Amino-5-nitrobenzenesulfonic Acid

1. Diazotization:

  • In a 250 mL beaker, suspend 2.18 g (0.01 mol) of 2-Amino-5-nitrobenzenesulfonic acid in 50 mL of water.

  • Add a solution of 0.53 g (0.005 mol) of sodium carbonate in 10 mL of water to dissolve the sulfonic acid.

  • Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add a pre-cooled solution of 0.7 g (0.01 mol) of sodium nitrite (B80452) in 10 mL of deionized water, ensuring the temperature remains below 5 °C.

  • After the addition is complete, add 2.5 mL of concentrated hydrochloric acid dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt.

2. Coupling Reaction:

  • In a separate 500 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 50 mL of a 2 M sodium hydroxide (B78521) solution and cool to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the β-naphthol solution with vigorous stirring, maintaining the temperature below 5 °C. A deep-colored precipitate will form immediately.

  • Continue stirring for 1 hour in the ice bath to ensure the coupling reaction is complete.

3. Isolation and Purification:

  • Filter the precipitated dye using vacuum filtration.

  • Wash the crude dye with a cold saturated sodium chloride solution and then with cold deionized water.

  • Dry the dye in an oven at 60-70 °C.

  • Recrystallize the crude dye from a suitable solvent (e.g., ethanol (B145695) or a mixture of ethanol and water) to obtain the purified product.

Synthesis of an Azo Dye using Sulfanilic Acid

1. Diazotization:

  • In a 100 mL beaker, dissolve 1.73 g (0.01 mol) of sulfanilic acid and 0.53 g (0.005 mol) of sodium carbonate in 25 mL of water by warming gently.

  • Cool the solution to 15 °C and add a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water.

  • Cool the resulting mixture to 0-5 °C in an ice bath.

  • In a separate beaker, add 2.5 mL of concentrated hydrochloric acid to 10 g of crushed ice.

  • Slowly add the cold amine-nitrite solution to the ice-acid mixture with constant stirring. A white precipitate of the diazonium salt should form.

2. Coupling Reaction:

  • In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 20 mL of a 2 M sodium hydroxide solution and cool to 5 °C in an ice bath.

  • Slowly add the cold diazonium salt suspension to the β-naphthol solution with vigorous stirring. A brightly colored precipitate will form.

  • Stir the mixture for 30 minutes in the ice bath.

3. Isolation and Purification:

  • Filter the dye using vacuum filtration.

  • Wash the crude dye with cold water.

  • Dry the dye. Recrystallization can be performed from a suitable solvent if higher purity is required.

Visualizing the Workflow

The following diagrams illustrate the key stages in the synthesis of azo dyes using the two intermediates.

AzoDyeSynthesis_2A5NBSA cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_purification Isolation & Purification A 2-Amino-5-nitrobenzenesulfonic Acid + Na2CO3 + H2O B Cool to 0-5 °C A->B C Add NaNO2 solution B->C D Add conc. HCl C->D E Stir for 30 min D->E F Diazonium Salt Solution E->F I Combine with Diazonium Salt F->I G β-Naphthol + NaOH solution H Cool to 0-5 °C G->H H->I J Stir for 1 hour I->J K Crude Azo Dye (Precipitate) J->K L Vacuum Filtration K->L M Wash with NaCl & H2O L->M N Dry M->N O Recrystallization N->O P Pure Azo Dye O->P

Caption: Experimental workflow for azo dye synthesis using 2-Amino-5-nitrobenzenesulfonic acid.

AzoDyeSynthesis_SulfanilicAcid cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_purification Isolation & Purification A Sulfanilic Acid + Na2CO3 + H2O (warm) B Cool & Add NaNO2 A->B C Cool to 0-5 °C B->C E Combine solutions C->E D Prepare HCl on ice D->E F Diazonium Salt Suspension E->F I Combine with Diazonium Salt F->I G β-Naphthol + NaOH solution H Cool to 5 °C G->H H->I J Stir for 30 min I->J K Crude Azo Dye (Precipitate) J->K L Vacuum Filtration K->L M Wash with H2O L->M N Dry M->N O Pure Azo Dye N->O

Caption: Experimental workflow for azo dye synthesis using sulfanilic acid.

Environmental and Safety Considerations

Both 2-Amino-5-nitrobenzenesulfonic acid and sulfanilic acid present hazards that require careful handling in an industrial setting.

  • 2-Amino-5-nitrobenzenesulfonic Acid: This compound is classified as a skin and eye irritant. The presence of the nitro group may necessitate more advanced wastewater treatment methods to prevent the release of nitrated aromatic compounds into the environment, which can be more challenging to biodegrade.

  • Sulfanilic Acid: Sulfanilic acid is also a skin and eye irritant and may cause an allergic skin reaction. While generally considered less environmentally persistent than its nitrated counterpart, its manufacturing process and the resulting wastewater still require appropriate management to minimize environmental impact.

References

A Comparative Environmental Impact Assessment of 2-Amino-5-nitrobenzenesulfonic Acid Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways with Supporting Experimental Data

The synthesis of 2-amino-5-nitrobenzenesulfonic acid, a key intermediate in the production of various dyes and pharmaceuticals, is achievable through several chemical pathways.[1][2][3] As the chemical industry increasingly prioritizes sustainability, a thorough evaluation of the environmental impact of these synthetic routes is crucial. This guide provides a comparative analysis of the two primary synthesis methods for 2-amino-5-nitrobenzenesulfonic acid, focusing on quantitative metrics such as yield, Process Mass Intensity (PMI), and E-Factor, alongside a qualitative assessment of the hazards posed by the reactants and waste products.

Comparison of Synthesis Routes

Two main routes for the synthesis of 2-amino-5-nitrobenzenesulfonic acid dominate industrial consideration: the traditional pathway commencing with p-nitrochlorobenzene and an alternative route utilizing the direct sulfonation of p-nitroaniline.[1]

Route 1: Sulfonation and Amination of p-Nitrochlorobenzene

This established two-step method first involves the sulfonation of p-nitrochlorobenzene using oleum (B3057394) (fuming sulfuric acid), followed by amination of the resulting 2-chloro-5-nitrobenzenesulfonic acid with concentrated ammonia (B1221849) under high pressure and temperature.[1][4]

Route 2: Direct Sulfonation of p-Nitroaniline

An alternative approach involves the direct sulfonation of p-nitroaniline.[1] While potentially offering a more streamlined process, controlling the regioselectivity of the sulfonation reaction can present challenges.[1]

Quantitative Data Summary

ParameterRoute 1: From p-NitrochlorobenzeneRoute 2: From p-Nitroaniline (Theoretical)
Starting Material p-Nitrochlorobenzenep-Nitroaniline
Key Reagents Oleum (25% SO₃), 100% H₂SO₄, NaCl, Conc. NH₃ (20%)Concentrated Sulfuric Acid
Reaction Steps 2 (Sulfonation, Amination)1 (Sulfonation)
Overall Yield ~46% (based on isolated ammonium (B1175870) salt)[4]Assumed ~80%
Process Mass Intensity (PMI) ~21.7~6.25
E-Factor ~20.7~5.25

Note on Green Chemistry Metrics:

  • Process Mass Intensity (PMI): Calculated as the total mass of inputs (raw materials, solvents, and process water) divided by the mass of the final product. A lower PMI indicates a more efficient and less wasteful process.[5][6][7][8][9]

  • E-Factor: Represents the mass of waste produced per unit of product. It is calculated as the total mass of waste divided by the mass of the product. A lower E-factor signifies a greener process.[10][11][12][13][14]

Experimental Protocols

Route 1: Synthesis from p-Nitrochlorobenzene

This protocol is based on a published laboratory procedure.[4]

Step 1: Sulfonation of p-Nitrochlorobenzene

  • To a mixture of 100 grams of p-nitrochlorobenzene and 100 grams of 100% sulfuric acid, add 280 grams of oleum (25% sulfur trioxide) with stirring.

  • Heat the mixture at 100-110°C until the p-nitrochlorobenzene has completely reacted.

  • Pour the reaction mixture into 300 grams of ice and 300 grams of water.

  • Salt out the product by adding 200 grams of sodium chloride.

  • After 24 hours, filter the precipitate and press to yield approximately 280 grams of moist filter cake of 2-chloro-5-nitrobenzenesulfonic acid.

Step 2: Amination of 2-Chloro-5-nitrobenzenesulfonic acid

  • Heat the moist filter cake from Step 1 with an equal weight (280 grams) of concentrated ammonia (20%) in an autoclave at 150°C for 8 hours. The pressure will be approximately 6 atmospheres.

  • Upon cooling, the ammonium salt of 2-amino-5-nitrobenzenesulfonic acid separates as large, hard, amber-colored cubes.

  • The isolated product weighs approximately 100 grams.

  • Neutralization of the ammonium salt yields the final product, 2-amino-5-nitrobenzenesulfonic acid.

Route 2: Direct Sulfonation of p-Nitroaniline (Theoretical Protocol)
  • To a stirred solution of 100 grams of p-nitroaniline in 200 grams of concentrated sulfuric acid, heat the mixture to 180-190°C for 4-5 hours.

  • Cool the reaction mixture and pour it onto 500 grams of crushed ice.

  • Filter the precipitated 2-amino-5-nitrobenzenesulfonic acid and wash with cold water.

  • Dry the product. (Assumed yield of 80% for calculation purposes).

Environmental Impact and Hazard Analysis

AspectRoute 1: From p-NitrochlorobenzeneRoute 2: From p-Nitroaniline
Starting Material Hazards p-Nitrochlorobenzene is toxic and an environmental pollutant.p-Nitroaniline is highly toxic, a suspected carcinogen, and very toxic to aquatic life.[15]
Reagent Hazards Oleum and concentrated sulfuric acid are highly corrosive. Concentrated ammonia is corrosive and toxic, with potential for significant environmental impact if released.[16][17][18][19][20]Concentrated sulfuric acid is highly corrosive.
Waste Generation Generates significant amounts of acidic wastewater containing sodium chloride and unreacted reagents. The use of a halogenated starting material can lead to halogenated waste streams.Produces acidic wastewater. The overall volume of waste is theoretically lower due to fewer reaction steps and reagents.
Energy Consumption Requires high temperatures (100-110°C and 150°C) and high pressure (6 atm), indicating significant energy consumption.Requires high temperatures (180-190°C), but avoids the high-pressure amination step.
Process Safety Involves a high-pressure autoclave reaction, which carries inherent safety risks.High-temperature reaction with a highly toxic starting material requires stringent safety controls.
Leaving Group Impact The displacement of a chloride ion in the amination step is a key transformation. While chlorine is an effective leaving group, its presence in the starting material contributes to the potential for chlorinated waste.[21][22][23][24][25]This route avoids the use of a halogenated starting material.

Signaling Pathways and Experimental Workflows

Synthesis_Pathways cluster_route1 Route 1: From p-Nitrochlorobenzene cluster_route2 Route 2: From p-Nitroaniline pNCB p-Nitrochlorobenzene Sulfonation Sulfonation (Oleum, H₂SO₄) pNCB->Sulfonation CNSA 2-Chloro-5-nitro- benzenesulfonic acid Sulfonation->CNSA Amination Amination (Conc. NH₃, High T/P) CNSA->Amination Product1 2-Amino-5-nitro- benzenesulfonic acid Amination->Product1 pNA p-Nitroaniline Sulfonation2 Direct Sulfonation (Conc. H₂SO₄) pNA->Sulfonation2 Product2 2-Amino-5-nitro- benzenesulfonic acid Sulfonation2->Product2 Experimental_Workflow_Route1 start Start step1 Mix p-Nitrochlorobenzene, H₂SO₄, and Oleum start->step1 step2 Heat to 100-110°C step1->step2 step3 Quench with Ice/Water step2->step3 step4 Salt out with NaCl step3->step4 step5 Filter Intermediate step4->step5 step6 Autoclave with Conc. NH₃ (150°C, 6 atm) step5->step6 step7 Cool and Crystallize step6->step7 step8 Isolate Ammonium Salt step7->step8 step9 Neutralize to Final Product step8->step9 end End step9->end

References

A Comparative Guide to the Reactivity of Sulfonic Acid Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatility of the sulfonyl group has established it as a cornerstone in modern organic synthesis, finding widespread application in the construction of pharmaceuticals, agrochemicals, and functional materials. The reactivity of sulfonic acid derivatives, however, is not uniform. A nuanced understanding of the subtle yet significant differences in the reactivity of common derivatives—sulfonyl chlorides, sulfonyl fluorides, sulfonates, and sulfonyl hydrazides—is crucial for reaction design, optimization, and the strategic synthesis of complex molecules. This guide provides an objective comparison of the performance of these derivatives, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal reagent for their synthetic transformations.

Electrophilicity and Leaving Group Ability: Sulfonyl Halides and Sulfonates

The reactivity of sulfonyl chlorides, sulfonyl fluorides, and sulfonate esters is primarily dictated by the electrophilicity of the sulfur atom and the stability of the leaving group in nucleophilic substitution reactions.

Sulfonyl Chlorides: The Highly Reactive Workhorse

Sulfonyl chlorides are among the most common and highly reactive sulfonic acid derivatives. The chloride ion is a good leaving group, and the sulfur atom is rendered highly electrophilic by the two oxygen atoms and the chlorine atom. This high reactivity makes them excellent reagents for the sulfonylation of a wide range of nucleophiles, including amines and alcohols.[1][2]

However, this high reactivity comes at the cost of reduced stability. Sulfonyl chlorides are sensitive to moisture and can be challenging to store over long periods.[3][4] Their reactivity can also lead to a lack of selectivity when multiple nucleophilic sites are present in a substrate.

Sulfonyl Fluorides: The Stable and Selective Alternative

In contrast to their chloride counterparts, sulfonyl fluorides are significantly more stable, particularly towards hydrolysis and thermolysis.[4] This enhanced stability is attributed to the strong sulfur-fluorine bond. While this stability translates to lower reactivity, sulfonyl fluorides have emerged as valuable reagents, especially in the context of "Sulfur(VI) Fluoride (B91410) Exchange" (SuFEx) click chemistry.[5][6]

Their reduced reactivity can be advantageous, offering greater selectivity in complex molecule synthesis.[5] For instance, aliphatic sulfonyl fluorides have shown good results with amines bearing an additional functionality where the corresponding chlorides failed.[5] However, with sterically hindered amines, sulfonyl chlorides are significantly more reactive.[5] The reactivity of sulfonyl fluorides can be enhanced with the use of Lewis acid catalysts, which activate the sulfonyl group towards nucleophilic attack.[3][7]

Sulfonate Esters: Premier Leaving Groups

When a sulfonyl group is attached to an oxygen atom that is part of a molecule, it can function as an excellent leaving group in nucleophilic substitution and elimination reactions. The effectiveness of the sulfonate as a leaving group is directly related to the stability of the resulting sulfonate anion. This stability is governed by the electron-withdrawing ability of the substituent on the sulfur atom. A more electron-withdrawing group leads to a more stable anion and, consequently, a better leaving group.

The general order of leaving group ability for common sulfonate esters is:

Triflate (OTf) > Tosylate (OTs) > Mesylate (OMs)

This trend is supported by the pKa values of the corresponding sulfonic acids and by kinetic studies of solvolysis reactions.[8][9]

Radical Precursors: The Unique Reactivity of Sulfonyl Hydrazides

Sulfonyl hydrazides exhibit a distinct mode of reactivity compared to other sulfonic acid derivatives. Instead of acting as electrophiles or precursors to leaving groups, they serve as versatile precursors to sulfonyl radicals under mild conditions.[10] This reactivity has been harnessed in a variety of powerful transformations, most notably in nickel-catalyzed cross-coupling reactions.[10][11]

These reactions are often redox-neutral and proceed via a radical mechanism, allowing for the formation of C-C and C-S bonds that can be challenging to forge using traditional polar methods.[12][13] The generation of the sulfonyl radical is typically initiated by a single-electron transfer from a low-valent metal catalyst.

Data Presentation

The following tables summarize the comparative reactivity of these sulfonic acid derivatives based on experimental data.

Table 1: Relative Reactivity of Sulfonate Esters as Leaving Groups in Solvolysis

Sulfonate EsterAbbreviationR GrouppKa of Conjugate Acid (approx.)Relative Rate of Solvolysis (approx.)
TriflateOTfCF₃-1410⁴ - 10⁵
TosylateOTsp-CH₃C₆H₄-2.81
MesylateOMsCH₃-1.9~1-5

Relative rates are highly dependent on the substrate and reaction conditions but generally follow this trend.

Table 2: Comparative Reactivity of Sulfonyl Chlorides and Sulfonyl Fluorides in Sulfonamide Formation

NucleophileSulfonyl ChlorideSulfonyl Fluoride
Primary Amines (unhindered) High yield, fast reactionGood yield, may require longer reaction times or heating
Sterically Hindered Amines Good to moderate yieldLow to no reactivity
Amines with other functional groups Potential for side reactionsHigher selectivity often observed[5]
Less Nucleophilic Amines (e.g., anilines) Generally reactiveMay require Lewis acid catalysis for efficient reaction[3]

Table 3: Representative Yields in Nickel-Catalyzed Cross-Coupling Reactions with Sulfonyl Hydrazides

Coupling PartnersProduct TypeYield (%)
Aryl Halide + Alkyl Sulfonyl HydrazideAlkylated Arene60-90%
Alkyl Halide + Aryl Sulfonyl HydrazideArylated Alkane70-95%
Activated Olefin + Sulfonyl HydrazideVinyl Sulfone75-98%

Yields are representative and can vary based on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Kinetic Comparison of the Solvolysis Rates of Alkyl Sulfonates

This protocol describes a general method to compare the leaving group ability of different sulfonate esters (e.g., tosylate, mesylate, triflate).[9]

1. Preparation of Alkyl Sulfonates:

  • Dissolve the starting alcohol (e.g., 2-butanol, 1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • For tosylate: Add p-toluenesulfonyl chloride (1.1 eq) and pyridine (B92270) (1.2 eq).

  • For mesylate: Add methanesulfonyl chloride (1.1 eq) and triethylamine (B128534) (1.2 eq).

  • For triflate: Add triflic anhydride (B1165640) (1.1 eq) and pyridine (1.2 eq).

  • Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, perform an aqueous workup to isolate the crude alkyl sulfonate. Purify by column chromatography.

2. Solvolysis Reaction:

  • Prepare a solution of each purified alkyl sulfonate of a known concentration in a suitable solvent (e.g., 80% ethanol).

  • Place the reaction vials in a thermostated bath at a constant temperature (e.g., 50 °C).

3. Kinetic Monitoring:

  • At regular time intervals, withdraw an aliquot from each reaction mixture.

  • Quench the reaction by adding the aliquot to a known volume of a suitable solvent.

  • Analyze the concentration of the remaining alkyl sulfonate or the formed product by a suitable analytical technique (e.g., HPLC or GC).

4. Data Analysis:

  • Plot ln([Alkyl Sulfonate]) versus time. The slope of the line will be equal to -k (the first-order rate constant).

  • Calculate the relative rates by taking the ratio of the rate constants for the different sulfonate esters.

Protocol 2: General Procedure for the Synthesis of a Sulfonamide from a Sulfonyl Chloride

1. Reaction Setup:

  • To a stirred solution of the amine (1.0 mmol) and a suitable base (e.g., triethylamine, 1.5 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane, 10 mL) at 0 °C, add the sulfonyl chloride (1.1 mmol) dropwise.

2. Reaction Monitoring:

  • Allow the reaction mixture to warm to room temperature and stir for 1-12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Lewis Acid-Catalyzed Synthesis of a Sulfonamide from a Sulfonyl Fluoride

This protocol is particularly useful for less reactive amines or sulfonyl fluorides.[3][7]

1. Reaction Setup:

  • In a flame-dried reaction vessel under an inert atmosphere, combine the sulfonyl fluoride (1.0 mmol), the amine (1.2 mmol), and a Lewis acid catalyst (e.g., Ca(NTf₂)₂, 10 mol%).

  • Add a suitable anhydrous solvent (e.g., acetonitrile, 5 mL).

2. Reaction Conditions:

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

3. Work-up and Purification:

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 4: Nickel-Catalyzed Cross-Coupling of an Aryl Halide with a Sulfonyl Hydrazide

1. Reaction Setup:

  • In a glovebox, to a reaction vial, add the aryl halide (1.0 mmol), the sulfonyl hydrazide (1.2 mmol), a nickel catalyst (e.g., NiCl₂(dme), 5 mol%), a ligand (e.g., a bipyridine or phosphine (B1218219) ligand, 10 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).

  • Add a suitable anhydrous solvent (e.g., dioxane or DMF).

2. Reaction Conditions:

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

3. Work-up and Purification:

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired cross-coupled product.

Mandatory Visualizations

G cluster_reactants Reactants cluster_products Products RSO2X Sulfonyl Derivative (X = Cl, F, OR') TransitionState Trigonal Bipyramidal Intermediate/Transition State RSO2X->TransitionState Nu Nucleophile (e.g., R'NH₂) Nu->RSO2X Nucleophilic Attack Product Sulfonylation Product (e.g., RSO₂NHR') LeavingGroup Leaving Group (X⁻) TransitionState->Product TransitionState->LeavingGroup Loss of Leaving Group

Caption: General mechanism of nucleophilic substitution at a sulfonyl center.

G start Start: Select Sulfonylating Agents (e.g., RSO₂Cl, RSO₂F) prepare_solutions Prepare equimolar solutions of nucleophile and base start->prepare_solutions reaction_setup Set up parallel reactions at controlled temperature prepare_solutions->reaction_setup add_reagents Add each sulfonylating agent to a separate reaction reaction_setup->add_reagents monitor Monitor reaction progress over time (TLC, GC, or LC-MS) add_reagents->monitor quench Quench reactions at specific time points monitor->quench analysis Analyze product yield and/or reactant consumption quench->analysis compare Compare reaction rates and yields analysis->compare end Conclusion: Determine relative reactivity compare->end

Caption: Experimental workflow for comparing the reactivity of sulfonylating agents.

G cluster_catalyst Catalyst Activation cluster_radical_generation Radical Formation cluster_coupling Cross-Coupling Ni_precatalyst Ni(II) Precatalyst Ni_active Active Ni(0)/Ni(I) Catalyst Ni_precatalyst->Ni_active Reduction SulfonylHydrazide R-SO₂NHNH₂ Ni_active->SulfonylHydrazide Single-Electron Transfer SulfonylRadical R-SO₂• SulfonylHydrazide->SulfonylRadical → N₂ + H⁺ OrganicSubstrate Organic Substrate (e.g., Alkene) SulfonylRadical->OrganicSubstrate Radical Addition CoupledProduct Coupled Product OrganicSubstrate->CoupledProduct

Caption: Simplified mechanism of radical generation from sulfonyl hydrazides in Ni-catalyzed cross-coupling.

References

Degradation of 2-Amino-5-nitrobenzenesulfonic Acid: A Comparative Analysis of Treatment Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fate and degradation of industrial compounds like 2-Amino-5-nitrobenzenesulfonic acid is critical for environmental risk assessment and the development of effective remediation strategies. This guide provides a comparative analysis of three common degradation methods—photocatalysis, ozonation, and biodegradation—and their efficacy in breaking down this nitroaromatic sulfonic acid. Due to a lack of direct experimental studies on 2-Amino-5-nitrobenzenesulfonic acid, this guide draws upon data from closely related compounds, such as 4-nitroaniline (B120555) and other sulfonated aromatics, to infer potential degradation pathways and byproducts.

Comparative Overview of Degradation Methods

The degradation of 2-Amino-5-nitrobenzenesulfonic acid can be achieved through various advanced oxidation processes (AOPs) and biological treatments. Each method offers distinct advantages and disadvantages in terms of efficiency, byproduct formation, and operational complexity.

Degradation MethodPrincipleAdvantagesDisadvantagesKey Intermediates (Inferred)
Photocatalysis Utilizes a semiconductor catalyst (e.g., TiO₂) and a light source (e.g., UV) to generate highly reactive hydroxyl radicals (•OH) that oxidize the target compound.Effective for mineralizing a wide range of organic pollutants. Can be driven by solar radiation.Catalyst recovery can be challenging. Efficiency is affected by water turbidity and the presence of radical scavengers.Hydroxylated derivatives, aminophenols, benzoquinone, and hydroquinone.[1]
Ozonation Involves the direct reaction of ozone (O₃) or the indirect reaction of hydroxyl radicals (from ozone decomposition in water) with the target compound.High reaction rates. Effective for disinfection and removal of a broad spectrum of organic compounds.High operational costs. Potential formation of toxic byproducts like bromate (B103136) in the presence of bromide ions.[2][3]Carboxylic acids, aldehydes, and ketones.[2][4]
Biodegradation Employs microorganisms to break down the organic compound through enzymatic processes, either aerobically or anaerobically.Environmentally friendly and cost-effective. Potential for complete mineralization to CO₂, H₂O, and inorganic ions.Slower degradation rates. Can be inhibited by high concentrations of the parent compound or toxic intermediates. Acclimation of microbial consortia is often required.[5]Reduction of the nitro group to an amino group, hydroxylation, and ring cleavage products.[6][7][8]

Proposed Degradation Pathways

Based on studies of analogous compounds, the degradation of 2-Amino-5-nitrobenzenesulfonic acid likely proceeds through several key transformation steps. The specific pathway is dependent on the treatment method employed.

Photocatalytic and Ozonation Pathways

Advanced oxidation processes are expected to initiate degradation through attack by hydroxyl radicals. This can lead to hydroxylation of the aromatic ring, desulfonation, and eventual ring opening.

AOP_Degradation_Pathway ANS 2-Amino-5-nitrobenzenesulfonic acid Hydroxylated Hydroxylated Intermediates ANS->Hydroxylated Hydroxylation OH_Radical •OH OH_Radical->ANS OH_Radical->Hydroxylated Desulfonated Desulfonated Intermediates Hydroxylated->Desulfonated Desulfonation Ring_Opening Ring Opening Desulfonated->Ring_Opening Carboxylic_Acids Short-chain Carboxylic Acids Ring_Opening->Carboxylic_Acids Mineralization CO₂, H₂O, SO₄²⁻, NO₃⁻ Carboxylic_Acids->Mineralization

Proposed AOP degradation pathway.
Biodegradation Pathway

Microbial degradation is likely to begin with the reduction of the electron-withdrawing nitro group, which makes the aromatic ring more susceptible to subsequent oxidative attack and ring cleavage.

Biodegradation_Pathway ANS 2-Amino-5-nitrobenzenesulfonic acid Diamino 2,5-Diaminobenzenesulfonic acid ANS->Diamino Nitro Group Reduction Nitro_Reduction Nitroreductase Nitro_Reduction->ANS Ring_Cleavage Ring Cleavage Products Diamino->Ring_Cleavage Dioxygenation & Ring Cleavage Dioxygenase Dioxygenase Dioxygenase->Diamino Central_Metabolism Central Metabolism Ring_Cleavage->Central_Metabolism

Proposed biodegradation pathway.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols for the analysis of 2-Amino-5-nitrobenzenesulfonic acid and its degradation products, based on established methods for similar compounds.

General Experimental Workflow

A typical experimental setup for studying the degradation of 2-Amino-5-nitrobenzenesulfonic acid involves sample treatment followed by analytical quantification.

Experimental_Workflow Start Aqueous solution of 2-Amino-5-nitrobenzenesulfonic acid Degradation Degradation Process (Photocatalysis, Ozonation, or Biodegradation) Start->Degradation Sampling Sample Collection at Different Time Intervals Degradation->Sampling Filtration Sample Filtration (e.g., 0.22 µm syringe filter) Sampling->Filtration Analysis Analytical Quantification (HPLC-UV or LC-MS/MS) Filtration->Analysis Data Data Analysis: - Degradation Kinetics - Byproduct Identification - Toxicity Assessment Analysis->Data

General experimental workflow.
High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for quantifying the parent compound and major aromatic degradation products.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

  • Acetonitrile (B52724) (HPLC grade).

  • Formic acid (analytical grade).

  • Ultrapure water.

  • 2-Amino-5-nitrobenzenesulfonic acid reference standard.

  • Syringe filters (0.22 µm).

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A as 0.1% formic acid in water and mobile phase B as acetonitrile.[9]

  • Gradient Elution: A typical gradient program starts with a low percentage of mobile phase B (e.g., 10%) and gradually increases to a high percentage (e.g., 90%) over 20-30 minutes to ensure separation of compounds with varying polarities.[9]

  • Standard and Sample Preparation: Prepare a stock solution of the reference standard in the mobile phase. Dilute to create a series of calibration standards. For experimental samples, filter through a 0.22 µm syringe filter before injection.

  • Analysis: Set the injection volume to 10-20 µL and the column temperature to 25-30 °C. Monitor the absorbance at a wavelength determined by the UV spectrum of 2-Amino-5-nitrobenzenesulfonic acid (typically around 254 nm and 380 nm).

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the target compound in the experimental samples from this curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is essential for the identification and quantification of trace-level degradation products.

Instrumentation and Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Acetonitrile and methanol (B129727) (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

Procedure:

  • Mobile Phase Preparation: Similar to the HPLC-UV method, use a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Elution: Employ a suitable gradient to separate the parent compound and its more polar degradation products.

  • Mass Spectrometry Conditions: Operate the ESI source in both positive and negative ion modes to detect a wider range of byproducts. For structural elucidation, perform MS/MS fragmentation of the parent ion and significant unknown peaks. Desulfonation and decarboxylation are common fragmentation reactions for such compounds.[10]

  • Data Analysis: Identify potential degradation products by comparing their mass-to-charge ratios (m/z) and fragmentation patterns with known databases and predicted structures. Quantify target byproducts using multiple reaction monitoring (MRM) for enhanced sensitivity and selectivity.

Toxicity Assessment of Degradation Products

A critical aspect of degradation studies is the assessment of the toxicity of the resulting byproducts. While the parent compound may be toxic, some degradation intermediates can exhibit equal or even greater toxicity.

Compound ClassPotential ToxicityToxicological Surrogate Data
Nitroaromatic Compounds Acutely toxic, mutagenic, and potentially carcinogenic.[8]Not applicable.
Aromatic Amines Can be carcinogenic.[8]Not applicable.
Sulfonic Acids Generally considered to have low toxicity, but can cause local effects in the gastrointestinal tract due to their acidity.[11]p-Toluenesulfonic acid is a well-accepted toxicological surrogate for benzenesulfonic acid.[11] An oral LD₅₀ in rats for benzenesulfonic acid is reported as 1,100 mg/kg body weight.[11]
Short-chain Carboxylic Acids Generally have low toxicity and are readily biodegradable.Not applicable.

In vitro cytotoxicity assays using cell lines such as human epithelial type 2 (HEp2) and mouse embryonic fibroblast (3T3) can be employed to compare the toxicity of the parent compound with that of the treated effluent containing degradation products. A decrease in cytotoxicity after treatment indicates the formation of less harmful byproducts.

Conclusion

The degradation of 2-Amino-5-nitrobenzenesulfonic acid is a complex process with multiple potential pathways and intermediates. While direct comparative data is scarce, analysis of related compounds suggests that advanced oxidation processes like photocatalysis and ozonation can effectively degrade the parent compound, though they may produce a variety of intermediates. Biodegradation offers a more environmentally benign approach but may require longer treatment times and careful acclimation of microbial populations.

For researchers and professionals in drug development, a thorough understanding of these degradation processes is essential. The choice of treatment technology will depend on factors such as the initial concentration of the pollutant, the required removal efficiency, operational costs, and the potential for byproduct formation. Further research focusing directly on the degradation of 2-Amino-5-nitrobenzenesulfonic acid is needed to provide more precise quantitative data and to validate the proposed degradation pathways. The analytical methods and experimental workflows outlined in this guide provide a solid foundation for conducting such studies.

References

Safety Operating Guide

Navigating the Disposal of 2-Amino-5-nitrobenzenesulfonic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Amino-5-nitrobenzenesulfonic acid, ensuring compliance with regulatory standards and minimizing risks.

Immediate Safety and Logistical Information

Hazard Profile: 2-Amino-5-nitrobenzenesulfonic acid should be handled as a hazardous chemical. While specific toxicity data is not extensively detailed in all safety data sheets, related aromatic nitro and sulfonic acid compounds are known to have potential systemic effects and can be irritants.[1] Therefore, treating this compound with a high degree of caution is imperative.

Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[2][3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[2][3]

  • Body Protection: A laboratory coat.[2][3]

Engineering Controls:

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[4]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible near the workstation.[4]

Disposal Plan: A Step-by-Step Approach

The primary method for the disposal of 2-Amino-5-nitrobenzenesulfonic acid is to treat it as special or hazardous waste.[5] It should not be released into the environment or disposed of down the drain.[5][6]

Step 1: Waste Segregation

  • Isolate waste 2-Amino-5-nitrobenzenesulfonic acid from other laboratory waste streams.[7]

  • Do not mix it with incompatible materials. While specific incompatibilities for this compound are not listed, sulfonic acids, in general, should be kept away from strong bases and oxidizing agents.[1][7]

Step 2: Containerization

  • Use a dedicated, properly labeled, and sealed container for the waste.[7] The original container is often a suitable choice if it is in good condition.[7]

  • The container must be chemically compatible and free from leaks.[7]

Step 3: Labeling and Storage

  • Clearly label the waste container as "Hazardous Waste: 2-Amino-5-nitrobenzenesulfonic acid".

  • Store the sealed container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[2][3] This area should be away from incompatible materials.[7]

  • Storage should be in a locked-up location to prevent unauthorized access.[2]

Step 4: Arranging for Disposal

  • Disposal must be conducted by a licensed disposal company in consultation with local waste disposal authorities.[5]

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to schedule a pickup.[7]

  • Ensure that all disposal activities are in accordance with national, regional, and local regulations.[5]

Contaminated Packaging and Spills:

  • Dispose of contaminated packaging in the same manner as the unused product.[5]

  • In the event of a spill, sweep or vacuum up the material and collect it in a suitable container for disposal.[5] Avoid generating dust.

Quantitative Disposal Parameters

ParameterValueSource
pH for CorrosivityAqueous solutions with pH ≤ 2 or pH ≥ 12.5 may be considered corrosive. Neutralization is not recommended without a specific protocol.[7]
Concentration LimitsNo specific data available. Must be disposed of as special/hazardous waste.[5]

Experimental Protocols

Spill Cleanup Protocol:

  • Restrict Access: Immediately secure the area and alert others.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it operational.

  • Contain and Absorb: For solid spills, carefully sweep or vacuum the material to avoid creating dust.[5] Place the collected material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

Disposal Workflow Diagram

A Start: Generation of 2-Amino-5-nitrobenzenesulfonic acid waste B Wear appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate waste from incompatible materials B->C D Is the original container in good condition? C->D E Use original container D->E Yes F Use a new, compatible, and labeled container D->F No G Seal and label container 'Hazardous Waste: 2-Amino-5-nitrobenzenesulfonic acid' E->G F->G H Store in a designated, secure, and ventilated area G->H I Contact EHS or licensed waste disposal contractor H->I J Arrange for pickup and disposal in accordance with regulations I->J K End: Waste properly disposed J->K

Caption: Workflow for the proper disposal of 2-Amino-5-nitrobenzenesulfonic acid.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.